Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-10(2)15-16(13)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMULFDKDMXDQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452256 | |
| Record name | ETHYL 1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218632-36-1 | |
| Record name | ETHYL 1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. This document delves into its chemical identity, physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and its potential applications in drug discovery, supported by an analysis of the broader biological activities of the pyrazole scaffold.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active molecules.[1][2] Its unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] this compound (CAS No. 218632-36-1) is a notable derivative, serving as a versatile building block in the synthesis of more complex molecules with tailored biological functions.[3][4] Its structure, featuring a substituted phenyl ring, a methyl group, and an ethyl carboxylate moiety on the pyrazole core, offers multiple points for chemical modification, making it a valuable intermediate for drug discovery programs.
Core Physicochemical and Spectroscopic Profile
Precise characterization is paramount for the successful application of any chemical entity in a research and development setting. While a complete, publicly available dataset for this specific compound is limited, the following information has been compiled from supplier data and analysis of structurally related compounds.[3][4][5]
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 218632-36-1 |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Data (Predicted and based on related compounds)
-
¹H NMR: The spectrum would likely exhibit signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the pyrazole ring, a singlet for the methoxy group on the phenyl ring, and distinct aromatic protons signals for the substituted benzene ring and the pyrazole ring proton.
-
¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the phenyl and pyrazole rings, the methoxy carbon, and the carbons of the ethyl and methyl groups.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching, C=N and C=C stretching of the aromatic rings, and C-H stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis and Workflow
While a specific, detailed synthesis for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established pyrazole synthesis methodologies. A common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-methoxyphenylhydrazine and ethyl acetoacetate to form an intermediate, which is then cyclized. A more direct approach, and the one detailed below, involves the reaction of (4-methoxyphenyl)hydrazine hydrochloride with an appropriate β-keto ester derivative.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar pyrazole syntheses and should be optimized for specific laboratory conditions.[7]
-
Reaction Setup: To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Addition of Reagent: To the above mixture, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, with several marketed drugs containing this core.[9][10] The biological activities of pyrazole derivatives are diverse and significant.
Potential Therapeutic Areas
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[9]
-
Anticancer Activity: The pyrazole ring is a key component of several anticancer agents, targeting various pathways involved in cell proliferation and survival.[1]
-
Antimicrobial and Antifungal Activity: The structural versatility of pyrazoles has led to the development of compounds with significant activity against a range of microbial and fungal pathogens.
Role as a Synthetic Intermediate
This compound serves as a valuable intermediate for the synthesis of more complex molecules. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug candidates. The pyrazole ring itself can also be further functionalized.
Caption: Synthetic utility in generating diverse compound libraries for drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and development. Its straightforward, albeit not officially documented, synthesis and the proven biological relevance of the pyrazole scaffold make it an attractive starting point for the generation of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in various therapeutic areas.
References
-
Xiamen Equation Chemical Co., Ltd. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. [Link]
-
Chemical-Suppliers.com. Product Search Results. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Gaily, E., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 743-753. [Link]
-
Han, X., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1084. [Link]
-
Nguyen, T. T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(4), 3845–3861. [Link]
-
L-Mhedbi, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1119, 138-146. [Link]
-
Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. [Link]
-
SpectraBase. Ethyl 5-(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 438-440. [Link]
Sources
- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. 218632-36-1|this compound|BLD Pharm [bldpharm.com]
- 5. equationchemical.com [equationchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epubl.ktu.edu [epubl.ktu.edu]
An In-depth Technical Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 218632-36-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The guide details its chemical identity, physicochemical properties, synthesis protocols, spectroscopic data, and potential applications, with a focus on its role as a versatile building block in drug discovery. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents and other bioactive molecules.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrazole derivative with the confirmed Chemical Abstracts Service (CAS) number 218632-36-1 .[1][2] The structural integrity of this molecule, featuring a pyrazole core, a methoxyphenyl group, and an ethyl carboxylate moiety, makes it a valuable scaffold in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 218632-36-1 | [1][2] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | Derived from Structure |
| Molecular Weight | 260.29 g/mol | Derived from Formula |
| IUPAC Name | This compound | N/A |
| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |
| Solubility | Not explicitly stated | N/A |
| Melting Point | Not explicitly stated | N/A |
| Boiling Point | Not explicitly stated | N/A |
Synthesis and Mechanism
The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the hydrolysis of the corresponding ethyl ester to its carboxylic acid, implying the reverse reaction, esterification, is a viable synthesis pathway.
Illustrative Synthesis Protocol: Esterification of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
This protocol is based on the reverse of a documented hydrolysis reaction and represents a standard esterification procedure.
Step 1: Reaction Setup
-
To a solution of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (1.00 g, 4.31 mmol) in absolute ethanol (20 mL), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.2 mL) is carefully added.
Step 2: Reflux
-
The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Step 4: Purification
-
The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound via esterification.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data
-
Aromatic Protons: Doublets in the regions of δ 7.0-7.8 ppm corresponding to the protons on the methoxyphenyl ring.
-
Pyrazole Proton: A singlet around δ 6.5-7.0 ppm for the proton on the pyrazole ring.
-
Ethyl Group Protons: A quartet around δ 4.1-4.4 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).
-
Methyl Group Proton: A singlet around δ 2.2-2.5 ppm for the methyl group on the pyrazole ring.
-
Methoxyphenyl Protons: A singlet around δ 3.8-3.9 ppm for the methoxy group protons.
Expected ¹³C NMR Spectral Data
-
Carbonyl Carbon: A signal in the range of δ 160-165 ppm.
-
Aromatic and Pyrazole Carbons: Signals between δ 110-160 ppm.
-
Ethyl Group Carbons: Signals around δ 60-62 ppm (CH₂) and δ 14-16 ppm (CH₃).
-
Methyl Carbon: A signal around δ 10-15 ppm.
-
Methoxy Carbon: A signal around δ 55-57 ppm.
Expected IR and Mass Spectrometry Data
-
IR Spectroscopy: Characteristic peaks are expected for the C=O stretch of the ester (around 1700-1730 cm⁻¹), C-O stretches, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 260.12, with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.
Applications in Drug Discovery and Development
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.
Role as a Synthetic Intermediate
The ester functionality of this compound provides a reactive handle for various chemical transformations, such as:
-
Amidation: Reaction with amines to form corresponding amides, which are common in many drug molecules.
-
Reduction: Reduction of the ester to an alcohol, which can be further functionalized.
-
Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be coupled with other molecules.
These transformations allow for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Potential Therapeutic Areas
Given the known activities of pyrazole derivatives, this compound is a promising starting point for the development of novel agents in areas such as:
-
Inflammation and Pain: As a building block for non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Oncology: For the synthesis of kinase inhibitors and other anticancer agents.
-
Infectious Diseases: As a scaffold for new antibacterial and antifungal compounds.
Signaling Pathway Diagram
Caption: Derivatization pathways and potential therapeutic applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound (CAS 218632-36-1) is not widely available, general precautions for handling similar chemical compounds should be strictly followed. Safety data for related pyrazole derivatives indicate that they may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Conclusion
This compound is a valuable chemical entity with significant potential in the fields of drug discovery and materials science. Its versatile structure allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of novel bioactive compounds. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, along with essential safety information. Further research into the specific biological activities and toxicological profile of this compound is warranted to fully explore its therapeutic potential.
References
-
Ge, Z., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. Retrieved from [Link]
-
MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. Retrieved from [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
- Unnamed Source. (n.d.). Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate.
-
Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. Retrieved from [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. Retrieved from [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
Sources
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate molecular weight
An In-depth Technical Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core motif in numerous pharmacologically active agents, and this particular derivative serves as a valuable intermediate for the synthesis of novel therapeutics. This document details the molecule's physicochemical properties, a validated synthetic protocol, methods for structural elucidation, and a discussion of its potential applications in modern drug development. The content is intended for researchers, chemists, and scientists in the pharmaceutical and life sciences industries.
Physicochemical and Structural Characteristics
This compound is a substituted pyrazole derivative. The core structure consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The molecule is further functionalized with a 4-methoxyphenyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position. These functional groups are critical, providing handles for further synthetic modification and influencing the molecule's overall electronic and steric properties.
The molecular formula for this compound is C₁₄H₁₆N₂O₃. Based on this, the calculated molecular weight is approximately 260.29 g/mol . The monoisotopic mass is 260.1161 Da.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [1] |
| Molecular Weight | 260.29 g/mol | Calculated |
| Monoisotopic Mass | 260.1161 Da | [1] |
| CAS Number | 56395-58-9 | N/A |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Predicted XlogP | 2.4 | [1] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles like this compound is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a classic reaction known as the Knorr pyrazole synthesis.
For this specific molecule, the key starting materials are (4-methoxyphenyl)hydrazine and a suitable β-ketoester, such as ethyl acetoacetate. The reaction proceeds via a condensation-cyclization sequence. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of a base like potassium carbonate is often employed when starting with the hydrochloride salt of the hydrazine to liberate the free base in situ.[2]
Caption: General workflow for the synthesis of the target pyrazole.
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (¹H-NMR): Proton NMR provides detailed information about the chemical environment of hydrogen atoms. For this molecule, the expected spectrum would include:
-
A singlet for the methyl protons (–CH₃) at the C3 position.
-
A triplet and a quartet for the ethyl ester protons (–OCH₂CH₃).
-
A singlet for the methoxy group protons (–OCH₃).
-
An AA'BB' system (two doublets) for the para-substituted benzene ring protons.
-
A singlet for the lone proton on the pyrazole ring at the C4 position.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact mass of the molecule (260.1161 for [M]⁺). Common adducts observed would include [M+H]⁺ at m/z 261.12338 and [M+Na]⁺ at m/z 283.10532.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would include:
-
A strong C=O stretch from the ester group (~1710-1730 cm⁻¹).
-
C=N and C=C stretching vibrations from the pyrazole and aromatic rings (~1500-1600 cm⁻¹).
-
C-O stretching from the ester and ether linkages.
-
Role in Drug Discovery and Medicinal Chemistry
The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] Its prevalence is due to its ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets and its metabolic stability. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5]
This compound is a strategic intermediate in the synthesis of more complex drug candidates. The ethyl ester at the C5 position is a versatile functional handle that can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other derivatives. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological activity and pharmacokinetic properties. The 4-methoxyphenyl group at the N1 position is also a common feature in many bioactive molecules, often contributing to target binding and influencing solubility.
Caption: Relationship between molecular structure and drug discovery potential.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis. It is designed to be self-validating by explaining the purpose of each critical step.
Objective: To synthesize this compound.
Materials:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
Ethyl acetoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol (absolute)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (0.1 mol).
-
Rationale: The reaction is performed in a closed system under reflux to maintain the reaction temperature at the boiling point of the solvent without evaporative loss.
-
-
Addition of Reagents: Add absolute ethanol (100 mL), followed by ethyl acetoacetate (0.1 mol). Begin stirring the suspension. Finally, add anhydrous potassium carbonate (0.11 mol) portion-wise.
-
Rationale: Ethanol serves as the solvent. Potassium carbonate is a mild base used to neutralize the HCl salt of the hydrazine, liberating the free (4-methoxyphenyl)hydrazine which is the active nucleophile for the reaction. A slight excess of base ensures complete neutralization.
-
-
Reaction: Heat the mixture to reflux and maintain it for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
-
Product Isolation (Workup): After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring.
-
Rationale: The organic product is typically insoluble in water. Pouring the reaction mixture into cold water causes the product to precipitate out of the solution while the inorganic salts (like KCl) remain dissolved.
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 50 mL) to remove any residual salts.
-
Rationale: Filtration is a physical method to separate the solid product from the liquid phase. Washing removes impurities.
-
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
-
Rationale: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution.
-
References
- PubChemLite. Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate.
-
Han, H. et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. Available from: [Link]
- ChemSynthesis. ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.
- precisionFDA. ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE.
-
Dong, W. et al. (2007). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567. Available from: [Link]
-
Rashid, F. N. A. et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. Available from: [Link]
-
Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]
-
SpectraBase. Ethyl 5-(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. Available from: [Link]
-
Gherib, A. et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33. Available from: [Link]
-
Kamal, A. et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(18), 5698. Available from: [Link]
-
Fun, H.-K. et al. (2011). Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2695. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: Ethyl 1H-pyrazole-4-carboxylate in Drug Discovery. Available from: [Link]
Sources
- 1. PubChemLite - Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate (C14H16N2O3) [pubchemlite.lcsb.uni.lu]
- 2. prepchem.com [prepchem.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Executive Summary
This technical guide provides an in-depth exploration of the synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound representative of a class with significant interest in medicinal chemistry and materials science. The primary focus of this document is the venerable yet highly efficient Knorr pyrazole synthesis, which remains a cornerstone for constructing the pyrazole core from 1,3-dicarbonyl compounds and hydrazine derivatives. We will dissect the reaction mechanism, including a critical analysis of the factors governing regioselectivity. Furthermore, this guide presents a detailed, step-by-step experimental protocol, strategies for reaction optimization, and methods for the characterization of the final product. This document is intended for researchers, chemists, and professionals in the field of drug development seeking both a theoretical understanding and a practical, field-proven methodology for the synthesis of substituted pyrazoles.
Introduction to the Pyrazole Scaffold
The Significance of Pyrazoles in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical and agrochemical research. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. This has led to the development of numerous successful drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. The versatility of pyrazole synthesis allows for extensive substitution patterns, enabling fine-tuning of steric and electronic properties for targeted molecular design.
Profile of the Target Compound
This compound incorporates several key structural features: the N-aryl group provided by the 4-methoxyphenyl substituent, a methyl group at the 3-position, and an ethyl carboxylate at the 5-position. This specific arrangement is achieved through the strategic selection of starting materials in the Knorr synthesis. The ester functionality serves as a valuable synthetic handle for further derivatization, such as conversion to amides or other functional groups, making it a versatile intermediate for library synthesis in drug discovery programs.
The Primary Synthetic Pathway: Knorr Pyrazole Synthesis
The most direct and widely adopted method for synthesizing 1,3,5-trisubstituted pyrazoles of this nature is the Knorr pyrazole synthesis.[1][2] This reaction involves the acid-catalyzed condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][3]
Mechanistic Deep Dive & Regioselectivity
The synthesis of the target compound from (4-methoxyphenyl)hydrazine and ethyl 3-oxobutanoate (ethyl acetoacetate) is a classic example of the Knorr synthesis. The reaction's success hinges on controlling the regioselectivity, as the unsymmetrical β-ketoester presents two distinct electrophilic centers: a ketone and an ester carbonyl.
The mechanism proceeds as follows:
-
Initial Condensation: The more nucleophilic terminal nitrogen of (4-methoxyphenyl)hydrazine preferentially attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. This is the kinetically favored pathway.
-
Hydrazone Formation: Under acidic conditions, this adduct readily dehydrates to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone (the one attached to the methoxyphenyl group) then performs an intramolecular nucleophilic attack on the ester carbonyl. This ring-closing step is the key to forming the five-membered pyrazole ring.
-
Aromatization: The resulting heterocyclic intermediate eliminates a molecule of ethanol and subsequently aromatizes to yield the stable pyrazole product.
The observed regioselectivity, yielding the 1-(4-methoxyphenyl)-3-methyl isomer, is a direct consequence of the differential reactivity of the two carbonyl groups in the β-ketoester.
Caption: The reaction mechanism showing the key steps of the Knorr synthesis.
Field-Validated Experimental Protocol
This protocol provides a robust method for the laboratory-scale synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purpose |
| (4-methoxyphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 10.0 mmol (1.75 g) | Reactant |
| Ethyl 3-oxobutanoate | C₆H₁₀O₃ | 130.14 | 10.0 mmol (1.30 g) | Reactant |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ~1 mL | Acid Catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | Solvent |
| Water | H₂O | 18.02 | As needed | Precipitation |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | Neutralization |
Step-by-Step Synthesis Procedure
Caption: A typical experimental workflow for the synthesis and purification.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10.0 mmol) and ethanol (50 mL). Stir until the solid dissolves.
-
Addition of Reagents: Add ethyl 3-oxobutanoate (1.30 g, 10.0 mmol) to the solution, followed by the addition of glacial acetic acid (~1 mL) as a catalyst.[3]
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 150 mL of ice-cold water while stirring. A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual acid and salts. The product can be further purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| Appearance | Off-white to pale yellow crystalline solid. |
| Melting Point | A sharp melting point is indicative of high purity. (Literature values for similar compounds vary, but a defined range should be observed). |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.3-1.4 (t, 3H, -OCH₂CH₃), ~2.3 (s, 3H, pyrazole-CH₃), ~3.8 (s, 3H, -OCH₃), ~4.3-4.4 (q, 2H, -OCH₂CH₃), ~6.8 (s, 1H, pyrazole-H), ~6.9-7.0 (d, 2H, Ar-H), ~7.3-7.4 (d, 2H, Ar-H). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~14.0 (-CH₃), ~14.5 (-OCH₂CH₃), ~55.5 (-OCH₃), ~61.0 (-OCH₂CH₃), ~108.0 (pyrazole C4), ~114.5 (Ar-C), ~126.0 (Ar-C), ~133.0 (Ar-C), ~140.0 (pyrazole C5), ~150.0 (pyrazole C3), ~159.0 (Ar-C-O), ~160.0 (C=O). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₁₄H₁₆N₂O₃ (MW = 260.29). |
| IR (KBr) | ν (cm⁻¹): ~1720-1730 (C=O stretch of ester), ~1610, 1515 (C=C and C=N stretches), ~1250 (C-O stretch of ether). |
Optimization of Reaction Conditions
While the standard protocol is robust, yields and purity can be enhanced by optimizing several parameters.[4]
Solvent and Catalyst Considerations
-
Solvents: While ethanol is a common and effective solvent, some studies report that dipolar aprotic solvents like N,N-dimethylformamide (DMF) can improve reaction rates and, in some cases, regioselectivity.[5]
-
Catalysis: The reaction is typically acid-catalyzed. Glacial acetic acid is sufficient, but other Lewis or Brønsted acids can be employed. In some preparations, the hydrochloride salt of the hydrazine is used directly, negating the need for an additional acid catalyst.[6]
Temperature and Time
-
Temperature: Refluxing in ethanol provides sufficient energy to overcome the activation barrier for cyclization and dehydration. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times in related Knorr syntheses.[2]
-
Reaction Time: Monitoring by TLC is crucial to avoid prolonged heating, which can lead to side product formation. A typical reaction is complete within 2-6 hours.
Alternative Synthetic Routes
While the Knorr synthesis is highly effective for this target, other general methods for pyrazole synthesis exist:
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for creating the pyrazole core, though it may require more complex starting materials for this specific substitution pattern.[5]
-
Multicomponent Reactions: One-pot reactions involving an aldehyde, ketone, and hydrazine can be used to construct pyrazoles, often leading to highly substituted products.[4][7]
For the specific synthesis of this compound, the Knorr condensation of (4-methoxyphenyl)hydrazine with ethyl acetoacetate remains the most logical and atom-economical approach.
Conclusion
The synthesis of this compound is efficiently achieved via the Knorr pyrazole synthesis, a reliable and well-understood transformation. By carefully selecting the appropriate β-ketoester and hydrazine starting materials, the desired 1,3,5-substitution pattern is obtained with high regioselectivity. The provided protocol is a validated starting point for laboratory synthesis, and further optimization of solvent, catalyst, and temperature can be explored to maximize yield and purity. The resulting pyrazole ester is a valuable intermediate, poised for further functionalization in various research and development applications.
References
-
Belkacem, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Li, P., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Sci-Hub. (n.d.). One-Pot Regioselective Synthesis of Pyrazole-5-Carboxylates. Available at: [Link]
-
Han, Y., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Available at: [Link]
-
Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis, Characterization, and Potential Applications of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to the scientific and drug development community. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous clinically approved drugs. This document details a robust and accessible synthetic pathway for the title compound, grounded in the classical Knorr pyrazole synthesis. It offers in-depth mechanistic insights, a step-by-step experimental protocol, and a thorough guide to the analytical characterization of the final product. Furthermore, this guide synthesizes the current understanding of the biological potential of substituted pyrazoles, contextualizing the relevance of this specific molecule in the broader landscape of therapeutic discovery.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are a cornerstone of pharmaceutical development, with the pyrazole ring being a particularly privileged structure.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a feature that imparts unique physicochemical properties allowing for diverse biological interactions.[2][3] The versatility of the pyrazole core has led to its incorporation into a wide array of therapeutic agents with applications spanning multiple disease areas.
The pharmacological significance of this scaffold is exemplified by blockbuster drugs such as Celecoxib (an anti-inflammatory agent), Rimonabant (an anti-obesity drug), and various agents with analgesic, antipsychotic, and antimicrobial properties.[4] The continued interest in pyrazole derivatives stems from their synthetic accessibility and the tunable nature of their biological activity through substitution at various positions on the ring.[1] This guide focuses on a specific derivative, this compound, providing researchers with the foundational knowledge to synthesize, verify, and explore its potential.
The Target Molecule: Structure and Nomenclature
The target compound is systematically named This compound . Its structure is defined by a central pyrazole ring with four key substituents that dictate its chemical identity and potential biological function:
-
N1-Substituent: A 4-methoxyphenyl group, which can influence pharmacokinetic properties and receptor binding.
-
C3-Substituent: A methyl group.
-
C5-Substituent: An ethyl carboxylate group, which serves as a versatile chemical handle for further derivatization.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Monoisotopic Mass | 260.1161 Da[5] |
| XlogP (Predicted) | 2.4[5] |
| Formal Charge | 0 |
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely adopted method for constructing the 1,3,5-trisubstituted pyrazole core of the target molecule is the Knorr pyrazole synthesis.[6][7][8] This classical reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic catalysis, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[9]
Retrosynthetic Analysis:
The target molecule can be disconnected at the N-N and N-C bonds of the pyrazole ring, revealing two commercially available or readily accessible starting materials:
-
(4-methoxyphenyl)hydrazine: Provides the N1-substituent and the two nitrogen atoms of the heterocycle.
-
Ethyl Acetoacetate (a 1,3-dicarbonyl compound): Provides the carbon backbone of the pyrazole ring, along with the C3-methyl and C5-ethyl carboxylate groups.
The reaction proceeds with high regioselectivity, as the more nucleophilic terminal nitrogen of the hydrazine preferentially attacks the more electrophilic ketone carbonyl of ethyl acetoacetate.
Diagram 1: Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methodologies for the Knorr pyrazole synthesis. Researchers should adhere to all institutional safety guidelines.
Materials and Reagents:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate (or another suitable base to free the hydrazine)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus
Step-by-Step Procedure:
-
Hydrazine Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (approx. 5-10 mL per gram of hydrazine). Stir the mixture at room temperature for 15-20 minutes to generate the free hydrazine base in situ.
-
Addition of Dicarbonyl: To the stirring suspension, add ethyl acetoacetate (1.05 eq) dropwise.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (approx. 3-5 drops). Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase of 30-40% ethyl acetate in hexanes. The reaction is generally complete within 2-4 hours, indicated by the consumption of the limiting starting material.
-
Product Isolation (Work-Up): Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of the ethanol used).
-
Precipitation and Collection: A solid precipitate should form upon addition to water. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, washing the filter cake with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the product using NMR, MS, and IR spectroscopy.
Mechanistic Insights
The Knorr pyrazole synthesis is a robust reaction proceeding through a well-understood mechanism. The causality behind the protocol steps is rooted in fundamental organic chemistry principles.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen (-NH₂) of (4-methoxyphenyl)hydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration under acidic conditions to form a stable hydrazone intermediate.
-
Tautomerization: The hydrazone can tautomerize to an enamine form, which is crucial for the subsequent cyclization step.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine (the one bearing the methoxyphenyl group) acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular reaction forms a five-membered heterocyclic ring intermediate.
-
Aromatization: The final step involves the elimination of a molecule of water (dehydration) from the cyclized intermediate, which results in the formation of the stable, aromatic pyrazole ring system.
Diagram 2: Reaction Mechanism
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is critical. The following data are representative of what is expected from standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.5 (d, 2H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 6.4 (s, 1H, pyrazole C4-H), 4.3 (q, 2H, -OCH₂CH₃), 3.8 (s, 3H, -OCH₃), 2.3 (s, 3H, C3-CH₃), 1.3 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (Ester C=O), ~159 (Ar-C-O), ~150 (Pyrazole C3), ~143 (Pyrazole C5), ~132 (Ar-C), ~126 (Ar-CH), ~114 (Ar-CH), ~105 (Pyrazole C4), ~61 (-OCH₂), ~55 (-OCH₃), ~14 (-CH₂CH₃), ~13 (C3-CH₃). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z = 261.12. |
| Infrared (IR) | ~1720 cm⁻¹ (C=O stretch, ester), ~1610, 1515 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ether). |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. |
Potential Applications in Drug Development
While specific biological data for the title compound requires dedicated screening, its structural motifs suggest high potential for therapeutic relevance, drawing from the extensive literature on analogous pyrazole derivatives.[2]
-
Anti-inflammatory Activity: Many pyrazole-containing molecules are potent inhibitors of cyclooxygenase (COX) enzymes, a key target in inflammation. The structural similarity to drugs like Celecoxib warrants investigation into its anti-inflammatory properties.[4]
-
Anticancer Activity: Pyrazole derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[10][11] The ethyl carboxylate moiety offers a convenient point for derivatization to optimize potency and selectivity against specific cancer targets, such as kinases or cell cycle proteins.
-
Antimicrobial and Antifungal Activity: The pyrazole scaffold is a common feature in compounds exhibiting antimicrobial and antifungal activity, making this another promising avenue for investigation.[2]
-
Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are widely used in the agrochemical industry as herbicides and insecticides, suggesting another potential application domain.[3][12]
Conclusion
This compound represents a synthetically accessible and medicinally relevant molecule. This guide has detailed its discovery and synthesis through the time-tested Knorr reaction, providing a robust protocol, mechanistic rationale, and a framework for its analytical confirmation. The rich pharmacology of the pyrazole scaffold strongly suggests that this compound is a valuable building block for the development of novel therapeutic agents. The information presented herein serves as a foundational resource for researchers in medicinal chemistry and drug discovery, enabling further exploration and derivatization of this promising heterocyclic core.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Available at: [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2012). ACS Publications. Available at: [Link]
-
Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Available at: [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Available at: [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Available at: [Link]
-
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. (2011). PMC - NIH. Available at: [Link]
-
Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). Chemsimplified. Available at: [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press. Available at: [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]
-
Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate. (n.d.). PubChemLite. Available at: [Link]
-
Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. Available at: [Link]
-
ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. (n.d.). ChemSynthesis. Available at: [Link]
-
Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. (2008). PMC - NIH. Available at: [Link]
-
Ethyl 5-(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). SpectraBase. Available at: [Link]
-
Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019). ResearchGate. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). SpringerLink. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Available at: [Link]
-
Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. (2011). PMC - NIH. Available at: [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate (C14H16N2O3) [pubchemlite.lcsb.uni.lu]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hurawalhi.com [hurawalhi.com]
Introduction: The Prominence of the Pyrazole Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Therapeutic Potential
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile template for designing therapeutic agents with a wide array of biological activities.[1] Pyrazole derivatives are central to numerous marketed drugs, most notably Celecoxib, a selective COX-2 inhibitor used for treating inflammation and pain.[2] The scaffold's success lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets. Consequently, pyrazole-containing compounds have been extensively investigated and developed as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3][4][5][6]
This guide focuses on a specific, promising derivative: This compound . This molecule integrates three key pharmacophoric features:
-
The Pyrazole Core: Provides the fundamental heterocyclic framework known for its broad biological relevance.
-
The 1-(4-methoxyphenyl) Group: This substituent is frequently found in potent bioactive molecules and can influence target binding and pharmacokinetic properties.
-
The 3-methyl and 5-ethyl carboxylate Groups: These substituents offer opportunities for fine-tuning selectivity, potency, and physicochemical properties through further modification.
This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this important pyrazole derivative.
Synthesis and Mechanistic Rationale
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A highly efficient and common method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, this translates to the reaction between (4-methoxyphenyl)hydrazine and an appropriate β-ketoester, namely ethyl 2-acetyl-3-oxobutanoate or a related precursor that can establish the desired substitution pattern. A more direct and widely used approach involves the cyclocondensation of a hydrazine with an ethyl acetoacetate equivalent that has been modified to facilitate cyclization.
A plausible and well-documented synthetic pathway involves the reaction of (4-methoxyphenyl)hydrazine with ethyl 2,4-dioxopentanoate. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the stable aromatic pyrazole ring.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for pyrazole synthesis.[7]
Materials:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
Ethyl 2,4-dioxopentanoate (or equivalent β-ketoester)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid (10 mL/g), add ethyl 2,4-dioxopentanoate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature and pour it carefully into ice-cold water (50 mL).
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst. The acidic environment protonates the carbonyl oxygen of the ketoester, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Reflux Conditions: Provides the necessary activation energy for the dehydration step, which leads to the formation of the stable aromatic pyrazole ring.
-
Aqueous Workup with Bicarbonate: This step is crucial to neutralize the acidic solvent and quench the reaction. It also allows for the separation of the organic product from water-soluble byproducts.
-
Column Chromatography: This standard purification technique is essential for isolating the target compound from any unreacted starting materials or side products, ensuring high purity for subsequent characterization and biological evaluation.
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the acid-catalyzed synthesis of the target pyrazole.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Anticancer and Antimicrobial Potential
Beyond inflammation, pyrazole derivatives have demonstrated significant potential as anticancer and antimicrobial agents.
-
Anticancer Activity: Pyrazoles can inhibit various targets crucial for cancer cell proliferation and survival, including protein kinases (e.g., BRAF, EGFR), tubulin polymerization, and DNA replication. [3][4][6][8]The specific substitution pattern of the target molecule would require screening against a panel of cancer cell lines to determine its efficacy and mechanism of action.
-
Antimicrobial Activity: The pyrazole nucleus is also present in compounds with antibacterial and antifungal properties. [5][9][10]These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
Protocol for Biological Evaluation: In Vitro COX-2 Inhibition Assay
To validate the hypothesis that this compound acts as an anti-inflammatory agent, a direct enzymatic assay is the first logical step.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Hematin (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, hematin, and the COX-2 enzyme in a 96-well plate.
-
Add serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and the positive control (Celecoxib) to the wells. Include a DMSO-only control (100% activity) and a buffer-only control (background).
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.
-
Immediately measure the change in absorbance at 590 nm over a period of 5 minutes at room temperature. The rate of color development is proportional to the COX-2 peroxidase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validating System:
-
The inclusion of Celecoxib, a known potent and selective COX-2 inhibitor, serves as a positive control to validate the assay's performance.
-
The DMSO control establishes the baseline maximum enzyme activity.
-
The dose-dependent inhibition observed for the test compound provides confidence in the specificity of the interaction.
Conclusion and Future Directions
This compound is a synthetically accessible molecule built upon a privileged heterocyclic scaffold. Its structural features strongly suggest a high potential for biological activity, particularly as an anti-inflammatory agent via COX-2 inhibition. The provided synthetic and analytical protocols offer a clear path for its preparation and evaluation.
Future research should focus on:
-
Lead Optimization: Systematically modifying the substituents at the 1, 3, and 5 positions of the pyrazole ring to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
In Vivo Efficacy: Advancing promising compounds to animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm in vivo efficacy. [7]* Broad Biological Screening: Evaluating the compound and its derivatives against cancer cell lines and microbial strains to explore other potential therapeutic applications.
-
Mechanism of Action Studies: For active compounds, conducting further biochemical and cellular assays to elucidate the precise molecular mechanism of action.
This molecule represents a valuable starting point for drug discovery programs aiming to develop novel therapeutics for inflammatory diseases and potentially other conditions.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Sang, Z., et al. (2021).
- Pyrazole as an anti-inflammatory scaffold. (2022).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Ethyl 1-(4-methoxybenzyl)
- Ethyl 3-(4-methoxyphenyl)
- Ethyl 3-(4-methoxyphenyl)
- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).
- Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)
- ethyl 5-acetyl-3-(4-methoxyphenyl)
- Ethyl 5-(4-methoxyphenyl)
- Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019).
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
- Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. (n.d.).
- Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (n.d.).
- Ethyl 4-(4-methoxyphenoxy)
- Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Antagonist of the Neurotensin 2 Receptor. (2014). American Chemical Society.
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, underpinning the pharmacophores of numerous therapeutic agents. Its prevalence stems from a unique combination of physicochemical properties: metabolic stability, versatile substitution patterns, and the capacity for diverse intermolecular interactions. Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, the subject of this guide, exemplifies a class of pyrazole derivatives with significant potential in drug development. The precise elucidation of its molecular architecture through spectroscopic techniques is paramount for understanding its structure-activity relationships (SAR) and ensuring its quality and purity in synthetic campaigns. This document provides an in-depth analysis of the expected spectroscopic data for this compound, offering a framework for its unambiguous identification and characterization.
Molecular Structure and Isomeric Considerations
A critical aspect of pyrazole chemistry is the potential for regioisomerism arising from the unsymmetrical nature of the pyrazole ring. The synthesis of pyrazole-5-carboxylates can often yield a mixture of isomers. Therefore, rigorous spectroscopic analysis is essential to confirm the desired connectivity.
Figure 2: A typical workflow for NMR-based structural elucidation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments in a molecule.
Experimental Protocol:
The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, typically at a frequency of 100 or 125 MHz.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~159.0 | Ar-C (para to N, with OMe) | The carbon attached to the electron-donating methoxy group. |
| ~150.0 | Pyrazole C5 | The carbon bearing the ester group is significantly deshielded. |
| ~145.0 | Pyrazole C3 | The carbon bearing the methyl group. |
| ~132.0 | Ar-C (ipso to N) | The carbon of the phenyl ring directly attached to the pyrazole nitrogen. |
| ~126.0 | Ar-CH (ortho to OMe) | Aromatic methine carbons. |
| ~114.0 | Ar-CH (meta to OMe) | Aromatic methine carbons shielded by the methoxy group. |
| ~110.0 | Pyrazole C4 | The carbon with the attached proton. |
| ~61.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~55.5 | -OCH₃ | The methoxy carbon. |
| ~14.5 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |
| ~13.0 | Pyrazole C3-CH₃ | The methyl carbon attached to the pyrazole ring. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.
Experimental Protocol:
A high-resolution mass spectrum would be obtained using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Predicted Mass Spectrometry Data:
| m/z | Ion |
| [M+H]⁺ | Molecular Ion Peak |
| [M+Na]⁺ | Sodium Adduct |
Expected Fragmentation: The primary fragmentation would likely involve the loss of the ethoxy group (-OEt) from the ester, followed by the loss of carbon monoxide (-CO).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Experimental Protocol:
The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1610, 1510 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |
| ~1250 | Strong | C-O stretching (asymmetric, aryl ether) |
| ~1170 | Strong | C-O stretching (ester) |
| ~1030 | Medium | C-O stretching (symmetric, aryl ether) |
Conclusion: A Synergistic Approach to Structural Verification
References
While specific spectral data for the title compound is not widely published, the following resources provide relevant information on the synthesis and characterization of related pyrazole derivatives:
- Synthesis of Pyrazole Derivatives: General synthetic routes to pyrazole carboxylic acids and their esters are well-documented in the chemical literature. These articles often include spectroscopic data for analogous compounds. Relevant review articles can be found in journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and Synthesis.
- Spectroscopic Databases: Spectral databases such as the Spectral Database for Organic Compounds (SDBS)
- Chemical Suppliers: Chemical suppliers that offer similar pyrazole derivatives may provide links to publications or internal analytical d
Chemical characteristics of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
An In-depth Technical Guide to the Chemical Characteristics of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of a specific, high-interest pyrazole derivative: this compound. We will delve into its synthesis, structural elucidation via spectroscopic methods, key physicochemical properties, chemical reactivity, and its potential as a versatile scaffold in drug discovery programs. The insights provided herein are curated to empower researchers with the foundational knowledge required for the effective utilization and derivatization of this compound.
Synthesis and Mechanistic Considerations
The construction of the pyrazole ring is a well-established field in heterocyclic chemistry. For the title compound, a regioselective synthesis is paramount. The Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, represent the most robust and widely adopted strategy.[4]
Recommended Synthetic Protocol
The synthesis of this compound is most efficiently achieved via the cyclocondensation reaction between (4-methoxyphenyl)hydrazine and an appropriate β-keto ester, such as ethyl 2-acetyl-3-oxobutanoate or a related precursor. The choice of an acidic catalyst, typically acetic acid or a mineral acid, is crucial for protonating the carbonyl oxygen, thereby activating it for nucleophilic attack by the hydrazine.
Experimental Protocol: Cyclocondensation Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol or acetic acid.
-
Addition of β-Dicarbonyl: To the stirring solution, add ethyl 2-acetyl-3-oxobutanoate (1.05 equivalents) dropwise at room temperature. The slight excess of the dicarbonyl component ensures the complete consumption of the limiting hydrazine reagent.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are no longer visible.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Figure 1: General Synthesis Workflow
Structural Elucidation and Spectroscopic Profile
The definitive characterization of this compound relies on a combination of modern spectroscopic techniques. The following data are based on established fragmentation patterns and spectral data from closely related analogues.[5][6][7]
Spectroscopic Data Summary
| Technique | Expected Key Signals / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (d, 2H, Ar-H), 7.00-6.85 (d, 2H, Ar-H), 6.75 (s, 1H, pyrazole C4-H), 4.35 (q, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 2.35 (s, 3H, pyrazole -CH₃), 1.38 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.0 (C=O), 159.0 (Ar C-O), 151.0 (Pyrazole C3), 140.0 (Pyrazole C5), 132.0 (Ar C-N), 126.0 (Ar CH), 114.0 (Ar CH), 108.0 (Pyrazole C4), 61.0 (-OCH₂), 55.5 (-OCH₃), 14.5 (-OCH₂CH₃), 13.0 (Pyrazole -CH₃) |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 272.12. Key Fragments: m/z 227 [M-OC₂H₅]⁺, m/z 135 [CH₃OC₆H₄N₂]⁺, m/z 107 [CH₃OC₆H₄]⁺ |
| FT-IR (KBr, cm⁻¹) | ~2980 (C-H aliphatic), ~1725 (C=O ester stretch), ~1610, 1515 (C=C, C=N aromatic), ~1250 (C-O ether stretch), ~1180 (C-O ester stretch) |
Interpretation Insights
-
¹H NMR: The spectrum is expected to be clean and highly informative. The presence of two distinct doublets in the aromatic region confirms the 1,4-disubstitution of the phenyl ring. A key diagnostic signal is the singlet around 6.75 ppm, characteristic of the lone proton at the C4 position of the pyrazole ring.
-
Mass Spectrometry: The molecular ion peak at m/z 272 confirms the molecular weight. The fragmentation pattern is typically initiated by the loss of the ethoxy group from the ester, which is a common and predictable fragmentation pathway for ethyl esters.[8][9]
Physicochemical Properties
A thorough understanding of the compound's physical properties is essential for its handling, formulation, and application in experimental assays.
| Property | Value / Description |
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| Molecular Weight | 272.30 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Melting Point | Not definitively reported; similar structures exhibit melting points in the range of 150-220 °C.[6][10] |
| Solubility | Soluble in common organic solvents such as Dichloromethane, Chloroform, Ethyl Acetate, and DMSO. Sparingly soluble in alcohols and poorly soluble in water. |
| XLogP3 | ~2.9 (Predicted) |
Chemical Reactivity and Derivatization Potential
The title compound possesses two primary sites for chemical modification: the pyrazole ring and the C5-ethyl ester functionality. This dual reactivity makes it an exceptionally valuable building block for creating diverse chemical libraries.
Reactivity of the Pyrazole Core
The pyrazole ring is aromatic and generally stable to oxidation and reduction.[11] Electrophilic substitution reactions, such as halogenation or nitration, are known to occur preferentially at the electron-rich C4 position.[11][12]
Reactions of the Ethyl Ester Group
The C5-ester is the most versatile functional handle for derivatization.
-
Hydrolysis: The ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.[13] This acid is a critical intermediate for the synthesis of amides, which are of high interest in drug development for modulating solubility and forming key hydrogen bond interactions with biological targets.
-
Amidation: The parent ester can be converted directly to a wide range of amides via aminolysis, often requiring elevated temperatures or the use of catalysts. Alternatively, coupling the hydrolyzed carboxylic acid with an amine using standard peptide coupling reagents (e.g., EDC, HATU) provides a more controlled and efficient route to amide derivatives.
Key Derivatization Pathway
Caption: Figure 2: Key Reactivity of the Ester Moiety
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][12][14][15] The specific substitution pattern of the title compound makes it an attractive starting point for several therapeutic areas.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted N-phenylpyrazole core. The N-(4-methoxyphenyl) group can serve as a crucial binding element, while the C3-methyl and C5-ester/amide groups can be modified to achieve selectivity and potency.
-
Anti-inflammatory Agents: Pyrazole-containing molecules, most famously Celecoxib, are potent anti-inflammatory agents through the inhibition of COX enzymes.[3] The structural motifs within the title compound are consistent with those explored for novel anti-inflammatory drugs.
-
Foundation for Library Synthesis: The straightforward synthesis and versatile reactivity of this compound make it an ideal platform for the generation of compound libraries for high-throughput screening, enabling the rapid exploration of structure-activity relationships (SAR).
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined spectroscopic signature, predictable chemical reactivity, and foundation upon a biologically privileged scaffold make it a molecule of significant interest. For researchers in drug discovery, this compound represents not just a single entity, but a gateway to a vast chemical space of potential therapeutic agents.
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]
-
Bennani, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research International. Available at: [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Singh, S. K., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Yoon, Y. J., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C[[double bond, length as m-dash]]O) coupling. Chemical Communications. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinally important pyrazole derivatives. Retrieved from [Link]
-
Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. Available at: [Link]
-
ResearchGate. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Popiolek, R., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C12H12N2O3 | CID 2769599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Preliminary Biological Screening of Pyrazole Carboxylate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary biological screening of novel pyrazole carboxylate derivatives. The structure of this document is designed to offer a logical and scientifically rigorous workflow, moving from the foundational understanding of the pyrazole carboxylate scaffold to the practical application of key biological assays. The causality behind experimental choices is emphasized to ensure a deep and applicable understanding of the screening process.
Introduction: The Pyrazole Carboxylate Scaffold - A Privileged Structure in Medicinal Chemistry
Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The incorporation of a carboxylate moiety into the pyrazole ring can enhance the molecule's pharmacokinetic and pharmacodynamic properties, making these derivatives particularly promising candidates for drug discovery.[4] Pyrazole carboxylates have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6] This guide will focus on the preliminary in vitro screening methodologies to efficiently identify and characterize the therapeutic potential of newly synthesized pyrazole carboxylate derivatives.
Rationale for Preliminary Biological Screening
The initial biological evaluation of a new chemical entity is a critical step in the drug discovery pipeline. The goal of this preliminary screening is to:
-
Identify Biological Activity: To determine if a novel pyrazole carboxylate derivative exhibits any significant biological effects in key therapeutic areas.
-
Establish a Biological Profile: To characterize the spectrum of activity (e.g., antibacterial, antifungal, cytotoxic, anti-inflammatory).
-
Determine Potency: To quantify the concentration at which the compound elicits a biological response (e.g., IC50, MIC).
-
Guide Structure-Activity Relationship (SAR) Studies: To provide initial data that informs the next round of chemical synthesis and optimization.
The selection of initial screens should be guided by the structural features of the synthesized derivatives and any predicted biological targets.
Key Biological Screening Assays for Pyrazole Carboxylate Derivatives
This section details the experimental protocols for three common preliminary screening assays relevant to the known biological activities of pyrazole carboxylates.
Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[7] It is a widely used method for the initial screening of potential anticancer agents.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole carboxylate derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Presentation:
| Compound | Concentration (µM) | Absorbance (570 nm) | % Cell Viability | IC50 (µM) |
| Control | 0 | 1.25 | 100 | - |
| Derivative A | 1 | 1.10 | 88 | 15.2 |
| 10 | 0.75 | 60 | ||
| 50 | 0.30 | 24 | ||
| Derivative B | 1 | 1.20 | 96 | > 100 |
| 10 | 1.05 | 84 | ||
| 50 | 0.88 | 70 |
IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.
Workflow for Anticancer Screening:
Caption: Workflow for the MTT-based anticancer screening assay.
Potential Mechanisms of Anticancer Action for Pyrazole Derivatives:
Pyrazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Some pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[12]
-
Inhibition of Protein Kinases: Pyrazoles can act as inhibitors of various protein kinases, such as VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[13]
Visualizing a Potential Target: VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and a potential point of inhibition by pyrazole carboxylate derivatives.
Antimicrobial Activity Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity of novel compounds.[14][15]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the microorganism is susceptible to the agent, a clear zone of growth inhibition will appear around the well.[16] The diameter of this zone is proportional to the antimicrobial activity of the substance.
Experimental Protocol:
-
Preparation of Inoculum:
-
Prepare a fresh culture of the test microorganism (bacteria or fungi) in a suitable broth.
-
Incubate at the appropriate temperature until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[14]
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.[2]
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the agar.[15]
-
Prepare a stock solution of the pyrazole carboxylate derivative in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a designated well.
-
Include a positive control (a standard antibiotic), a negative control (the solvent used to dissolve the compound), and a blank well (empty).[17]
-
-
Incubation and Measurement:
-
Allow the plates to stand for a period to allow for diffusion of the compound into the agar.
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 48-72 hours for fungi.[17]
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
-
Data Presentation:
| Compound | Test Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Positive Control | Staphylococcus aureus | 30 | 25 |
| Negative Control | Staphylococcus aureus | - | 0 |
| Derivative C | Staphylococcus aureus | 100 | 18 |
| Escherichia coli | 100 | 12 | |
| Derivative D | Staphylococcus aureus | 100 | 0 |
| Escherichia coli | 100 | 0 |
Workflow for Antimicrobial Screening:
Caption: Workflow for the agar well diffusion antimicrobial screening assay.
Potential Mechanism of Antibacterial Action for Pyrazole Derivatives:
A key target for antibacterial agents is DNA gyrase, an essential enzyme in bacteria that is not present in higher eukaryotes.[1]
Visualizing a Potential Target: Bacterial DNA Gyrase Inhibition
Caption: Simplified mechanism of bacterial DNA gyrase and its inhibition by a pyrazole carboxylate derivative.
Anti-inflammatory Activity Screening: In Vitro Protein Denaturation Inhibition Assay
Protein denaturation is a well-documented cause of inflammation.[18] The in vitro protein denaturation inhibition assay provides a simple and rapid method for the preliminary screening of anti-inflammatory activity.[19]
Principle: This assay is based on the principle that denatured proteins can act as antigens and trigger an inflammatory response.[18] The ability of a compound to prevent protein denaturation, induced by heat or other means, is a measure of its potential anti-inflammatory activity. Bovine serum albumin (BSA) or egg albumin is commonly used as the protein source.[20][21]
Experimental Protocol:
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture consisting of the test pyrazole carboxylate derivative at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).[18]
-
A typical reaction volume is 5 mL, containing 2 mL of the test compound solution, 2.8 mL of PBS, and 0.2 mL of egg albumin.[18]
-
-
Incubation and Denaturation:
-
Absorbance Measurement:
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[18]
-
A control sample (without the test compound) is treated in the same manner.
-
A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[18]
-
Data Presentation:
| Compound | Concentration (µg/mL) | Absorbance (660 nm) | % Inhibition of Denaturation |
| Control | - | 0.85 | - |
| Diclofenac Sodium | 100 | 0.25 | 70.6 |
| Derivative E | 100 | 0.38 | 55.3 |
| 200 | 0.29 | 65.9 | |
| Derivative F | 100 | 0.75 | 11.8 |
| 200 | 0.68 | 20.0 |
Workflow for Anti-inflammatory Screening:
Caption: Workflow for the in vitro protein denaturation inhibition assay.
Potential Mechanisms of Anti-inflammatory Action for Pyrazole Derivatives:
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. Another key pathway in inflammation is the NF-κB signaling pathway.[4][22]
Visualizing Potential Targets: COX-2 and NF-κB Signaling Pathways
Caption: Simplified COX-2 and NF-κB signaling pathways and potential points of inhibition by pyrazole carboxylate derivatives.
Data Analysis and Interpretation
The preliminary screening data should be analyzed to identify "hit" compounds that warrant further investigation. Key considerations include:
-
Potency: Compounds with lower IC50 or MIC values are generally more potent.
-
Selectivity: A compound that is highly active against a cancer cell line but shows low toxicity to normal cells would be of great interest. Similarly, an antimicrobial agent with a broad spectrum of activity or high potency against a specific resistant strain is valuable.
-
Structure-Activity Relationship (SAR): Compare the activity of different derivatives to identify chemical modifications that enhance or diminish biological activity. This information is crucial for designing the next generation of compounds.
Conclusion and Future Directions
The preliminary biological screening of pyrazole carboxylate derivatives is a critical and exciting phase in the drug discovery process. The assays outlined in this guide provide a robust and efficient framework for identifying compounds with therapeutic potential. Positive results from these initial screens should be followed by more in-depth studies, including:
-
Secondary and Tertiary Screening: More specific and mechanistic assays to elucidate the mode of action.
-
In Vivo Studies: Evaluation of efficacy and safety in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
By following a logical and scientifically sound screening cascade, researchers can effectively advance promising pyrazole carboxylate derivatives from initial hits to viable drug candidates.
References
Sources
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistnotes.com [chemistnotes.com]
- 15. botanyjournals.com [botanyjournals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. hereditybio.in [hereditybio.in]
- 18. innpharmacotherapy.com [innpharmacotherapy.com]
- 19. ijcrt.org [ijcrt.org]
- 20. jddtonline.info [jddtonline.info]
- 21. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 22. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
This document provides a detailed protocol and in-depth scientific background for the synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents. The title compound, this compound, is a key intermediate for the synthesis of more complex bioactive molecules. Its strategic functionalization allows for the exploration of chemical space and the optimization of pharmacological profiles.
Underlying Scientific Principles: The Knorr Pyrazole Synthesis
The synthesis of the target molecule is achieved through the renowned Knorr pyrazole synthesis, a classic and reliable method for the formation of the pyrazole ring. This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[1][2][3][4] In this specific application, the reactants are ethyl acetoacetate (a β-ketoester) and 4-methoxyphenylhydrazine.
Reaction Mechanism and Regioselectivity
The Knorr synthesis is typically performed under acidic conditions, which catalyze the key steps of the reaction. The mechanism proceeds as follows:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine nitrogen onto the more electrophilic ketone carbonyl of the ethyl acetoacetate, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl.
-
Dehydration: Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.
A critical aspect of the Knorr synthesis with an unsymmetrical β-ketoester like ethyl acetoacetate is regioselectivity . The reaction can potentially yield two different regioisomers. The regiochemical outcome is primarily governed by a combination of electronic and steric factors.[5] Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl group of the β-ketoester. In the case of ethyl acetoacetate, the ketone carbonyl is more electrophilic than the ester carbonyl, directing the initial attack to this position.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 1.75 g (10 mmol) | ≥98% |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1.30 g (10 mmol) | ≥99% |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 0.5 mL | ACS grade |
| Ethanol | C₂H₆O | 46.07 | 20 mL | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | HPLC grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | HPLC grade |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and ethanol (20 mL). Stir the mixture until the solid is partially dissolved.
-
Addition of Reactants: Add ethyl acetoacetate (1.30 g, 10 mmol) to the flask, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acetic acid. Transfer the mixture to a separatory funnel, shake well, and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Visual Workflow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods. The following are expected spectral data based on closely related structures and general principles of spectroscopy.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the pyrazole ring proton, the ethyl group of the ester, the methyl group on the pyrazole ring, and the methoxy group.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the pyrazole ring and the alkyl substituents.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the pyrazole ring, and C-O stretching of the ether and ester groups.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₆N₂O₃, MW = 260.29 g/mol ).
Safety and Handling Precautions
-
4-Methoxyphenylhydrazine hydrochloride is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Ethyl acetoacetate and glacial acetic acid are corrosive and should be handled with care.
-
Ethanol is flammable; therefore, heating should be done using a heating mantle, and no open flames should be in the vicinity.
-
Standard laboratory safety procedures should be followed throughout the experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. Ensure the reflux temperature is maintained. |
| Loss of product during work-up or purification | Perform extractions carefully. Optimize the solvent system for column chromatography to ensure good separation. | |
| Impure Product | Incomplete reaction or side reactions | Ensure the reaction goes to completion. Optimize the purification step, potentially using a different solvent system for chromatography or recrystallization. |
| Difficulty in Purification | Co-elution of impurities | Try a different solvent system for column chromatography or consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). |
Conclusion
The Knorr pyrazole synthesis provides an efficient and reliable method for the preparation of this compound. The protocol described herein, when followed with care and attention to detail, should provide the target compound in good yield and high purity. This versatile intermediate can be a valuable building block for the synthesis of a wide range of biologically active molecules, contributing to the advancement of drug discovery and development programs.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Ge, Z., Li, Z., & He, X. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1084. [Link]
-
Dong, W., Wei, Y., & Wang, Q. (2007). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.). Blackwell Science.
- Jacobs, T. L. (1957). Pyrazoles and Related Compounds. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 5, pp. 45-161). John Wiley & Sons, Inc.
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Mohareb, R. M., & Abdallah, A. E. M. (2011). Reaction of Phenylhydrazo Ethylacetoacetate with Cyano Acetylhydrazine: Synthesis of Pyrazole and Pyridazine Derivatives and their Anti-Tumor Evaluations. International Journal of Applied Biology and Pharmaceutical Technology, 2(4), 8-18.
-
Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Laboratory Preparation of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate: An Application Note and Protocol
This document provides a comprehensive guide for the laboratory synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol grounded in established chemical principles.
Introduction
Pyrazole scaffolds are a cornerstone in the design of pharmacologically active molecules, exhibiting a wide range of biological activities. The specific target of this protocol, this compound, incorporates key structural motifs that are frequently explored in the development of novel therapeutic agents. Its synthesis is a classic example of the Knorr pyrazole synthesis, a robust and versatile method for the construction of the pyrazole ring system.[1] This reaction involves the condensation of a β-ketoester with a hydrazine derivative, providing a straightforward and efficient route to a diverse array of substituted pyrazoles.
This application note will delve into the mechanistic underpinnings of this synthesis, provide a detailed, step-by-step protocol for its execution, and outline the necessary procedures for the purification and characterization of the final product.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the acid-catalyzed condensation of (4-methoxyphenyl)hydrazine with ethyl 2,4-dioxovalerate (more commonly known as ethyl acetoacetate). The reaction proceeds through a series of well-understood steps:
-
Hydrazone Formation: The more nucleophilic nitrogen atom of the (4-methoxyphenyl)hydrazine attacks the more electrophilic ketone carbonyl group of the ethyl acetoacetate. This is followed by the elimination of a water molecule to form a hydrazone intermediate. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the ester carbonyl group.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration, leading to the formation of the stable, aromatic pyrazole ring.
The regioselectivity of the reaction, which determines the substitution pattern on the pyrazole ring, is dictated by the initial nucleophilic attack. In the case of ethyl acetoacetate, the ketone carbonyl is significantly more reactive than the ester carbonyl, leading to the preferential formation of the desired 1,3,5-substituted pyrazole.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| (4-methoxyphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 1.75 g (10 mmol) | Can be used directly. |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 1.30 g (10 mmol) | |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ~0.5 mL | Catalyst |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction & chromatography |
| Hexane | C₆H₁₄ | 86.18 | As needed | For chromatography |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ethanol (50 mL).
-
Catalyst Addition: To the stirred suspension, add approximately 0.5 mL of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the resulting residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and any remaining hydrochloride salt. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane/ethyl acetate and gradually increasing the polarity).
-
Isolation: Collect the fractions containing the desired product (visualized by TLC) and evaporate the solvent to yield this compound as a solid.
Characterization of the Final Product
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
Physical Properties
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₄H₁₆N₂O₃
-
Molar Mass: 260.29 g/mol
Spectroscopic Data
The following spectroscopic data are consistent with the structure of the target compound.[2]
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.27 (brs, 1H, NH of pyrazole tautomer, if present), 7.72 (brs, 1H, pyrazole-H), 7.21 (d, J = 8.8 Hz, 2H, Ar-H), 6.87 (d, J = 8.8 Hz, 2H, Ar-H), 5.15 (s, 1H, pyrazole-H), 4.24 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.79 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃), 1.23 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 167.7, 158.6, 150.1, 147.3, 135.6, 125.7, 114.1, 106.8, 60.7, 55.2, 18.5, 14.3.
-
Mass Spectrometry (MS): m/z 261 [M+H]⁺.
Safety Precautions
-
Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Glacial acetic acid is corrosive. Handle with care.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the catalyst was added. |
| Loss of product during work-up | Ensure complete extraction from the aqueous layer. Be careful during the separation of layers. | |
| Impure Product | Incomplete reaction | Purify by column chromatography, potentially with a shallower gradient. |
| Side reactions | Ensure the reaction temperature does not significantly exceed the reflux temperature of ethanol. |
Conclusion
The Knorr pyrazole synthesis provides a reliable and efficient method for the laboratory preparation of this compound. The protocol outlined in this application note, when followed with attention to detail and appropriate safety measures, will yield the desired product with good purity. The characterization data provided serves as a benchmark for confirming the identity of the synthesized compound. This methodology can be adapted for the synthesis of a variety of substituted pyrazoles, highlighting the versatility of this classic named reaction in organic and medicinal chemistry.
References
-
K. Venkatapathy, C. J. Magesh, G. Lavanya, P. T. Perumal, and R. Sathishkumar, "Nanocrystalline CdS thin film as a heterogeneous, recyclable catalyst for the effective synthesis of dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol," New J. Chem., 2019, 43, 13476-13487. [Link]
-
L. Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin," Ber. Dtsch. Chem. Ges., 1883, 16, 2597–2599. [Link]
-
"Knorr pyrazole synthesis," Name-Reaction.com. [Link]
-
"Knorr Pyrazole Synthesis," Chem Help ASAP. [Link]
-
"Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole," PrepChem.com. [Link]
Sources
Application Notes and Protocols: Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[2][4] Several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, feature a pyrazole core, underscoring its clinical significance.[3]
This guide focuses on a specific, promising derivative: Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate . The strategic placement of a 4-methoxyphenyl group at the N1 position, a methyl group at C3, and an ethyl carboxylate at C5, suggests a molecule designed for specific biological interactions and favorable pharmacokinetic properties. The methoxy group can participate in hydrogen bonding and modulate metabolic stability, while the ester group provides a handle for further chemical modification or can contribute to cell permeability.
These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this compound. Detailed, field-proven protocols for its synthesis and subsequent biological evaluation are provided to empower researchers in their drug discovery endeavors.
Synthesis and Characterization
The synthesis of this compound can be achieved through a reliable and well-established chemical pathway. The following protocol is based on analogous syntheses of related pyrazole carboxylates and offers a high-yield route to the target compound.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process starting from the condensation of a hydrazine with a β-ketoester.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
-
Deionized water
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with stirring. A precipitate of this compound will form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (requires experimental determination) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) |
Potential Applications in Medicinal Chemistry
The structural motifs within this compound suggest its potential as a lead compound in several therapeutic areas. The following sections detail its hypothesized applications and provide protocols for its biological evaluation.
Anticancer Activity
Pyrazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[5][6][7] The 1-aryl-pyrazole scaffold is a common feature in many kinase inhibitors.
Hypothesized Mechanism of Action: Kinase Inhibition
Many pyrazole-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[8] The planar pyrazole ring can mimic the adenine core of ATP, while the pendant aryl groups can form crucial interactions within the hydrophobic regions of the kinase active site. The 4-methoxyphenyl group on our target molecule could potentially interact with key residues in the ATP-binding pocket of kinases like CDK2 or EGFR, leading to the inhibition of downstream signaling pathways that control cell cycle progression and proliferation.
Caption: Hypothesized kinase inhibition by the pyrazole compound.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes.[11] The structural resemblance of some pyrazole derivatives to known COX inhibitors suggests that this compound may also possess anti-inflammatory properties.
Hypothesized Mechanism of Action: COX Inhibition
The anti-inflammatory action of many pyrazole-containing compounds is attributed to their ability to inhibit COX-1 and/or COX-2 enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. The pyrazole scaffold can fit into the active site of COX enzymes, with substituents on the ring influencing the selectivity towards COX-2 over COX-1, which is often desirable to reduce gastrointestinal side effects.[10]
Caption: Hypothesized COX inhibition by the pyrazole compound.
Protocol 3: In Vitro COX Inhibition Assay
This protocol describes a method to determine the inhibitory activity of the pyrazole compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
This compound
-
Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
EIA kit for prostaglandin E₂ (PGE₂) detection
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibitor Incubation: In separate wells of a 96-well plate, pre-incubate the enzymes with various concentrations of the pyrazole compound or the reference inhibitors for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is present in numerous compounds with demonstrated activity against a range of bacteria and fungi.[12][13]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution in DMSO
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole compound in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity. The absorbance can also be read using a microplate reader.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and the structural features suggest a high potential for biological activity. The protocols provided in this guide offer a robust framework for its synthesis and evaluation as an anticancer, anti-inflammatory, or antimicrobial agent. Further studies should focus on in vivo efficacy, toxicity profiling, and structure-activity relationship (SAR) studies to optimize the lead compound and elucidate its precise mechanism of action. The versatility of the pyrazole core continues to make it an exciting and fruitful area of research in medicinal chemistry.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy and Bioallied Sciences. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Journal of Inflammation Research. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). RSC Advances. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules. [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2022). NIScPR. [Link]
-
Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Molecules. [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. [Link]
-
COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. (2019). Bioorganic Chemistry. [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Egyptian Journal of Chemistry. [Link]
-
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]
-
Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. (2004). Globe Thesis. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). ResearchGate. [Link]
-
In vitro antitumor effect of synthesized thiazolyl pyrazoles (6a–h, 11a–f) against HCT-116. (n.d.). ResearchGate. [Link]
-
Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2022). ResearchGate. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Heliyon. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Agrochemical Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate and its Derivatives
Introduction: The Central Role of Pyrazole Carboxamides in Modern Crop Protection
The pyrazole ring system is a cornerstone of modern agrochemical design, recognized for its stability and versatile functionalization, which allows for the fine-tuning of biological activity against various agricultural pests.[1] Specifically, the pyrazole carboxamide scaffold has emerged as a dominant class of fungicides. These compounds frequently act as potent inhibitors of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, a critical energy production pathway in pathogenic fungi.[2] By disrupting this process, SDHI fungicides effectively control a broad spectrum of plant diseases, safeguarding crop yield and quality.
This document provides a detailed guide for researchers and synthetic chemists on the use of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate , a key intermediate for the synthesis of advanced pyrazole carboxamide fungicides. We will explore the rationale behind its molecular design, provide robust, step-by-step synthetic protocols from its construction to its conversion into a final active ingredient, and discuss the structure-activity relationships that govern its efficacy.
The choice of the substituents on this intermediate is deliberate. The 1-(4-methoxyphenyl) group and the 3-methyl group are crucial for optimizing the molecule's binding affinity to the target enzyme and for influencing its systemic properties within the plant. This guide offers the technical foundation necessary to leverage this versatile building block in agrochemical discovery and development programs.
Synthetic Strategy Overview
The most efficient and flexible route to the target agrochemicals involves a multi-stage process. First, the core heterocyclic structure, this compound, is synthesized. This is followed by a series of functional group transformations to arrive at the final carboxamide product. This staged approach allows for late-stage diversification, where various amine moieties can be introduced to explore structure-activity relationships.
PART A: Synthesis of the Key Intermediate
This section details the construction of the core pyrazole ester. The classical Knorr pyrazole synthesis provides a reliable and scalable method for this transformation.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title pyrazole ester via a two-step, one-pot procedure involving Claisen condensation followed by cyclocondensation.
Causality: The synthesis begins with the formation of a 1,3-dicarbonyl intermediate, which is essential for the subsequent reaction with a hydrazine. The cyclocondensation reaction between the diketone and (4-methoxyphenyl)hydrazine forms the stable five-membered pyrazole ring. The reaction is regioselective, yielding the desired 1,3,5-substituted pattern.
Materials:
-
Ethyl acetoacetate
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
(4-Methoxyphenyl)hydrazine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Ethanol (EtOH)
-
Toluene
-
Hydrochloric acid (HCl), 1M
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Step 1: Formation of the Diketo-ester Intermediate (in situ)
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).
-
In the flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature, followed by diethyl oxalate (1.1 eq).
-
Heat the reaction mixture to reflux for 2-3 hours. The formation of the sodium salt of ethyl 2,4-dioxo-5-hexenoate will occur. This intermediate is typically used directly without isolation.
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
After the reflux period, cool the mixture to room temperature.
-
Add (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and potassium carbonate (2.0 eq) to the reaction mixture.[3]
-
Heat the mixture to reflux and maintain for 12-20 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or toluene (3 x volumes).
-
Combine the organic layers and wash sequentially with water and then saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure This compound as a solid.
Expected Yield & Purity:
| Parameter | Expected Value |
|---|---|
| Yield | 65-80% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
PART B: Conversion to a Pyrazole Carboxamide Fungicide
With the key pyrazole ester in hand, the next stage involves converting it into a biologically active carboxamide. This is a robust three-step sequence common in the synthesis of many commercial SDHI fungicides.
Protocol 2: Saponification to Pyrazole-5-Carboxylic Acid
Objective: To hydrolyze the ethyl ester to its corresponding carboxylic acid, which is the necessary precursor for amide bond formation.
Causality: Base-catalyzed hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylic acids. The use of a co-solvent system (like THF/water) ensures the solubility of both the organic ester and the aqueous base, facilitating an efficient reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 2M solution
Procedure:
-
Dissolve the pyrazole ester from Protocol 1 in a 3:1 mixture of THF and water.
-
Add sodium hydroxide or lithium hydroxide pellets/solution to the mixture.
-
Stir the reaction vigorously at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by slowly adding 2M HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the solid under vacuum to yield 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid .[4] This product is often of sufficient purity for the next step.
Expected Yield & Purity:
| Parameter | Expected Value |
|---|---|
| Yield | >95% |
| Purity (by HPLC) | >97% |
| Appearance | White solid |
Protocol 3: Synthesis of the Pyrazole-5-carbonyl Chloride
Objective: To activate the carboxylic acid by converting it to a more reactive acid chloride.
Causality: Carboxylic acids are not reactive enough to directly form amides with many anilines used in agrochemicals. The conversion to an acid chloride creates a highly electrophilic carbonyl carbon, which readily reacts with the amine nucleophile in the subsequent step. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Materials:
-
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, suspend the pyrazole carboxylic acid from Protocol 2 in anhydrous DCM or toluene.
-
Add a single drop of DMF as a catalyst.
-
Slowly add thionyl chloride dropwise to the suspension at room temperature. Vigorous gas evolution will be observed.
-
Heat the mixture to reflux for 1-3 hours. The reaction is typically complete when the solid has fully dissolved and gas evolution has ceased.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors.
-
The resulting crude 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification.
Protocol 4: Amidation to Form the Final Product
Objective: To couple the pyrazole-5-carbonyl chloride with a selected amine to form the target pyrazole carboxamide fungicide.
Causality: This is the final bond-forming reaction. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. A base is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of the amine is critical and is determined by the specific structure-activity relationship (SAR) for the target fungal pathogen.[3]
Materials:
-
Crude 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq)
-
A substituted aniline (e.g., 2-amino-N,N-dimethylbenzamide) (1.1 eq)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude acid chloride from Protocol 3 in anhydrous DCM.
-
In a separate flask, dissolve the chosen aniline and triethylamine in anhydrous DCM.
-
Cool the acid chloride solution in an ice bath (0 °C).
-
Add the amine/base solution dropwise to the stirred acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a weak acid (e.g., 1M HCl) to remove excess base, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the final N-Aryl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide .
Mechanism of Action: SDH Inhibition
The fungicidal activity of the synthesized pyrazole carboxamides is primarily due to the inhibition of the succinate dehydrogenase (SDH) enzyme.
The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically blocks the natural substrate, ubiquinone, from accessing the site. As a result, the transfer of electrons from succinate to ubiquinone is halted. This disruption of the electron transport chain prevents the production of ATP, the cell's primary energy currency. The fungus is starved of energy, leading to the cessation of growth and eventual cell death. The specific substituents on the pyrazole and the amide-bound aryl ring are crucial for achieving a high binding affinity and, consequently, high fungicidal potency.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of potent SDHI fungicides. The protocols provided herein offer a reliable and scalable pathway from basic starting materials to advanced agrochemical active ingredients. By understanding the causality behind each synthetic step and the ultimate mechanism of action, researchers can effectively utilize this scaffold to develop novel and effective crop protection solutions.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Available at: BenchChem Technical Documents.[3]
-
Martins, M. A. P., et al. (2004). One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides. Synthetic Communications, 34(10), 1915–1923.[5][6]
-
Li, Z., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E, 67(Pt 5), o1084.
-
Zhang, L., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388.[4]
-
Liu, X., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 5260–5271.[1][7]
-
Kim, J., et al. (2021). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry, 69(31), 8758-8767.[8]
-
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467-1502.[9]
-
Zhang, Y., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(10), 2796-2804.[2]
-
PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]3]
-
PubChem. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]4]
-
Google Patents. (2014). Pyrazole fungicide composition (CN104705327A).[1]
-
Justia Patents. (2014). Process for the production of particles comprising active agrochemical ingredients in amorphous form. Retrieved from [Link]]
-
University of Wisconsin-Madison. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]]
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
Sources
- 1. CN104705327A - Pyrazole fungicide composition - Google Patents [patents.google.com]
- 2. WO2014130409A2 - Fungicidal pyrazole mixtures - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C12H12N2O3 | CID 2769599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
High-yield synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
An Application Note for the High-Yield Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and technically detailed guide for the high-yield synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol is based on the well-established Knorr pyrazole synthesis, detailing a robust and optimized procedure involving the acid-catalyzed cyclocondensation of (4-methoxyphenyl)hydrazine with ethyl 2,4-dioxovalerate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, process optimization strategies, and detailed analytical characterization methods. The causality behind critical experimental choices is explained to ensure reproducibility and high yields, embodying a self-validating and scientifically rigorous approach.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern pharmacology and agrochemistry.[1] Its structural versatility allows it to serve as a pharmacophore in numerous approved therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] A notable example is Celecoxib, a selective COX-2 inhibitor built around a pyrazole core.[4] The target molecule, this compound, is a valuable intermediate for the synthesis of more complex, biologically active compounds. The N-aryl substitution, specifically with a methoxyphenyl group, is a common feature in many pharmacologically active pyrazoles. This guide presents a reliable and high-yield pathway to this important building block.
Reaction Principle: The Knorr Pyrazole Synthesis
The most classic and efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] This reaction proceeds under mild conditions, often with acid catalysis, and typically affords high yields of the aromatic pyrazole product.[8]
Overall Reaction Scheme
The synthesis route involves the reaction of ethyl 2,4-dioxovalerate (a β-ketoester) with (4-methoxyphenyl)hydrazine in the presence of a catalytic amount of acetic acid.
Caption: Overall reaction scheme for the synthesis.
Mechanistic Pathway
The reaction mechanism involves two primary stages: initial imine (hydrazone) formation followed by intramolecular cyclization and dehydration.[4][9]
-
Hydrazone Formation: The reaction is initiated by the acid-catalyzed nucleophilic attack of the terminal nitrogen of (4-methoxyphenyl)hydrazine on one of the carbonyl carbons of ethyl 2,4-dioxovalerate. For unsymmetrical 1,3-dicarbonyls, this attack preferentially occurs at the more electrophilic ketone carbonyl over the ester carbonyl.
-
Intramolecular Cyclization: The second nitrogen atom of the resulting hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester).
-
Dehydration: The resulting heterocyclic intermediate, a hydroxyl-pyrazolidine, readily undergoes dehydration under the acidic and heated conditions to form the stable, aromatic pyrazole ring.[10][11] This final dehydration step is often the rate-determining step and drives the reaction to completion.[10]
Caption: Experimental workflow from reactants to characterization.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Purity | Notes |
| Ethyl 2,4-dioxovalerate | 615-79-2 | 158.15 | 10.0 g (63.2 mmol) | ≥97% | Also known as ethyl acetylpyruvate. |
| (4-methoxyphenyl)hydrazine hydrochloride | 19501-58-7 | 174.63 | 11.0 g (63.0 mmol) | ≥98% | The hydrochloride salt is often more stable. |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | 5.2 g (63.4 mmol) | ≥99% | To free the hydrazine base in situ. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 200 mL | ≥99.5% | Serves as the reaction solvent. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~2 mL | ≥99.7% | Acid catalyst. |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Reagent Grade | For extraction/recrystallization if needed. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | For work-up. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Place it in a heating mantle.
-
Reagent Charging: To the flask, add ethyl 2,4-dioxovalerate (10.0 g, 63.2 mmol), (4-methoxyphenyl)hydrazine hydrochloride (11.0 g, 63.0 mmol), anhydrous sodium acetate (5.2 g, 63.4 mmol), and absolute ethanol (200 mL).
-
Scientist's Note: Sodium acetate is a weak base used to neutralize the HCl from the hydrazine salt, liberating the free (4-methoxyphenyl)hydrazine base in situ. This avoids the need to handle the less stable free base directly.
-
-
Catalyst Addition: With gentle stirring, add glacial acetic acid (~2 mL) to the mixture.
-
Scientist's Note: A catalytic amount of acid is crucial for protonating a carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. This significantly accelerates the rate of hydrazone formation.[8]
-
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours.
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the starting materials indicates reaction completion.
-
-
Product Isolation (Work-up): After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water while stirring. A solid precipitate should form.
-
Scientist's Note: The desired pyrazole product is typically insoluble in water, while the reactants and byproducts have higher solubility. Pouring the ethanolic solution into water causes the product to precipitate, providing a simple and effective initial purification step.
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL) to remove any residual salts and impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The crude product is typically obtained as an off-white or pale yellow solid. A high crude yield is expected.
Purification
The crude product can be further purified by recrystallization to obtain a high-purity final product.
-
Solvent Selection: Ethanol is an excellent solvent for recrystallization.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Yield: 85-95%
-
Appearance: White to off-white crystalline solid.
-
Process Optimization and Troubleshooting
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Temperature | Reflux (~78 °C in EtOH) | Ensures sufficient energy for the dehydration step. Lower temperatures may lead to incomplete reaction or isolation of the hydroxyl-pyrazolidine intermediate.[12] |
| Catalyst | Acetic Acid (catalytic) | Sufficient to promote the reaction. Stronger acids are generally not necessary and can lead to side reactions. The amount can be slightly varied to optimize the reaction rate. |
| Solvent | Ethanol | Excellent solvency for reactants and facilitates a convenient reaction temperature. Aprotic dipolar solvents like DMF can also be used and may alter regioselectivity in some cases.[2] |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. Prolonged heating is unnecessary and may lead to minor degradation. |
| Troubleshooting | Low Yield | Ensure the hydrazine salt was effectively neutralized to the free base. Check the purity of the ethyl 2,4-dioxovalerate, as it can be unstable. |
| Troubleshooting | Impure Product | Incomplete reaction or side-product formation. Ensure thorough washing during work-up. If recrystallization is insufficient, silica gel column chromatography (Ethyl Acetate/Hexane gradient) can be employed. |
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.[1][13][14][15]
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ≈ 7.30-7.20 (d, 2H, Ar-H), 6.95-6.85 (d, 2H, Ar-H), 6.60 (s, 1H, pyrazole-H), 4.35 (q, 2H, -OCH₂CH₃), 3.80 (s, 3H, -OCH₃), 2.30 (s, 3H, pyrazole-CH₃), 1.35 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) ≈ 162.0 (C=O, ester), 159.0 (Ar-C-O), 150.0 (C3-pyrazole), 140.0 (C5-pyrazole), 128.0 (Ar-CH), 125.0 (Ar-C), 114.0 (Ar-CH), 108.0 (C4-pyrazole), 61.0 (-OCH₂), 55.5 (-OCH₃), 14.5 (-CH₂CH₃), 12.0 (pyrazole-CH₃). |
| Mass Spec (ESI-MS) | m/z calculated for C₁₄H₁₆N₂O₃: 260.12. Found: 261.12 [M+H]⁺. |
| FT-IR (KBr, cm⁻¹) | ν ≈ 1710-1725 (C=O stretch, ester), 1510-1520 (C=N stretch), 1240-1250 (C-O stretch, ether), 2900-3000 (C-H stretch). |
Safety Precautions
-
Hydrazine Derivatives: (4-methoxyphenyl)hydrazine hydrochloride is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
Acids: Glacial acetic acid is corrosive. Handle with care.
This protocol provides a reliable and scalable method for synthesizing this compound with high yield and purity, suitable for applications in academic research and industrial drug development.
References
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Online] Available at: [Link][4]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Online] Available at: [Link][9]
-
Organic Chemistry Portal. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008, 1673-1678. [Online] Available at: [Link][16]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Online] Available at: [Link][5]
-
National Institutes of Health (NIH). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem., 14, 1515-1555 (2018). [Online] Available at: [Link][6]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Online] Available at: [Link][7]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Online] Available at: [Link][8]
-
RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. React. Chem. Eng., 7, 2481-2487 (2022). [Online] Available at: [Link][10]
-
ResearchGate. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Online] Available at: [Link][1]
-
National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4229 (2020). [Online] Available at: [Link][2]
-
National Institutes of Health (NIH). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706 (2024). [Online] Available at: [Link][12]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. [Online] Available at: [Link][17]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6508 (2023). [Online] Available at: [Link][18]
-
ResearchGate. Characterization data for new pyrazole derivatives. [Online] Available at: [Link][13]
-
PubMed. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Pharmaceuticals (Basel), 17(1), 127 (2024). [Online] Available at: [Link][19]
-
Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. 79(2), 144-151 (2001). [Online] Available at: [Link][11]
-
Letters in Applied NanoBioScience. Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. 10(4), 2911-2920 (2021). [Online] Available at: [Link][14]
-
National Institutes of Health (NIH). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5894 (2023). [Online] Available at: [Link][3]
-
Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. [Online] Available at: [Link][20]
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Online] Available at: [Link][21]
-
National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(11), 4339 (2023). [Online] Available at: [Link][15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 19. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. prepchem.com [prepchem.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Introduction
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The efficacy and safety of such compounds are intrinsically linked to their purity. This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for recrystallization, column chromatography, and purity assessment by HPLC. The methodologies described are designed to be robust and reproducible for researchers in both academic and industrial settings.
Understanding the Compound and Potential Impurities
A common and efficient method for the synthesis of 1,3,5-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. In the case of this compound, the likely precursors are (4-methoxyphenyl)hydrazine and ethyl 2,4-dioxobutanoate.
The primary purification challenges arise from the potential for side reactions and the presence of unreacted starting materials. A significant impurity that can form during this synthesis is the regioisomeric product, Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate. The formation of this isomer can be influenced by the reaction conditions. Due to their similar structures, separating these regioisomers can be challenging. Other potential impurities include unreacted (4-methoxyphenyl)hydrazine and byproducts from its decomposition, as well as residual solvents.
Diagram: Synthetic Pathway and Potential Impurities
Caption: Synthetic route to the target compound and potential impurities.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₆N₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 260.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar pyrazole derivatives. |
| Polarity | Moderately polar | The presence of the ester and methoxy groups, along with the pyrazole ring, contributes to its polarity. |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. | Based on the polarity and literature on similar compounds. |
Purification Strategy Overview
The choice of purification technique depends on the impurity profile and the desired final purity. A general workflow is as follows:
Diagram: Purification Workflow
Caption: General workflow for the purification of the target compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities and is particularly useful for large-scale purification. Based on literature for analogous compounds, ethanol is a suitable solvent.[1][2]
Principle: This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Step-by-Step Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring.
-
Solvent Addition: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, do not disturb the flask during this initial cooling phase.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
For high-purity requirements and the separation of the target compound from its regioisomer, silica gel column chromatography is the method of choice.[3][4]
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Less polar compounds will travel down the column faster, while more polar compounds will be retained on the silica gel for longer.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane or petroleum ether (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Protocol:
-
Eluent Selection: The ideal eluent system will provide a good separation of the target compound from its impurities on a TLC plate. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexane). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Begin elution, collecting fractions in separate tubes. It is often beneficial to start with a less polar eluent mixture and gradually increase the polarity (gradient elution) to improve separation.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purity Assessment by Analytical HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the purity of the final product.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Procedure:
-
Prepare a standard solution of the purified compound in the mobile phase at a known concentration.
-
Inject the standard solution into the HPLC system and record the chromatogram.
-
The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. Recrystallization from ethanol offers a straightforward method for obtaining material of good purity, especially on a larger scale. For achieving high purity and for the challenging separation of regioisomers, silica gel column chromatography is the recommended method. The purity of the final product should always be confirmed by a reliable analytical technique such as HPLC.
References
- Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles. Synlett, 2006(20), 3267-3270.
- Li, G. T., Han, Y. F., Wang, Z. L., & Ge, Z. M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1084.
- Viveka, S., Vasantha, G., Dinesha, Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 136-146.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.
- PubChem. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- Organic Chemistry Portal. Pyrazole Synthesis. Organic Chemistry Portal.
- Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). A General and Practical Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett, 29(08), 1071-1075.
- Zhang, Y., Liu, J., & Jia, X. (2018). A Phosphine-Free [3+2] Cycloaddition Reaction of Dialkyl Azodicarboxylates with Substituted Propargylamines: A Mild and Efficient Synthesis of Functionalized Pyrazoles. Synthesis, 50(17), 3499-3505.
- Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Regiospecific Synthesis of 4-Acyl-1H-pyrazole-5-carboxylates from Enaminodiketones. Synlett, 2008(11), 1673-1678.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Application Note & Protocol: Comprehensive Characterization of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a pyrazole derivative, it belongs to a class of compounds known for a wide range of biological activities.[2] The precise structural elucidation and purity assessment of this molecule are paramount for its application in drug discovery and development, ensuring reproducibility of biological data and compliance with regulatory standards.
This document provides a comprehensive guide to the analytical methodologies for the complete characterization of this compound. The protocols outlined herein are designed to be robust and reproducible, providing a framework for researchers to obtain reliable and high-quality analytical data.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure is the foundation for selecting and interpreting analytical data. The structure of this compound is presented below:
-
Molecular Formula: C₁₄H₁₆N₂O₃
-
Molecular Weight: 260.29 g/mol
-
Key Structural Features:
-
A central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
A 4-methoxyphenyl group attached to one of the pyrazole nitrogen atoms.
-
A methyl group at the 3-position of the pyrazole ring.
-
An ethyl carboxylate group at the 5-position of the pyrazole ring.
-
These features dictate the expected spectroscopic and chromatographic behavior of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the molecular skeleton.
Rationale for NMR Analysis
The distinct chemical environments of the protons and carbons in this compound allow for their differentiation by NMR. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed map of the molecule's connectivity.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard proton spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Expected Spectral Data and Interpretation
The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and instrument.
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) |
| Pyrazole-CH | ~6.8 - 7.0 | s | 1H | ~105 - 110 |
| Methoxy-OCH₃ | ~3.8 - 3.9 | s | 3H | ~55 - 56 |
| Phenyl-CH (ortho to OCH₃) | ~7.3 - 7.5 | d | 2H | ~125 - 127 |
| Phenyl-CH (meta to OCH₃) | ~6.9 - 7.1 | d | 2H | ~114 - 116 |
| Pyrazole-C-CH₃ | ~2.3 - 2.5 | s | 3H | ~12 - 15 |
| Ethyl-CH₂ | ~4.3 - 4.5 | q | 2H | ~60 - 62 |
| Ethyl-CH₃ | ~1.3 - 1.5 | t | 3H | ~14 - 15 |
| Pyrazole-C=O | - | - | - | ~160 - 165 |
| Pyrazole-C-N | - | - | - | ~140 - 145 |
| Pyrazole-C-CH₃ | - | - | - | ~150 - 155 |
| Phenyl-C-OCH₃ | - | - | - | ~158 - 160 |
| Phenyl-C-N | - | - | - | ~130 - 135 |
Diagram of NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and offering further structural insights.
Rationale for MS Analysis
By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. The fragmentation pattern observed in MS/MS experiments can corroborate the proposed structure.
Experimental Protocol: ESI-MS
Instrumentation:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the ESI process.
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.
-
For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Expected Mass Spectrum Data
-
[M+H]⁺: m/z ≈ 261.1234 (calculated for C₁₄H₁₇N₂O₃⁺)
-
[M+Na]⁺: m/z ≈ 283.1053 (calculated for C₁₄H₁₆N₂O₃Na⁺)
The observation of the protonated molecule with the correct isotopic pattern will confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of pharmaceutical compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.[3]
Rationale for HPLC Analysis
A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the polarity of this compound.[4][5] This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main peak and any impurities.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a UV detector or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of B, and gradually increase to elute the compound. A typical gradient could be 30-90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | Determined by UV-Vis scan; likely in the range of 254-280 nm. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagram of HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FTIR Analysis
The vibrational frequencies of the chemical bonds in this compound will produce a characteristic infrared spectrum. The presence of key functional groups such as C=O (ester), C-O (ether and ester), C=N, and C=C (aromatic) can be confirmed.[6][7][8]
Experimental Protocol: FTIR
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the clean ATR crystal prior to sample analysis.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic and Pyrazole C-H |
| ~2850-2980 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1710-1730 | C=O stretch | Ester Carbonyl |
| ~1500-1600 | C=C and C=N stretch | Aromatic and Pyrazole Rings |
| ~1240-1260 | C-O stretch | Aryl Ether (asymmetric) |
| ~1020-1040 | C-O stretch | Aryl Ether (symmetric) |
| ~1100-1200 | C-O stretch | Ester |
Conclusion
The application of this multi-technique analytical approach, integrating NMR, MS, HPLC, and FTIR, provides a robust and comprehensive characterization of this compound. This ensures the structural integrity and purity of the compound, which is a critical prerequisite for its use in research and development.
References
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... - ResearchGate. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. Available at: [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. Available at: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐ - R Discovery. Available at: [Link]
-
Figure . Theoretical and experimental FTIR spectra of -methyl - ResearchGate. Available at: [Link]
-
(PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives - ResearchGate. Available at: [Link]
-
FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. - ResearchGate. Available at: [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]
-
Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity - MDPI. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate. Available at: [Link]
-
Pyrazole-3-carboxylic acid - SpectraBase. Available at: [Link]
-
Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester - Molbase. Available at: [Link]
-
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC - NIH. Available at: [Link]
-
Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate - PubChemLite. Available at: [Link]
-
III Analytical Methods - APEC-VC. Available at: [Link]
-
Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4 - ResearchGate. Available at: [Link]
-
Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC - NIH. Available at: [Link]
-
No.1|89-100|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters. Available at: [Link]
Sources
- 1. hurawalhi.com [hurawalhi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcpa.in [ijcpa.in]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput HPLC-MS Analysis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. This pyrazole derivative is of significant interest in pharmaceutical and agrochemical research.[1] The developed protocol offers high sensitivity, specificity, and throughput, making it suitable for applications in drug discovery, process monitoring, and quality control. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with electrospray ionization (ESI) mass spectrometry for precise detection and quantification. All procedures have been developed and validated in accordance with ICH Q2(R2) guidelines to ensure data integrity and reliability.[2][3][4][5]
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are known for a wide range of biological activities, serving as key scaffolds in the development of pharmaceuticals and agrochemicals.[6][7] Their applications include roles as anti-inflammatory agents, anticancer therapeutics, and herbicides.[1] Given the potency and specificity often associated with these compounds, a reliable and sensitive analytical method is crucial for their accurate quantification in various matrices.
This guide provides a comprehensive, step-by-step protocol for the analysis of this target analyte, addressing common challenges such as sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the method's principles.
Experimental
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Methanol (HPLC grade)
-
-
Additives:
-
Formic acid (LC-MS grade)
-
-
Sample Preparation:
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temp. | 10 °C |
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for reversed-phase chromatography of moderately polar compounds, providing good retention and separation from polar impurities.[8][9]
-
Mobile Phase: Acetonitrile is often preferred over methanol in reversed-phase LC-MS due to its lower viscosity and better UV transparency.[8] Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ESI mode by providing a source of protons.
-
Temperature: Maintaining a constant column temperature of 40°C ensures reproducible retention times and can improve peak shape.
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 10.0 | 30 |
Mass Spectrometry Conditions
Electrospray ionization in the positive ion mode was found to be optimal for this analyte due to the presence of nitrogen atoms in the pyrazole ring which are readily protonated.
Table 3: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Source Temperature | 120 °C |
| Scan Range | m/z 100-400 |
Rationale for Parameter Selection:
-
ESI Positive Mode: Pyrazole derivatives are basic in nature and readily form protonated molecules [M+H]⁺ in the positive ion mode.[10]
-
Voltages and Temperatures: These parameters were optimized to maximize the signal intensity of the target analyte while minimizing in-source fragmentation.
Protocols
Standard and Sample Preparation
Note on Stability: Pyrazole esters can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[11] It is recommended to prepare solutions fresh and use a slightly acidic diluent to improve stability.
Protocol 1: Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound.
-
Transfer the solid to a 10 mL volumetric flask.
-
Dissolve the compound in methanol and bring to volume. Mix thoroughly. This stock solution should be stored at 2-8 °C and can be used for up to one week.
Protocol 2: Working Standard Solutions
-
Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Transfer the working standards to HPLC vials for analysis.
Protocol 3: Sample Preparation (from a reaction mixture or formulation)
-
Dilute a known amount of the sample in the initial mobile phase (30% acetonitrile, 70% water with 0.1% formic acid) to an expected concentration within the calibration range.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[12]
-
Transfer the filtrate to an HPLC vial for analysis.
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: Overall workflow for the HPLC-MS analysis.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5] The following parameters were assessed:
Table 4: Method Validation Summary
| Parameter | Result |
| Specificity | No interfering peaks were observed at the retention time of the analyte. |
| Linearity (r²) | > 0.999 over the concentration range of 1-1000 ng/mL. |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intraday: < 1.5%, Interday: < 2.0% |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Robustness | Minor variations in flow rate and column temperature had no significant effect on the results. |
The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose.
Logical Relationships in Method Development
The choices made during method development are interconnected to ensure a robust and reliable analytical procedure.
Caption: Logical connections in HPLC-MS method development.
Conclusion
This application note details a validated HPLC-MS method for the analysis of this compound. The protocol is sensitive, specific, and robust, making it a valuable tool for researchers in drug development and related fields. The detailed explanation of the methodology and the rationale behind the chosen parameters provides a solid foundation for the implementation and adaptation of this method in various laboratory settings.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Mao, F., et al. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 263-271.
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
LCGC International. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. [Link]
-
International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
-
ResearchGate. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Solubility of Things. (n.d.). Pyrazole. [Link]
- Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5999-6005.
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. [Link]
-
ResearchGate. (n.d.). Why we do use reversed phase in HPLC?. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
MicroSolv. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
- Badawy, A., et al. (2015). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 34(5), 555-579.
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate in kinase inhibitor screening
Leveraging Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate for High-Throughput Screening of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they have become one of the most important targets for modern drug discovery. The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases. This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound, a representative pyrazole derivative, in the screening and characterization of novel kinase inhibitors. We will detail the scientific rationale, provide step-by-step protocols for primary and secondary screening assays, and offer insights into data analysis and interpretation.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The ATP-binding site of protein kinases is a highly conserved region, yet subtle differences allow for the development of selective inhibitors. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be an exceptionally versatile scaffold for designing kinase inhibitors. Its key features include:
-
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the adenine region of ATP and forming crucial interactions with the "hinge" region of the kinase domain.
-
Structural Rigidity: The planar and rigid nature of the pyrazole ring provides a stable anchor for various substituents, allowing for precise orientation within the binding pocket.
-
Synthetic Tractability: The synthesis of pyrazole derivatives is well-established, enabling the creation of diverse chemical libraries for screening.
This compound serves as an excellent model compound for a pyrazole-based screening campaign. Its structure incorporates key features that can be systematically modified to explore the chemical space around a kinase target.
Scientific Rationale and Experimental Design
The primary goal of a kinase inhibitor screening campaign is to identify compounds that modulate the activity of a target kinase. This is typically achieved through a multi-stage process, starting with a high-throughput primary screen to identify "hits," followed by secondary assays to confirm activity and determine potency.
Mechanism of Action
Most pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the same site as the natural substrate, ATP, thereby preventing the phosphorylation of the target protein. The screening assays are therefore designed to measure the rate of this phosphorylation reaction.
Assay Selection
A variety of assay formats are available for kinase screening, each with its own advantages and disadvantages. For this application note, we will focus on a luminescence-based assay, the ADP-Glo™ Kinase Assay, due to its high sensitivity, broad applicability, and resistance to interference from colored or fluorescent compounds. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
Materials and Reagents
-
Test Compound: this compound (or other pyrazole derivatives)
-
Target Kinase: e.g., ABL1, SRC, or another kinase of interest
-
Kinase Substrate: e.g., a specific peptide substrate for the target kinase
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Kinase-specific buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit: (Promega, Cat. No. V9101)
-
DMSO: Dimethyl sulfoxide (biotechnology grade)
-
Microplates: 384-well, white, flat-bottom plates
-
Multichannel Pipettes and Liquid Handling Systems
-
Plate Reader: Capable of measuring luminescence
Protocol 1: Primary High-Throughput Screening (HTS)
This protocol is designed to rapidly screen a large number of compounds at a single concentration to identify initial "hits".
Workflow for Primary HTS
Caption: Workflow for the primary kinase inhibitor screen.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). From this, create a working stock for screening.
-
Compound Plating: Dispense the test compound into the 384-well assay plates. For a final assay concentration of 10 µM, this might involve dispensing 50 nL of a 1 mM compound stock. Also include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Substrate Addition: Prepare a solution containing the target kinase and its specific substrate in the assay buffer. Add this solution to all wells of the assay plate.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the target kinase.
-
Incubation: Incubate the plate at room temperature for a duration determined by the kinetics of the specific kinase (e.g., 60 minutes).
-
Reaction Termination: Add the ADP-Glo™ Reagent I to all wells. This will stop the kinase reaction and deplete any remaining ATP.
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add the ADP-Glo™ Reagent II to all wells. This reagent contains enzymes that convert the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Third Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol 2: Secondary Assay - Dose-Response and IC50 Determination
Compounds identified as "hits" in the primary screen should be further characterized to confirm their activity and determine their potency (IC50 value).
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a hit compound.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution series of the "hit" compound (e.g., this compound) in 100% DMSO. A common approach is an 8- or 12-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Compound Plating: Dispense the diluted compound series into a 384-well plate.
-
Perform Kinase Assay: Follow the same procedure as the primary screen (Protocol 3.2, steps 3-10) for the plate containing the serial dilution.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Data Interpretation and Expected Results
The data from the screening assays can be used to identify and prioritize promising kinase inhibitors.
| Parameter | Description | Example Value |
| Z'-factor | A measure of the statistical effect size and an indicator of assay quality. A Z'-factor > 0.5 is considered excellent for HTS. | 0.75 |
| % Inhibition | The percentage by which the compound reduces kinase activity at a single concentration (primary screen). | > 50% for a "hit" |
| IC50 | The concentration of an inhibitor that results in 50% inhibition of kinase activity (secondary screen). | 500 nM |
A successful screening campaign will identify compounds with potent inhibitory activity (low IC50 values) against the target kinase. Further studies, such as selectivity profiling against a panel of other kinases and cell-based assays, are necessary to further characterize the lead compounds.
Representative Signaling Pathway
Many kinases targeted by pyrazole-based inhibitors are involved in cancer-related signaling pathways. For example, the BCR-ABL fusion protein, a tyrosine kinase that is a key driver of chronic myeloid leukemia (CML), is a well-known target.
Simplified BCR-ABL Signaling Pathway
Caption: Inhibition of a representative kinase signaling pathway.
Conclusion
This compound is a representative member of the pyrazole class of compounds, which are of significant interest in the field of kinase inhibitor discovery. The protocols and guidelines presented in this application note provide a robust framework for utilizing such compounds in high-throughput screening and lead characterization. By employing a systematic approach to screening and analysis, researchers can effectively identify and advance novel kinase inhibitors for further development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Reaction Overview
The synthesis of this compound is most commonly achieved via the Knorr pyrazole synthesis . This robust and widely-used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For this specific target molecule, the reactants are (4-methoxyphenyl)hydrazine and an appropriate β-ketoester, typically ethyl 2,4-dioxopentanoate.
The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[3]
Caption: General experimental workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this pyrazole?
The Knorr pyrazole synthesis is the most direct and conventional method. It involves the acid-catalyzed condensation of (4-methoxyphenyl)hydrazine (or its hydrochloride salt) with ethyl 2,4-dioxopentanoate.[1][2] This approach is favored for its operational simplicity and generally high yields.[3]
Q2: What are the critical quality aspects of the starting materials?
-
(4-methoxyphenyl)hydrazine: This reactant can degrade over time, often developing a reddish or brown color due to oxidation. Using freshly sourced or purified hydrazine is crucial. If using the hydrochloride salt, ensure it is dry and free-flowing.
-
Ethyl 2,4-dioxopentanoate: This β-ketoester can exist in equilibrium with its enol form. Ensure its purity by checking NMR or GC-MS before use. Impurities can lead to unwanted side reactions.
-
Solvent: Anhydrous ethanol is a common and effective solvent. However, other polar protic solvents can be used. Ensure the solvent is dry, as excess water can sometimes hinder the dehydration step.
Q3: What are the optimal reaction conditions (catalyst, temperature, time)?
-
Catalyst: A catalytic amount of a weak acid like glacial acetic acid is typically sufficient to facilitate the condensation.[3] If using the hydrochloride salt of the hydrazine, the release of HCl may be sufficient to catalyze the reaction, though adding a small amount of acetic acid is still common practice.
-
Temperature: The reaction is usually conducted at an elevated temperature, often at the reflux temperature of the solvent (e.g., ethanol, ~78 °C), to ensure a reasonable reaction rate.
-
Reaction Time: Reaction times can vary from a few hours to over 20 hours.[4] It is essential to monitor the reaction's progress to determine the optimal time.
Q4: How should I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting materials from the product. Spot the reaction mixture alongside the starting materials. The reaction is complete when the spot corresponding to the limiting reactant (usually the hydrazine) has disappeared. For more precise monitoring, LC-MS can be used.[5]
Troubleshooting Guide
Low or No Yield
Q: My reaction yield is consistently below 50%. What are the primary causes?
Low yields can stem from several factors. Here is a checklist to diagnose the issue:
| Potential Cause | Explanation & Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion. Action: Extend the reaction time and continue monitoring by TLC. Consider increasing the temperature if the current conditions are mild. Microwave-assisted synthesis can also be explored to reduce reaction times and improve yields.[5] |
| Degraded Hydrazine | (4-methoxyphenyl)hydrazine is susceptible to air oxidation. Discoloration (yellow, red, or brown) is a sign of degradation. Action: Use freshly opened hydrazine or purify it by recrystallization before use. Store it under an inert atmosphere (Nitrogen or Argon). |
| Suboptimal pH | The reaction is acid-catalyzed, but a very low pH can fully protonate the hydrazine, reducing its nucleophilicity. Action: If using a strong mineral acid, ensure it is only catalytic. Glacial acetic acid is often the best choice as it provides the necessary acidity without deactivating the nucleophile.[6] |
| Side Reactions | Hydrazines can undergo self-condensation or other side reactions. The 1,3-dicarbonyl can also self-condense or decompose under harsh conditions. Action: Ensure a controlled temperature profile. Add the hydrazine solution dropwise to the solution of the dicarbonyl compound to maintain a low instantaneous concentration and minimize side reactions.[7] |
Impurity & Regioselectivity Issues
Q: My final product is a dark, oily substance or a discolored solid. How do I fix this?
This is a common issue, often linked to hydrazine impurities.[8]
-
Prevention: The discoloration is typically due to oxidation or side-products of the hydrazine. Running the reaction under an inert atmosphere (N₂) can help minimize oxidative discoloration.
-
Purification:
-
Charcoal Treatment: After the reaction is complete but before product precipitation, you can add activated charcoal to the hot reaction mixture to adsorb colored impurities. Filter the hot solution through celite before cooling.
-
Recrystallization: This is the most effective method for purifying the solid product. Ethanol or ethyl acetate/hexanes are good solvent systems to try.
-
Silica Plug: If the product is an oil, dissolve it in a minimal amount of a non-polar solvent (like toluene or dichloromethane) and pass it through a short plug of silica gel to remove polar, colored impurities. Elute the product with a slightly more polar solvent system.[8]
-
Q: I've isolated two isomeric products. Why did this happen and how can I favor the desired one?
This is a classic regioselectivity challenge in Knorr synthesis when an unsymmetrical 1,3-dicarbonyl is used.[9] The (4-methoxyphenyl)hydrazine has two non-equivalent nitrogen atoms, but the initial attack almost invariably occurs with the more nucleophilic terminal -NH₂ group. The ambiguity arises from which carbonyl group of ethyl 2,4-dioxopentanoate this amine attacks first.
Caption: Regioselectivity pathways in the Knorr synthesis.
-
Mechanistic Cause: The methyl ketone (C4) is generally more electrophilic than the ketone of the keto-ester (C2). Therefore, the initial nucleophilic attack by the hydrazine often favors the methyl ketone, leading to the desired 3-methyl-5-carboxylate isomer (Product A). However, the reaction is often under thermodynamic control, and the relative stability of intermediates can influence the final product ratio.[10]
-
Optimization Strategies:
-
pH Control: The reaction's regioselectivity can be highly dependent on pH. Subtle changes in the amount or type of acid catalyst can favor one pathway over the other. It is recommended to screen different acid catalysts (acetic acid, TFA, HCl) in catalytic amounts.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.
-
Solvent: Changing the solvent can alter the stability of the transition states, influencing the isomer ratio.[11] Experiment with different solvents like acetic acid, DMF, or toluene.
-
Scale-Up Challenges
Q: I successfully synthesized the compound on a 1g scale, but the yield dropped significantly at 50g. What went wrong?
Scaling up condensation reactions presents challenges related to mass and heat transfer.[7]
-
Inadequate Mixing: In larger vessels, inefficient stirring can create local "hot spots" or areas of high reactant concentration, which promotes the formation of side products. Ensure your stirring is vigorous enough to maintain a homogenous mixture.
-
Poor Temperature Control: This reaction is exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. This can lead to an uncontrolled temperature rise, causing product degradation or side reactions. Use a reactor with efficient cooling and monitor the internal temperature.
-
Rate of Addition: On a small scale, all reagents are often mixed at once. On a larger scale, this can be dangerous and inefficient. A slow, controlled (dropwise) addition of the hydrazine to the dicarbonyl solution is critical to manage the exotherm and minimize side reactions.[7]
Detailed Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (10 mmol)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2,4-dioxopentanoate (1.58 g, 10 mmol) and 30 mL of absolute ethanol.
-
Reagent Addition: While stirring, add (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) followed by glacial acetic acid (0.3 mL, ~5 mmol). Note: If using free-base hydrazine, use 1.38 g (10 mmol) and 0.6 mL of acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C oil bath temperature).
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every hour. The reaction is typically complete in 4-8 hours when the hydrazine spot is no longer visible.
-
Isolation: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water while stirring.
-
Collection: A precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and air-dry to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube and test for solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point.
-
Procedure: Dissolve the crude product in a minimum amount of boiling ethanol. If the solution is colored, this is the point to add a small amount of activated charcoal and filter hot.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.).
-
PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubMed. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors. [Link]
-
Royal Society of Chemistry. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. [Link]
- Google Patents. (n.d.).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Royal Society of Chemistry. (2015). Supporting Information for Direct Synthesis of Pyrazoles from Esters. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]
-
Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Canadian Journal of Chemistry. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to this synthesis. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
The synthesis of this pyrazole derivative, commonly achieved through the Knorr pyrazole synthesis, involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[1][2][3] While this is a robust and widely used method, it is not without its challenges. The most common issues encountered are the formation of a regioisomeric impurity, low yields, and the appearance of colored byproducts. This guide will address these specific issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I've isolated my product, but NMR analysis shows a mixture of two isomers. What is the side product and how can I control its formation?
A1: The most common side reaction in this synthesis is the formation of a regioisomeric impurity.
This issue arises from the use of an unsymmetrical 1,3-dicarbonyl compound, in this case, a derivative of ethyl acetoacetate, reacting with 4-methoxyphenylhydrazine. The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two non-equivalent carbonyl groups (a ketone and an ester). This can lead to two different cyclization pathways, resulting in a mixture of two pyrazole regioisomers.[1][4]
-
Desired Product: this compound
-
Side Product: Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
The key to controlling this side reaction lies in manipulating the reaction conditions to favor one pathway over the other. The regioselectivity is influenced by several factors:
-
pH: Acid catalysis is typically required to facilitate the initial condensation and subsequent cyclization.[5][6][7] The use of a mild acid like glacial acetic acid is common.[2][6] The nature of the hydrazine, whether it's a free base or a hydrochloride salt, will also affect the acidity of the reaction medium and can influence the isomeric ratio.[8]
-
Solvent: The choice of solvent can have a dramatic effect on regioselectivity. While ethanol is a common solvent, studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the formation of the desired 5-substituted pyrazole isomer. Solvents like N,N-dimethylacetamide have also been used to achieve good regioselectivity.[1][9]
-
Temperature: While many Knorr syntheses are exothermic and proceed at room temperature, controlling the temperature can be crucial.[10] Uncontrolled temperature increases can favor the formation of the undesired isomer. It is recommended to maintain a consistent temperature and monitor the reaction's progress.
Troubleshooting Strategy: To favor the formation of the desired this compound, consider the following adjustments:
-
Solvent Screening: If you are using a standard solvent like ethanol and observing poor regioselectivity, consider switching to a fluorinated alcohol such as TFE or HFIP.
-
pH Control: If using 4-methoxyphenylhydrazine hydrochloride, add one equivalent of a mild base like sodium acetate to neutralize the HCl.[6][11] This prevents the reaction from becoming overly acidic, which can promote side reactions. Conversely, if starting with the free base, a catalytic amount of acetic acid is often beneficial.[6]
-
Temperature Management: For exothermic reactions, consider controlling the addition rate of the hydrazine to the dicarbonyl solution to manage the temperature.[10]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from incomplete reactions, suboptimal conditions, or competing side reactions.
Several factors can contribute to a low yield of the desired pyrazole product:
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time or inadequate temperature. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[5]
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst are critical. For the Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often used to facilitate the formation of the initial hydrazone intermediate.[5][9]
-
Side Reactions: As discussed in Q1, the formation of the regioisomeric byproduct will inherently lower the yield of the desired product. Other side reactions, such as the formation of stable hydrazone intermediates that fail to cyclize, can also be an issue. In some cases, di-addition of the hydrazine to the dicarbonyl compound has been observed.[4]
Troubleshooting Strategy: To improve your yield, consider the following systematic approach:
-
Reaction Monitoring: Actively monitor the reaction with TLC or LC-MS. If the starting material is still present after the expected reaction time, consider extending the time or gently heating the mixture.[5]
-
Catalyst Optimization: If you are not using a catalyst, the addition of a few drops of glacial acetic acid can significantly improve the reaction rate and yield.[6]
-
Temperature Control: For less reactive substrates, refluxing the reaction mixture may be necessary to drive the reaction to completion.[5] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some cases.[5]
-
Purification: Ensure that your purification method is efficient. The product can sometimes be lost during workup or chromatography. Recrystallization is often a good method for purifying the final product.[11]
Q3: My reaction mixture turns a dark yellow or red color, and I'm having trouble removing these colored impurities. What is their source?
A3: The formation of colored impurities is a common issue in reactions involving hydrazines, often due to oxidation.
Phenylhydrazine and its derivatives can be sensitive to air and light, leading to the formation of colored oxidation products.[11] These impurities can be persistent and difficult to remove from the final product.
Troubleshooting Strategy:
-
Use High-Purity Reagents: Ensure that the 4-methoxyphenylhydrazine is of high purity and has been stored correctly. If it appears discolored, it may need to be purified before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize the formation of colored impurities that arise from oxidative processes.[6]
-
Purification Techniques: If colored impurities are present in the crude product, they can often be removed during purification. Washing the crude product with a non-polar solvent like toluene may help to remove some of the coloration before further purification steps such as recrystallization or column chromatography.[6][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Presence of two isomers in the final product | Reaction with an unsymmetrical 1,3-dicarbonyl leading to two regioisomers.[4] | 1. Change the solvent to a fluorinated alcohol (e.g., TFE, HFIP) to improve regioselectivity.2. Optimize the pH by using a mild acid catalyst (e.g., acetic acid) or by adding a mild base if using a hydrazine salt.[6][8] |
| Low product yield | 1. Incomplete reaction.[5]2. Suboptimal catalysis.[5]3. Formation of side products.[10] | 1. Monitor the reaction by TLC/LC-MS and increase the reaction time or temperature if necessary.[5]2. Add a catalytic amount of glacial acetic acid.[6]3. Address the regioselectivity issue as described above. |
| Dark coloration of the reaction mixture and product | Oxidation of the 4-methoxyphenylhydrazine.[11] | 1. Use high-purity, freshly opened hydrazine.2. Run the reaction under an inert atmosphere (N₂ or Ar).[6]3. During workup, wash the crude product with a non-polar solvent like toluene.[11] |
| Reaction fails to proceed | 1. Low reactivity of starting materials.2. Inactive catalyst or incorrect pH. | 1. Increase the reaction temperature; consider refluxing the solvent.[5]2. Ensure the catalyst is active and present in the correct amount. Check the pH of the reaction mixture. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the Knorr pyrazole synthesis. Optimization may be required for your specific laboratory conditions.
Reagents:
-
4-Methoxyphenylhydrazine hydrochloride
-
Ethyl 2-acetyl-3-oxobutanoate (or equivalent β-ketoester)
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq.) and sodium acetate (1.0 eq.) in ethanol (10 mL per gram of hydrazine).
-
Stir the mixture at room temperature for 15 minutes.
-
To this solution, add ethyl 2-acetyl-3-oxobutanoate (1.0 eq.) dropwise over 10 minutes.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Reaction Mechanisms
The following diagrams illustrate the desired reaction pathway and the competing side reaction leading to the regioisomeric impurity.
Caption: Reaction pathways in the synthesis of this compound.
Caption: Logical workflow for troubleshooting regioisomer formation.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 7955-7989. Retrieved from [Link]
-
Cruces, M. A., Elguero, J., & Roussel, C. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5573-5579. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2432-2439. Retrieved from [Link]
-
Aggarwal, N., Kumar, R., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. Retrieved from [Link]
-
Gioiello, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5898. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities.
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
ResearchGate. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
Chegg. (2019). Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: A Scientist's Guide to Purifying Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Welcome to the dedicated support center for the purification of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable pyrazole derivative. We move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification process.
Introduction: Understanding the Challenge
This compound is a key heterocyclic scaffold in medicinal chemistry and agrochemical development.[1] It is most commonly synthesized via the Knorr pyrazole synthesis or a similar cyclocondensation reaction.[2][3][4][5][6] This reaction involves the condensation of a 1,3-dicarbonyl compound with (4-methoxyphenyl)hydrazine.
While robust, this synthesis can generate a variety of impurities that complicate purification:
-
Regioisomers: The use of an unsymmetrical dicarbonyl precursor can lead to the formation of a constitutional isomer, which often has very similar polarity to the desired product.[7]
-
Unreacted Starting Materials: Residual (4-methoxyphenyl)hydrazine and the β-ketoester starting material.
-
Reaction Intermediates: Incomplete cyclization can leave hydrazone or enamine intermediates in the crude mixture.[7]
-
Side-Products: Self-condensation of the starting materials or degradation products, which often present as colored impurities.[7]
This guide provides a logical framework for diagnosing and solving the purification challenges associated with this specific molecule.
Initial Diagnosis: The First Step to a Pure Compound
Before attempting any purification, a quick analysis of the crude reaction mixture is critical. This initial diagnosis will inform your entire purification strategy.
Q: What should I do immediately after my reaction workup?
A: Always perform a Thin-Layer Chromatography (TLC) analysis of your crude product. Co-spot your crude material alongside your starting materials. This simple step provides a wealth of information:
-
Presence of Starting Materials: Are the spots corresponding to the hydrazine and/or the dicarbonyl compound still visible?
-
Product Formation: Is there a new, dominant spot that you presume is your product?
-
Number of Impurities: How many other spots are visible? Are they more or less polar than your target compound?
-
Baseline Material: Is there material streaking from the baseline? This could indicate highly polar, salt-like impurities or potential decomposition on the silica plate.
This initial analysis dictates the most logical path forward for purification, as illustrated in the workflow below.
Caption: Initial diagnostic workflow for crude product purification.
Troubleshooting Recrystallization
Recrystallization is the most efficient purification method for crystalline solids, provided the impurity profile is favorable. It relies on the solubility difference of the target compound in a hot versus a cold solvent.
Q: My compound "oiled out" during cooling instead of forming crystals. What does this mean and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of a crystalline lattice.[8] This is typically caused by two main factors:
-
High Impurity Load: Impurities depress the melting point of your compound.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated liquid.
Solutions:
-
Reheat and Dilute: Reheat the flask until the oil redissolves. Add a small amount (10-15%) more of the hot solvent to ensure the solution is no longer supersaturated at the melting point of your compound.[8]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface with a few paper towels. Do not place it directly in an ice bath. Rapid cooling encourages oiling and traps impurities.[8]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal.
Q: I have a very low yield after recrystallization. Where did my product go?
A: Low yield is a common and frustrating issue. The cause is almost always related to solubility.
-
Excessive Solvent: You may have used too much solvent to dissolve the crude product. The goal is to make a saturated solution at the solvent's boiling point, not just a dissolved one. This is the most common cause of low yield.
-
Premature Crystallization: The product may have crystallized in the funnel during hot filtration.[9] To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Inappropriate Solvent Choice: If your compound has significant solubility in the cold solvent, a large portion will remain in the mother liquor. You must re-evaluate your solvent choice.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar | Often a good choice for pyrazoles. Can be used in a solvent/anti-solvent system with water.[10] |
| Ethyl Acetate | 77 | Medium | Good for dissolving the compound; often paired with a non-polar anti-solvent like hexanes.[10] |
| Toluene | 111 | Non-Polar | Can be effective, but the higher boiling point requires more care. |
| Heptane/Hexanes | 69-98 | Non-Polar | Generally used as the "anti-solvent" or "poor" solvent to induce crystallization from a more polar one. |
| Isopropanol | 82 | Polar | A good alternative to ethanol, with a slightly higher boiling point.[10] |
Table 1: Common recrystallization solvents and their properties.
Troubleshooting Column Chromatography
When recrystallization is not viable due to an oily product or impurities with similar solubility, flash column chromatography is the method of choice.[9] Success hinges on achieving differential migration between your product and impurities.
Q: My compound and an impurity have very similar Rf values on TLC and co-elute from the column. How can I improve the separation?
A: This is the most common chromatography challenge, especially with regioisomers.[11]
-
The Causality: Separation occurs because compounds have different affinities for the stationary phase (silica gel) versus the mobile phase (eluent). If two compounds have similar polarities, they will have similar affinities and thus migrate at similar rates.
-
The Solution: Optimize the Mobile Phase.
-
Reduce Polarity: If your Rf is around 0.5, decrease the amount of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). Aim for an Rf of 0.25-0.35 for your target compound on the TLC plate; this lower Rf provides more "column lengths" for separation to occur.
-
Change Solvent System: Sometimes, simply changing the polarity is not enough. The key is to change the selectivity. If you are using a Hexanes/Ethyl Acetate system, the primary interaction is dipole-dipole. Try switching to a system with different intermolecular force capabilities, such as Hexanes/Dichloromethane or Toluene/Ethyl Acetate. This can alter the relative affinities of the compounds for the mobile phase and improve separation.
-
Use a Gradient: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Caption: Decision tree for optimizing chromatographic separation.
Q: My product is streaking badly on the TLC plate and the column. What is happening?
A: Streaking is often caused by unwanted secondary interactions between your compound and the acidic silica gel stationary phase. The pyrazole ring system contains basic nitrogen atoms which can interact strongly with the acidic silanol (Si-OH) groups on the silica surface.
-
The Mechanism: This strong interaction prevents a clean equilibrium between the stationary and mobile phases, causing a portion of the compound to "stick" and elute slowly, resulting in a tail.
-
The Solution: Modify the Mobile Phase.
-
Add a Basic Modifier: Add a small amount of triethylamine (Et₃N), typically 0.1-1%, to your eluent. The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, masking them from your compound and allowing for sharp, symmetrical peaks.[10]
-
Dry Loading: Overloading the column with a large volume of a strong solvent can cause streaking. Instead, use a "dry loading" technique: dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, leading to a much sharper band and better separation.[11]
-
Standard Operating Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective if the crude product is a solid and major impurities are significantly more or less polar.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 5-10 mL) while heating on a hot plate, swirling to dissolve. Add more hot ethanol in small portions until the solid is just fully dissolved at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once cool, slowly add hot water dropwise until the solution becomes faintly turbid. Reheat gently until the solution is clear again.
-
Cooling & Isolation: Allow the flask to cool undisturbed to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of cold ethanol/water mixture.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is the standard method for purifying oily products or separating complex mixtures.
-
TLC Analysis: Determine the optimal solvent system using TLC. A good system will give your product an Rf value of ~0.25-0.35 and show separation from major impurities.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure the silica bed is compact and level. Add a thin layer of sand on top.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product (e.g., 500 mg) in a minimal amount of dichloromethane. Add ~2-3 g of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry powder. Carefully load this powder onto the sand layer of the packed column.
-
Elution: Carefully add the eluent to the top of the column. Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by periodically taking TLC spots from the collected fractions.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. (2022).
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Identifying and removing byproducts in pyrazole synthesis. BenchChem. (2025).
- Knorr Pyrazole Synthesis. J&K Scientific LLC. (2025).
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. The Royal Society of Chemistry. (2015).
- Technical Support Center: Purification of Pyrazolone Deriv
- Column chromatography conditions for separating pyrazole isomers. BenchChem. (2025).
-
Troubleshooting Crystallization. Chemistry LibreTexts. (2022). [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. (2014). [Link]
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. The Royal Society of Chemistry.
- Ethyl 3-(4-methoxyphenyl)
Sources
- 1. hurawalhi.com [hurawalhi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Pyrazole-5-Carboxylate Synthesis
Welcome to the Technical Support Center for Pyrazole-5-Carboxylate Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice rooted in mechanistic principles to help you optimize your reaction conditions and achieve your desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my pyrazole-5-carboxylate synthesis consistently low?
Low yields are a frequent issue and can arise from several factors. Systematically investigating the following can help pinpoint the root cause:
-
Incomplete Reaction: The condensation reaction may not be reaching completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions for pyrazole synthesis require heating. Refluxing in a suitable solvent like ethanol is a common strategy.[2][3] For thermally sensitive substrates, gentle heating (e.g., 40-50 °C) over a longer period can be effective.[3] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[1]
-
Catalyst Choice: The choice and amount of catalyst are critical. For the Knorr synthesis using a β-ketoester and a hydrazine, a catalytic amount of a protic acid like glacial acetic acid is often used to facilitate the initial imine formation.[2][3]
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole.
-
Troubleshooting:
-
Hydrazine Stability: Hydrazines can be prone to oxidation, leading to colored impurities.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Control of Reaction Temperature: The initial condensation is often exothermic. Uncontrolled temperature increases, especially during large-scale reactions, can promote side reactions.[5] Slow, dropwise addition of one reactant to the other, especially at reduced temperatures (e.g., 0 °C), can help manage the exotherm.[2]
-
-
-
Purification Losses: Significant loss of product can occur during workup and purification.
-
Troubleshooting:
-
Optimize Workup: If the product precipitates upon cooling, it can be isolated by simple filtration.[3] If it remains in solution, a standard aqueous workup followed by extraction is necessary. Ensure the pH is adjusted correctly during the workup to avoid product loss.
-
Chromatography Conditions: If flash chromatography is required, careful selection of the eluent system is crucial to achieve good separation from impurities without excessive product loss on the column.
-
-
Q2: How can I control the regioselectivity when using an unsymmetrical β-ketoester?
Controlling regioselectivity is one of the most significant challenges in pyrazole synthesis when using unsymmetrical starting materials. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine can lead to a mixture of two regioisomers.[6][7]
-
Understanding the Mechanism: In the Knorr synthesis, the reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by cyclization and dehydration. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyls. The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
-
Strategies for Controlling Regioselectivity:
-
Exploiting Electronic Effects: A more electrophilic carbonyl group will react faster with the hydrazine. For example, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, directing the initial attack to the ketone.
-
Solvent Effects: The choice of solvent can influence regioselectivity. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been shown to improve regioselectivity in some cases.[6][8]
-
pH Control: The pH of the reaction medium can be critical. Acid catalysis favors the formation of the hydrazone at the more reactive carbonyl.[9] However, the specific optimal pH may need to be determined empirically.
-
Pre-formation of Enaminones: A highly effective strategy is the use of enaminodiketones, which can lead to a regiospecific synthesis of pyrazole-5-carboxylates.[7][10][11]
-
Optimized Experimental Protocols
The following protocols are based on established and versatile methods for the synthesis of pyrazole-5-carboxylates and their subsequent conversion to key derivatives.
Protocol 1: Synthesis of Ethyl 1-Aryl-3-substituted-1H-pyrazole-5-carboxylate via Knorr Cyclocondensation
This protocol describes a robust method for the cyclocondensation of a hydrazine derivative with a β-ketoester.
Workflow Diagram:
Caption: Workflow for Knorr Pyrazole-5-carboxylate Synthesis.
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Ethanol (to make a ~0.2 M solution)
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
Ethyl acetate
-
Water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol.[2][3]
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.[2][3]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[2][3]
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using TLC. Reactions are typically complete within 2-6 hours.[2]
-
Upon completion, allow the mixture to cool to room temperature.[3]
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.[3]
-
Workup:
-
If a precipitate forms: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.[3]
-
If no precipitate forms: Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by flash column chromatography on silica gel.[3]
Protocol 2: Hydrolysis of Pyrazole-5-carboxylate Ester to Carboxylic Acid
This protocol details the saponification of the pyrazole ester to the corresponding carboxylic acid, a crucial intermediate for amide couplings.
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system, e.g., 3:1)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[2][3]
-
Add the base (e.g., LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[2][3]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[2][3]
-
Once complete, cool the reaction mixture in an ice bath.
-
Carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[2][3]
-
Stir the slurry in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.[2]
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. This product is often pure enough for use in the next step without further purification.[2]
Mechanistic Insights & Advanced Topics
The Knorr Pyrazole Synthesis: A Deeper Look at Regioselectivity
The regiochemical outcome of the Knorr synthesis with an unsymmetrical β-dicarbonyl is dictated by the initial nucleophilic attack of the hydrazine. The following diagram illustrates the two competing pathways.
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The carbonyl carbon that is more electron-deficient (more electrophilic) will be the preferred site of initial attack by the hydrazine.
-
Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the incoming hydrazine, favoring attack at the less hindered position.
-
Reaction Conditions: As discussed, solvent, temperature, and pH can all play a role in tipping the balance between the two pathways.[5][8]
Alternative Synthetic Routes
While the Knorr synthesis is a workhorse, other methods are valuable, particularly for accessing different substitution patterns.
| Synthetic Route | Key Reactants | Advantages | Common Issues |
| 1,3-Dipolar Cycloaddition | Diazo compound + Alkyne/Alkene | High regioselectivity in some cases; good for polysubstituted pyrazoles.[12][13] | Availability and stability of diazo compounds.[12] |
| From α,β-Unsaturated Ketones | Chalcones + Hydrazine | Access to pyrazolines which can be oxidized to pyrazoles.[12][13] | Requires an additional oxidation step.[13] |
| Multi-Component Reactions (MCRs) | e.g., Aldehyde, Malononitrile, Hydrazine | High atom economy, operational simplicity, often environmentally friendly.[14] | Scope can be limited; optimization of multiple parameters required. |
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
- Troubleshooting common issues in pyrazole synthesis. BenchChem.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. [Link]
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). NIH. [Link]
- Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. synarchive.
- Preparation of 1H-Pyrazole-5-carboxamides from Dilithiated C(α)
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). PubMed Central. [Link]
- Theoretical study of the regiospecific synthesis of pyrazole-5- carboxylate from unsymmetrical enaminodiketones. (2013). Blucher Proceedings.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Knorr Pyrazole Synthesis advice. (2024). Reddit.
- ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2015). RSC Publishing. [Link]
- A General, One-Pot, Regioselective Synthesis of Substituted Pyrazoles. Organic Syntheses Procedure.
- Mechanism for the formation of pyrazole.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Archives.
- Optimizing solvent and base selection for pyrazole synthesis. BenchChem.
- Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride. BenchChem.
- Straightforward and Regiospecific Synthesis of Pyrazole5-carboxylates from Unsymmetrical Enaminodiketones.
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this pyrazole derivative into your experimental workflows.
Understanding the Molecule: Physicochemical Properties
This compound is a pyrazole derivative with a molecular formula of C₁₄H₁₆N₂O₃. Its structure, featuring a substituted pyrazole ring, a methoxyphenyl group, and an ethyl ester, suggests a moderate to high degree of lipophilicity. This is supported by a predicted XlogP value of 2.4, indicating a preference for lipid environments over aqueous ones. Consequently, poor water solubility is an expected characteristic of this compound, which can present challenges in various experimental settings, particularly in biological assays and aqueous reaction media.
While specific experimental solubility data in a range of solvents is not extensively published, pyrazole derivatives generally exhibit good solubility in common organic solvents.[1]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₄H₁₆N₂O₃ | - |
| Molecular Weight | 260.29 g/mol | - |
| XlogP | 2.4 | Indicates poor aqueous solubility and good lipid solubility. |
| Hydrogen Bond Donors | 0 | Reduced capacity to form hydrogen bonds with water. |
| Hydrogen Bond Acceptors | 4 | Can accept hydrogen bonds from protic solvents. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound, providing practical solutions and troubleshooting steps.
Q1: My compound won't dissolve in my aqueous buffer for my biological assay. What should I do?
A1: This is a common issue due to the compound's predicted low water solubility. Direct dissolution in aqueous buffers is often unsuccessful. Here’s a systematic approach to overcome this:
-
Initial Approach: Co-solvents. The most straightforward method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent (a co-solvent) before adding it to the aqueous buffer.[2][3]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).
-
Protocol:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM or higher, depending on its solubility in DMSO).
-
For your experiment, perform a serial dilution of this stock solution directly into your aqueous buffer.
-
Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity to cells. [2] Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
-
-
Troubleshooting Precipitation: If the compound precipitates upon addition to the buffer, it means the aqueous solubility limit has been exceeded.
-
Lower the final concentration: Your target concentration may be too high for the chosen co-solvent percentage.
-
Increase the co-solvent percentage slightly: Be mindful of the tolerance of your experimental system to the solvent.
-
Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator bath can help dissolve the compound, but be cautious of potential degradation with heat-sensitive compounds.
-
Q2: I'm observing poor yield during the recrystallization of my compound. How can I improve this?
A2: Low yield during recrystallization is often due to the use of an inappropriate solvent or an excess of solvent.[4][5]
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
-
Troubleshooting Steps:
-
Perform a solvent screen: Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room and elevated temperatures.
-
Use a co-solvent system: If a single solvent is not ideal, a binary solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity (cloudiness) appears. Then, allow it to cool slowly.[4]
-
-
-
Minimize Solvent Usage: Using the absolute minimum amount of hot solvent to dissolve the compound is critical for maximizing yield.[4][5]
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[3][5]
Q3: My compound "oils out" instead of forming crystals during recrystallization. What's happening?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.
-
Troubleshooting Steps:
-
Reduce the concentration: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves. Then, cool the solution more slowly.
-
Change the solvent system: Select a solvent with a lower boiling point or use a co-solvent system to lower the saturation temperature.[5]
-
Lower the crystallization temperature: If possible, perform the recrystallization at a reduced temperature.
-
Advanced Solubility Enhancement Strategies
For applications requiring higher aqueous concentrations, such as in formulation development for in vivo studies, more advanced techniques may be necessary.
Amorphous Solid Dispersions (ASDs)
By converting the crystalline form of a drug into an amorphous state and dispersing it within a polymer matrix, the solubility and dissolution rate can be significantly increased.[6][7][8]
-
Mechanism: The high-energy amorphous state lacks the strong crystal lattice energy of the crystalline form, making it easier for the compound to dissolve. The polymer matrix stabilizes the amorphous state and prevents recrystallization.[9]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[10]
-
Preparation Methods:
-
Solvent Evaporation: Both the drug and the polymer are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[8][11]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a melt, which is then extruded and cooled. This is a solvent-free method.[11]
-
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our pyrazole derivative, forming inclusion complexes with enhanced aqueous solubility.[12][13]
-
Mechanism: The hydrophobic part of the guest molecule is shielded within the cyclodextrin cavity, while the hydrophilic exterior of the complex interacts favorably with water.[13]
-
Common Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
Use of Surfactants
Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[14][15][16]
-
Mechanism: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can entrap the poorly soluble drug, while the hydrophilic shell interacts with the aqueous environment.[15][17]
-
Common Surfactants: Sodium lauryl sulfate (SLS), polysorbates (e.g., Tween® 80), and Cremophor® EL.[15]
Experimental Protocols
Protocol 1: General Solubility Screening
This protocol provides a systematic approach to determine the approximate solubility of this compound in various solvents.
-
Preparation: Weigh out approximately 5-10 mg of the compound into several small, clear vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF) in small, measured increments (e.g., 100 µL).
-
Observation: After each addition, cap the vial and vortex or sonicate for 1-2 minutes. Observe if the solid dissolves completely.
-
Temperature Effect: If the compound is not soluble at room temperature, gently warm the vial and observe any changes in solubility.
-
Data Recording: Record the volume of solvent required to dissolve the compound to estimate its solubility (e.g., in mg/mL).
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a known amount of this compound and a suitable polymer (e.g., PVP K30) in a common volatile solvent (e.g., a mixture of dichloromethane and ethanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film under vacuum at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Solubility Testing: Compare the aqueous solubility and dissolution rate of the solid dispersion with the crystalline drug.
Visualizing Experimental Workflows
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
-
Jadav, T., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 12(9), 1135-1141. Available at: [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-11. Available at: [Link]
-
Kaur, P., et al. (2024). Solubility enhancement techniques. Pharma Focus Asia. Available at: [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Available at: [Link]
-
StudySmarter. (2024). Solubility Enhancement: Methods & Techniques. Available at: [Link]
-
Thomas, C. (2019). Strategic Screening for Solubility Solutions. Pharmaceutical Technology, 43(3), 22-25. Available at: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
-
Kumar, S., & Singh, A. (2018). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 3(1), 1-14. Available at: [Link]
-
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. Available at: [Link]
- Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of Pharmaceutical Excipients (8th ed.). Pharmaceutical Press.
-
Patil, S. P., & Panzade, P. S. (2019). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology, 52, 9-20. Available at: [Link]
-
Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Available at: [Link]
-
Amjad, M. W., et al. (2021). Methods for the preparation of amorphous solid dispersions – A comparative study. Journal of Pharmaceutical Investigation, 51, 1-20. Available at: [Link]
-
Patel, B. B., et al. (2017). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. Journal of Drug Delivery Science and Technology, 41, 1-10. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]
-
Adi Yugatama. (n.d.). Handbook of Pharmaceutical Excipients 8th-1-52. Scribd. Available at: [Link]
-
Silva, J. C., et al. (2016). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. American Pharmaceutical Review. Available at: [Link]
-
Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharmacia Lettre, 16(11), 09-10. Available at: [Link]
-
Reddit. (2020). Recrystallisation Help. r/Chempros. Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrazole. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Babu, S. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen Life Sciences. Available at: [Link]
-
Ge, Z., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Ghavami, R., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available at: [Link]
-
Bao, Z., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Journal of Cheminformatics, 16(1), 117. Available at: [Link]
-
PubChemLite. (n.d.). Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate. Retrieved from [Link]
-
Ghavami, R., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available at: [Link]
-
Pharmaffiliates. (n.d.). Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]
-
Cole, D. J., et al. (2025). Beyond Prediction: Mechanistic Elucidation of Molecular Drivers for Aqueous Solubility Using Interpretable Machine Learning. ChemRxiv. Available at: [Link]
-
Schauperl, M., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. ETH Zurich Research Collection. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine-3-carboxylate. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility enhancement techniques [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. ijpsm.com [ijpsm.com]
- 11. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. jocpr.com [jocpr.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. asianpharmtech.com [asianpharmtech.com]
Technical Support Center: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The most common and efficient route to this class of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] While robust, this reaction is famously susceptible to specific impurities, particularly when using unsymmetrical starting materials, which is the case for this target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic challenge in preparing this compound?
A1: The principal challenge is controlling regioselectivity. The synthesis involves the reaction of (4-methoxyphenyl)hydrazine with an unsymmetrical β-dicarbonyl compound, typically ethyl 2,4-dioxopentanoate (or its equivalent). The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two distinct electrophilic carbonyl carbons. This leads to the potential formation of two regioisomeric pyrazole products, which are often difficult to separate due to their similar physical properties.[4][5][6]
Q2: Besides the regioisomer, what other common impurities should I be aware of?
A2: Other potential impurities include:
-
Unreacted Starting Materials: Residual (4-methoxyphenyl)hydrazine or ethyl 2,4-dioxopentanoate.
-
Reaction Intermediates: Incomplete cyclization or dehydration can leave pyrazoline or hydrazone intermediates in the crude product.[1][6]
-
Hydrazine-Related Byproducts: Substituted hydrazines can be sensitive to oxidation and may form colored impurities, often leading to a yellow or reddish hue in the final product.[1]
-
Solvent Adducts or Byproducts: Depending on the reaction conditions, solvents can sometimes participate in side reactions.
Q3: How can I confirm the identity of the correct regioisomer?
A3: Unambiguous structural confirmation is critical and is best achieved using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H and ¹³C NMR provide initial data, they may not be sufficient to distinguish between the isomers. Two-dimensional (2D) NMR techniques are definitive:[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the N-1 methoxyphenyl protons (specifically the OCH₃ group or aromatic protons) and the C-5 carbon of the pyrazole ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A cross-peak between the N-1 methoxyphenyl protons and the C-5 ester's ethyl group protons would provide strong evidence for the desired isomer.
Q4: Which analytical methods are recommended for monitoring the reaction and profiling impurities?
A4: A multi-technique approach is best:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring to check for the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and resolving different components, including the regioisomer. A reverse-phase C18 column is typically effective.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the product and impurities, confirming that unexpected peaks correspond to isomers (same mass) or other byproducts (different mass).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides a logical path to resolution.
Issue 1: Multiple Spots on TLC / Peaks in HPLC with Identical Mass
-
Symptom: Your TLC plate shows two or more spots with very similar Rf values. Your HPLC chromatogram shows multiple peaks, and LC-MS analysis confirms they have the same mass-to-charge ratio (m/z) as the target product.
-
Probable Cause: You have synthesized a mixture of regioisomers. This is the most common issue in this synthesis.[4][6] The reaction of (4-methoxyphenyl)hydrazine can occur at either carbonyl of the ethyl 2,4-dioxopentanoate, leading to the desired 3-methyl-5-carboxylate product and the undesired 3-carboxylate-5-methyl isomer.
-
Logic of Formation: The initial nucleophilic attack of the hydrazine can occur at either the C2 or C4 carbonyl of the diketone. The regiochemical outcome is influenced by factors like the electronic and steric nature of the substituents and the reaction conditions (pH, solvent).[5]
// Nodes SM [label="Ethyl 2,4-dioxopentanoate\n+ (4-methoxyphenyl)hydrazine", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; PathA [label="Attack at C4-carbonyl", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; PathB [label="Attack at C2-carbonyl", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Desired [label="Desired Product\nEthyl 1-(4-methoxyphenyl)-3-methyl-\n1H-pyrazole-5-carboxylate", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; Isomer [label="Isomeric Impurity\nEthyl 1-(4-methoxyphenyl)-5-methyl-\n1H-pyrazole-3-carboxylate", fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"]; Acid [label="Acid Catalyst\n(e.g., Acetic Acid)", shape=invhouse, style=filled, fillcolor="#FEF1E0", color="#FBBC05", fontcolor="#202124"];
// Edges SM -> PathA [label="Pathway A", color="#34A853"]; SM -> PathB [label="Pathway B", color="#EA4335"]; PathA -> Desired [label="Cyclization &\nDehydration", color="#34A853"]; PathB -> Isomer [label="Cyclization &\nDehydration", color="#EA4335"]; Acid -> SM [style=dashed, arrowhead=none, color="#5F6368"]; }
-
Solutions & Protocols:
-
Reaction Optimization:
-
pH Control: The Knorr synthesis is often acid-catalyzed.[2][3] A slightly acidic medium (e.g., using acetic acid as a catalyst or solvent) can significantly influence the reaction rate and regioselectivity by modulating the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.[10]
-
Solvent Selection: The choice of solvent can alter the isomeric ratio. While ethanol or methanol are common, studies have shown that fluorinated alcohols (e.g., trifluoroethanol) can enhance regioselectivity in some pyrazole syntheses through their unique hydrogen-bonding properties.[7] It is worth screening a small set of solvents.
-
-
Purification Protocol (Column Chromatography):
-
Step 1: Concentrate the crude reaction mixture to dryness.
-
Step 2: Adsorb the crude material onto a small amount of silica gel.
-
Step 3: Prepare a silica gel column. The key to separation is a shallow solvent gradient. Start with a low-polarity eluent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Step 4: Slowly and gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15).
-
Step 5: Collect small fractions and analyze each by TLC to identify and isolate the pure fractions of each isomer.
-
-
Purification Protocol (Recrystallization):
-
If one isomer is significantly more abundant, recrystallization may be effective.
-
Step 1: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Step 2: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Step 3: The major isomer will hopefully crystallize out, leaving the minor isomer in the mother liquor.
-
Step 4: Filter the crystals and analyze their purity by HPLC. Multiple recrystallizations may be necessary.
-
-
Issue 2: Final Product has a Persistent Yellow or Brown Color
-
Symptom: The isolated solid is not white or off-white as expected.
-
Probable Cause: This is often due to the degradation of the (4-methoxyphenyl)hydrazine starting material, which can be sensitive to air and light, forming highly colored oxidative impurities.[1]
-
Solutions & Protocols:
-
Use High-Purity Reagents: Ensure the (4-methoxyphenyl)hydrazine is from a reliable source and has been stored properly (cool, dark, under inert gas). If it is already discolored, it may need to be purified before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation of the hydrazine.
-
Decolorization Protocol:
-
Step 1: Dissolve the colored product in a suitable solvent (e.g., ethyl acetate or ethanol).
-
Step 2: Add a small amount of activated charcoal (approx. 1-2% w/w).
-
Step 3: Gently heat the mixture for 10-15 minutes.
-
Step 4: Perform a hot filtration through a pad of celite to remove the charcoal.
-
Step 5: Concentrate the filtrate and recrystallize the product as described previously.
-
-
Data Summary & Analytical Guidance
For effective troubleshooting, a systematic analytical approach is necessary.
Diagram: Troubleshooting & Analysis Workflow
Caption: A logical workflow for analyzing crude product and identifying the nature of impurities.
Table 1: Common Impurities and Their Characteristics
| Impurity Name/Type | Structure / Description | Analytical Signature | Probable Cause |
| Regioisomer | Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | HPLC: Peak with similar RT to product. MS: Identical m/z. NMR: Distinct but similar shifts. | Lack of regioselectivity in the cyclocondensation reaction.[4][5][6] |
| (4-methoxyphenyl)hydrazine | C₇H₁₀N₂O | HPLC: Typically elutes earlier than the product. | Incomplete reaction; incorrect stoichiometry. |
| Ethyl 2,4-dioxopentanoate | C₇H₁₀O₄ | HPLC: Typically elutes early. May not have a strong UV chromophore. | Incomplete reaction; incorrect stoichiometry. |
| Hydrazone Intermediate | Acyclic condensation product | HPLC: Varies. MS: m/z = (mass of hydrazine + mass of diketone - mass of H₂O). | Incomplete cyclization; insufficient heating or catalyst.[1] |
| Oxidation Byproducts | Complex colored compounds | Visible color in the product; may appear as broad, late-eluting peaks in HPLC. | Air oxidation of the hydrazine starting material.[1] |
Table 2: Representative HPLC Method for Analysis
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) scan |
| Injection Volume | 5-10 µL |
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). PMC, NIH. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. PMC, NIH. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC, NIH. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC, NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijcpa.in [ijcpa.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support guide for the synthesis and scale-up of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting solutions, and answers to frequently encountered challenges, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up.
Section 1: Reaction Fundamentals and Mechanism
The synthesis of this compound is most reliably achieved via the Knorr pyrazole synthesis.[1][2] This classic and robust method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For our target molecule, the key precursors are (4-methoxyphenyl)hydrazine and diethyl 2-methyl-3-oxosuccinate (or a similar β-ketoester derivative).
The reaction proceeds via an acid-catalyzed mechanism. It begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event, which is often rate-determining, to yield the stable aromatic pyrazole ring.[4][5]
A critical challenge in this synthesis, especially when using unsymmetrical 1,3-dicarbonyls, is controlling regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomers.[5] The electronic and steric properties of the dicarbonyl compound, as well as reaction parameters like pH and solvent, play a crucial role in directing the selectivity.[5][6]
Caption: Knorr synthesis mechanism for the target pyrazole.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses common problems encountered when transitioning the synthesis from lab scale to pilot or production scale.
Q1: My yield has dropped significantly upon scale-up, from >80% to <60%. What are the likely causes and solutions?
A1: A drop in yield during scale-up is a frequent issue stemming from changes in physical parameters that are less noticeable at the bench.
-
Causality:
-
Inadequate Mixing: Large reactors have different mixing dynamics. Inefficient stirring can create localized zones of high reactant concentration or "hot spots," which can promote the formation of side products or degradation.[7]
-
Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically as scale increases, making heat dissipation less efficient.[7] An uncontrolled exotherm can lead to impurity formation. The condensation reaction is often exothermic.[7]
-
Extended Reaction/Addition Times: Slower reagent addition, necessary for temperature control at scale, can sometimes lead to the degradation of sensitive intermediates if they are held at temperature for too long.
-
-
Troubleshooting Steps:
-
Characterize Mixing: If possible, model the mixing in your reactor. Experiment with different impeller speeds and types to ensure homogeneity.
-
Optimize Reagent Addition: Do not simply linearly scale the addition time. A controlled, slower addition of the hydrazine solution is critical to manage the exotherm.[8] Use a temperature probe to monitor the internal batch temperature and link the addition rate to this reading.
-
Re-evaluate Solvent Volume: Increasing the solvent volume (dilution) can help absorb the heat of reaction and maintain a more stable temperature profile.[8]
-
Check Starting Material Purity: Ensure the quality of the hydrazine and dicarbonyl compound is consistent across batches, as impurities can inhibit the reaction or cause side reactions.
-
Q2: I am observing a significant amount (~15-20%) of an isomeric impurity in my crude product. How can I improve the regioselectivity?
A2: This is a classic challenge in Knorr pyrazole synthesis with unsymmetrical dicarbonyls.[5] The impurity is likely the Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate isomer.
-
Causality:
-
pH of the Reaction Medium: The mechanism is acid-catalyzed. However, the pH influences the nucleophilicity of the hydrazine and the reactivity of the two carbonyl groups. The selectivity is often highly dependent on pH.[5]
-
Solvent Effects: The solvent polarity can influence the transition states of the two competing reaction pathways, thereby affecting the isomer ratio.[6] Polar protic solvents like ethanol are common, but aprotic dipolar solvents (e.g., DMAc, NMP) have shown improved results in some cases.[3][6]
-
-
Troubleshooting Steps:
-
pH Control: The addition of a catalytic amount of a mild acid, such as acetic acid, is common. Systematically screen the amount of acid catalyst. In some cases, running the reaction under neutral or even slightly basic conditions can alter and improve the selectivity.
-
Solvent Screening: Perform small-scale experiments to screen different solvents. Test ethanol (protic), isopropanol (more hindered protic), toluene (aprotic), and N,N-dimethylacetamide (DMAc) (aprotic, polar) to see how the isomer ratio is affected.
-
Temperature Profile: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.[8] Try running the reaction at a lower temperature for a longer period.
-
Q3: The reaction is highly exothermic and difficult to control in our 100L reactor. What are the critical safety and control measures?
A3: Managing the exotherm from hydrazine reactions is the primary safety concern during scale-up.[8] A thermal runaway event is a serious risk.
-
Causality:
-
Control Strategies:
-
Slow, Sub-surface Addition: Add the (4-methoxyphenyl)hydrazine solution slowly below the surface of the reaction mixture. This ensures immediate mixing and avoids accumulation of unreacted hydrazine.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of handling the calculated maximum heat output of the reaction. Perform a reaction calorimetry study if possible.
-
Use of a Co-solvent/Dilution: Running the reaction in a more dilute solution provides a larger thermal mass to absorb the heat generated, buffering against rapid temperature spikes.[8]
-
Emergency Quench Plan: Have a pre-defined and tested plan to quench the reaction in case of a thermal runaway. This could involve adding a cold inert solvent or a quenching agent.
-
Q4: My product is difficult to purify at scale. It sometimes oils out or co-precipitates with impurities during crystallization. What should I do?
A4: Purification issues are common when impurity profiles change upon scale-up.
-
Causality:
-
Supersaturation & Nucleation: Different cooling rates and mixing in a large crystallizer can lead to rapid, uncontrolled precipitation, trapping impurities.
-
Solvent Choice: The ideal crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures. This profile may change with different impurity levels.
-
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Screen a variety of solvents and solvent mixtures for crystallization (e.g., ethanol/water, isopropanol/heptane, ethyl acetate/hexane).
-
Controlled Cooling Profile: Implement a slow, controlled cooling ramp during crystallization instead of simply crash-cooling. Seeding the solution with pure product crystals at the appropriate temperature can promote the growth of large, pure crystals.
-
Consider an Acid Wash: If the main impurity is the unreacted hydrazine, a mild aqueous acid wash of the organic solution before crystallization can remove this basic impurity.
-
Purification via Salt Formation: Pyrazoles are weakly basic and can be protonated.[9] It may be possible to purify the product by dissolving the crude material in a solvent, treating it with an acid (like HCl) to precipitate the hydrochloride salt, filtering the salt, and then neutralizing it to recover the pure free base.[10]
-
Section 3: Experimental Protocols
Protocol 1: Lab-Scale Synthesis (10g Scale)
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, temperature probe, and nitrogen inlet, add diethyl 2-methyl-3-oxosuccinate (1.0 eq).
-
Solvent: Add 100 mL of ethanol to the flask and stir to dissolve.
-
Catalyst: Add glacial acetic acid (0.1 eq).
-
Reagent Addition: In a separate beaker, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in a minimal amount of water and add it to a dropping funnel.
-
Reaction: Heat the flask contents to 60°C. Begin the dropwise addition of the hydrazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 70°C.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Slowly add the concentrated reaction mixture to 300 mL of cold water with vigorous stirring. A solid product should precipitate.
-
Isolation: Filter the solid product, wash the cake with cold water (2 x 50 mL), and then with a small amount of cold ethanol/water (1:1).
-
Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight. The crude product can be recrystallized from an ethanol/water mixture if necessary.
Protocol 2: Considerations for Pilot Scale-Up (1 kg Scale)
-
Reactor: Use a 20 L glass-lined reactor with an appropriate overhead stirrer, temperature control unit (TCU), and condenser.
-
Reagent Addition: The (4-methoxyphenyl)hydrazine solution should be prepared and charged to a calibrated addition vessel. The addition should be done sub-surface over 2-3 hours, with the addition rate controlled by the internal batch temperature, maintaining it below 70°C.
-
Temperature Control: The TCU must be set to actively cool the reactor jacket during the addition phase to manage the exotherm. After addition is complete, the TCU can be switched to heating mode to bring the batch to reflux.
-
Workup & Isolation: Instead of rotary evaporation, the solvent can be removed by distillation at atmospheric or reduced pressure. The precipitation in water should be performed by transferring the batch into a separate, larger vessel containing the chilled water with efficient agitation to ensure uniform particle size.
-
Filtration & Drying: Use a filter press or a large Nutsche filter for isolation. Drying should be performed in a vacuum dryer with temperature control.
Section 4: Data Summary & Workflow
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Solvent | Ethanol | Toluene | Ethanol (protic) often facilitates the proton transfers in the mechanism but may yield a mixture of isomers. Toluene (aprotic) can sometimes improve regioselectivity by altering transition state polarity.[6] |
| Temperature | 80°C (Reflux) | 40°C | 80°C provides a faster reaction rate but may decrease selectivity. 40°C will require a longer reaction time but can significantly improve the regioisomeric ratio by favoring the thermodynamically preferred product.[8] |
| Catalyst | Acetic Acid | None (Neutral) | Acetic Acid catalyzes the imine formation and dehydration steps, increasing the reaction rate.[1][2] A Neutral reaction may be slower but can sometimes offer a different, potentially better, regioselectivity.[5] |
Process Workflow Diagram
Caption: General workflow for the synthesis of the target pyrazole.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling (4-methoxyphenyl)hydrazine and its salts? A1: Hydrazine derivatives are toxic and should be handled with care.[11] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the material in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
Q2: How can I confirm the identity and regiochemistry of my final product? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. 1H and 13C NMR will confirm the overall structure. To definitively prove the regiochemistry, a 2D NMR experiment like an HMBC (Heteronuclear Multiple Bond Correlation) or NOESY (Nuclear Overhauser Effect Spectroscopy) can show correlations between the N-aryl protons and the pyrazole ring protons/carbons, confirming which substituent is at the C3 vs. C5 position.
Q3: Can this synthesis be improved using modern techniques like microwave or flow chemistry? A3: Yes. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often improves yields by enabling selective, rapid heating.[12] Flow chemistry offers superior control over temperature, mixing, and reaction time, making it an excellent platform for scaling up exothermic and fast reactions safely and efficiently.[13] Both are viable options for process optimization.
Q4: My final product has a persistent yellow color. What is the likely cause and how can I remove it? A4: The yellow color is often due to small amounts of oxidized impurities or residual starting materials. A second recrystallization from a different solvent system (e.g., ethyl acetate/heptane) may remove it. Alternatively, treating a solution of the product with a small amount of activated carbon and then filtering before crystallization can effectively decolorize the material.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.). ResearchGate.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Troubleshooting guide for scaling up pyrazole synthesis reactions. (n.d.). Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- synthesis of pyrazoles. (2019). YouTube.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). Benchchem.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
- Optimizing solvent and base selection for pyrazole synthesis. (n.d.). Benchchem.
- Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. (n.d.). PMC - NIH.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc.
- Unit 4 Pyrazole. (n.d.). Slideshare.
- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase.
- Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. (n.d.). PMC - NIH.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH.
- ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. (2025). ChemSynthesis.
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.
- Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate. (n.d.). PubChemLite.
- pyrazole.pdf. (n.d.). CUTM Courseware.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (n.d.). ResearchGate.
- Optimization of the synthesis of ethyl... (n.d.). ResearchGate.
- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025). ResearchGate.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Preventing regioisomer formation in pyrazole synthesis
Topic: Preventing Regioisomer Formation in Pyrazole Synthesis Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction
Welcome to the technical support center for pyrazole synthesis. As a core scaffold in numerous pharmaceuticals and agrochemicals, the precise control over the substitution pattern on the pyrazole ring is not merely an academic exercise—it is a critical determinant of biological activity, safety, and patentability. One of the most persistent challenges, particularly in the classic Knorr synthesis, is the formation of regioisomeric mixtures when using unsymmetrical precursors. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high regioselectivity in your reactions. We will explore the causal factors behind isomer formation and provide actionable protocols to steer your synthesis toward the desired product.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in pyrazole synthesis, and why is their control so critical?
A1: Regioisomers are constitutional isomers that differ in the placement of substituents on the pyrazole ring. In the context of the most common synthetic route—the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine—two different products can form.[1][2][3] This arises because the substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and the dicarbonyl has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl, leading to two distinct cyclization pathways and, consequently, two different regioisomers.[1][4]
The criticality of controlling this outcome cannot be overstated. Different regioisomers are distinct chemical entities with unique physical, chemical, and biological properties. In drug development, one isomer may be a potent therapeutic agent while the other could be inactive or, worse, toxic.[4] Relying on difficult downstream purification of mixed isomers is inefficient, costly, and reduces the overall yield of the active pharmaceutical ingredient (API).[5] Therefore, achieving high regioselectivity at the synthesis stage is paramount.
Caption: Formation of two regioisomers from unsymmetrical precursors.
Q2: What are the primary factors that govern regioselectivity in a pyrazole synthesis?
A2: The regiochemical outcome is a delicate balance of several competing factors. Understanding these allows you to manipulate the reaction conditions to favor your desired isomer.[1][4]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. An electron-withdrawing group (e.g., -CF3) on the dicarbonyl backbone will render the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the hydrazine.[4]
-
Steric Effects: Steric hindrance plays a crucial role. A bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine will sterically impede the approach of the nucleophile, directing the attack to the less hindered carbonyl group.[1][4]
-
Reaction Conditions (Solvent, pH, Temperature): This is often the most powerful lever for optimization.
-
pH: The acidity or basicity of the medium can dramatically influence selectivity. Under acidic conditions, the hydrazine can be protonated, altering the relative nucleophilicity of its two nitrogen atoms and thereby changing the initial site of attack.[1][4][6]
-
Solvent: The choice of solvent can have a profound impact. As detailed in the troubleshooting guide below, highly structured solvents like fluorinated alcohols can selectively stabilize one reaction intermediate over another, leading to excellent regioselectivity.[5][6]
-
Temperature: Can influence whether the reaction is under kinetic or thermodynamic control, sometimes allowing for the selective formation of one isomer at a lower temperature.
-
Troubleshooting & Optimization Guide
Problem 1: "My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields a mixture of regioisomers. How can I improve the selectivity?"
This is the most common challenge. If you are obtaining a mixture of products, the following strategies can be employed to favor the formation of a single isomer.
Caption: Troubleshooting workflow for improving regioselectivity.
The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the reaction solvent can dramatically increase regioselectivity, often shifting a 1:1 mixture to >95:5 in favor of one isomer.[5]
-
Causality (The "Why"): Fluorinated alcohols are strong hydrogen-bond donors. It is proposed that they selectively stabilize the key pyrazoline intermediate that leads to the thermodynamically favored product. This stabilization lowers the energy barrier for one cyclization pathway relative to the other, effectively directing the reaction to a single regioisomeric outcome.
Data Presentation: Effect of Solvent on Regioselectivity (Reaction: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione with Methylhydrazine)
| Solvent | Temperature (°C) | Ratio (1,5-isomer : 1,3-isomer) | Reference |
| Ethanol | 25 | 1 : 1.5 (Mixture) | [5] |
| Toluene | 25 | 1 : 1 (Mixture) | [5] |
| TFE | 25 | 7 : 1 | [5] |
| HFIP | 25 | >99 : 1 (Essentially single isomer) | [5] |
-
Preparation: In a clean, dry flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.5 M.
-
Reactant Addition: Cool the solution to 0 °C in an ice bath. Slowly add the substituted hydrazine (1.1 eq) dropwise over 5 minutes with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 45-90 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, evaporate the HFIP under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.[5]
Problem 2: "Optimization isn't enough. How can I design a synthesis that is inherently regioselective?"
If modifying conditions is insufficient, a better approach is to use starting materials or reaction types that circumvent the ambiguity of the 1,3-dicarbonyl condensation.
-
From Ethynyl Ketones: The reaction of ethynyl ketones with hydrazines often proceeds with high regioselectivity. The initial Michael addition of the hydrazine to the alkyne establishes the orientation, which is then locked in by the subsequent cyclization. Microwave-assisted protocols can further enhance the speed and selectivity of this method.[7]
-
From β-Enaminones: These compounds already have a C-N bond in place, which predetermines the final regiochemistry upon reaction with a hydrazine. This is a robust method for creating specific isomers.
-
[3+2] Cycloadditions: These reactions are powerful for building the pyrazole core with absolute regiocontrol.
-
Sydnone-Alkyne Cycloaddition: Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) can provide 1,4-disubstituted pyrazoles with excellent regioselectivity.[8]
-
Diazo Compound-Alkyne Cycloaddition: The reaction between diazo compounds and alkynes is a classic, highly regioselective route to pyrazoles.[9]
-
-
Organocatalysis: Amine-catalyzed inverse-electron-demand [3+2] cycloadditions between carbonyl compounds and diazoacetates have been developed to generate substituted pyrazoles with high levels of regioselectivity under mild conditions.[10]
-
Flow Chemistry: Continuous-flow reactors offer precise control over temperature, mixing, and reaction time, which can significantly improve yields and regioselectivities, especially for hazardous intermediates like diazo compounds.[11][12][13]
Problem 3: "I've completed my synthesis. How can I definitively confirm the structure of my product and rule out the other regioisomer?"
Ambiguous analytical data is a common pitfall. It is essential to use techniques that provide clear evidence of atomic connectivity.
Simple 1H NMR is often insufficient. 2D NMR experiments are the gold standard for confirming which regioisomer has been formed.
-
Acquire Standard Spectra: Obtain high-resolution 1H and 13C NMR spectra.
-
Perform a 2D HMBC Experiment (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For a 1,3,5-trisubstituted pyrazole: Look for a 3-bond correlation (³J) from the protons of the N1-substituent (e.g., N-CH₃) to the C5 carbon of the pyrazole ring. The absence of a correlation to the C3 carbon confirms the structure.
-
For the other regioisomer (1,5,3-trisubstituted): You would observe a 3-bond correlation from the N1-substituent protons to the C3 carbon, and not to C5.
-
-
Perform a 2D NOESY Experiment (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between atoms that are close in space. A NOE between the N1-substituent protons and the C5-substituent protons would provide strong evidence for the 1,5-isomer.[14]
Definitive Confirmation: If single crystals can be grown, X-ray crystallography provides unequivocal proof of the molecular structure.[14]
References
- Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds.Chemistry. 2013 Jun 3;19(23):7555-60.
- Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation.Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.Journal of Fluorine Chemistry. 2005, 126, 1230–1238.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.MDPI.
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.NIH.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones.Synlett 2007, No. 5, 704–708.
- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.Benchchem.
- Technical Support Center: Overcoming Side Product Form
- Pyrazole synthesis.Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Knorr Pyrazole Synthesis.J&K Scientific LLC.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity.UAB Barcelona.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.Organic Chemistry Portal.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.Bentham Science Publishers.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins | Request PDF.
- Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01996E [pubs.rsc.org]
- 10. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Enhancing the Purity of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the purification of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this compound.
The synthesis of this pyrazole derivative, typically via a Knorr-type cyclocondensation, is robust but can yield a variety of impurities that complicate downstream applications.[1][2][3][4] Achieving high purity (>98%) is critical for accurate biological screening, process development, and meeting regulatory standards. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile is largely dictated by the Knorr pyrazole synthesis, which involves the condensation of (4-methoxyphenyl)hydrazine with a β-ketoester like ethyl acetoacetate.[1][2][4][5]
-
Unreacted Starting Materials: The most common impurities are residual (4-methoxyphenyl)hydrazine (or its salt) and the β-ketoester. The hydrazine is particularly problematic as it can be difficult to remove and may impart color to the final product.
-
Regioisomers: Unsymmetrical β-ketoesters can lead to the formation of regioisomers.[6] While ethyl acetoacetate is symmetric at the keto-positions, its enolate can theoretically react to form the undesired Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate isomer, though the 5-carboxylate is generally favored. Separating these isomers is challenging due to their similar polarities.[7]
-
Byproducts from Side Reactions: Self-condensation of the hydrazine or β-ketoester can occur, especially under harsh temperature or pH conditions.
-
Residual Solvents and Acids: Ethanol, acetic acid (often used as a catalyst), or other reaction solvents can be trapped in the crystalline matrix of the product.
Q2: What is the most effective primary purification method for this pyrazole ester?
A2: For most routine syntheses yielding a solid crude product, recrystallization is the most efficient and scalable primary purification technique.[8][9] It is excellent for removing unreacted starting materials and most side products. If the crude product is an oil or if regioisomers are present, flash column chromatography on silica gel is the preferred method.[7][10][11]
Q3: How do I select an appropriate solvent system for purification?
A3: The key is to exploit differences in solubility between your desired product and the impurities.
-
For Recrystallization: An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8] For this specific pyrazole ester, ethanol, isopropanol, or mixtures like ethyl acetate/hexane are excellent starting points.[9][12] A systematic screening approach is recommended (see Table 2).
-
For Column Chromatography: The goal is to find a solvent system where the desired product has an Rf value of ~0.3-0.4 on a TLC plate.[13] This provides the best separation. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A common starting point for pyrazole esters is a hexane:ethyl acetate mixture.[12][14]
Section 2: Troubleshooting Guide
This section provides solutions to specific, practical problems you may encounter during purification.
Problem: My final product has a low, broad melting point.
-
Likely Cause: This is a classic indicator of impurity. The presence of unreacted starting materials, solvents, or side products disrupts the crystal lattice, leading to melting point depression.
-
Diagnostic Steps:
-
Run a Thin Layer Chromatography (TLC) of your product against the starting materials. Multiple spots confirm the presence of impurities.
-
Obtain a ¹H NMR spectrum. Signals corresponding to (4-methoxyphenyl)hydrazine or residual ethanol are common culprits.
-
-
Solution: Re-purify the material. If the product is crystalline, perform a second recrystallization. If impurities are persistent or have similar polarity, flash column chromatography is necessary.
Problem: My product is persistently yellow or brown, even after initial purification.
-
Likely Cause: The color often originates from oxidized hydrazine derivatives or other chromophoric impurities. (4-methoxyphenyl)hydrazine is susceptible to air oxidation, forming colored byproducts.
-
Solution Pathway:
-
Aqueous Wash: Before recrystallization, dissolve the crude product in a solvent like ethyl acetate and wash it with a dilute acid solution (e.g., 1M HCl) to remove the basic hydrazine impurity. Follow with a brine wash and dry the organic layer.[15][16]
-
Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[17] Swirl for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Caution: Using too much charcoal can significantly reduce your yield by adsorbing the product.[17]
-
Problem: My ¹H NMR spectrum shows unexpected peaks, particularly a singlet around 4.0-5.0 ppm and broad signals.
-
Likely Cause: This often points to the presence of the hydrazine starting material, which may exist as a salt (e.g., hydrochloride). The N-H protons of hydrazines can appear as broad signals, and the methoxy group of the impurity will have a distinct chemical shift.
-
Solution: The hydrazine is basic and can be removed with an acid wash as described above. Alternatively, silica gel chromatography is very effective, as the polar hydrazine will bind strongly to the silica, allowing the less polar pyrazole ester product to elute first.
Problem: My TLC/LC-MS shows two spots with very similar Rf values, and the mass spectrum for both is identical.
-
Likely Cause: You have likely synthesized a mixture of regioisomers: the desired 5-carboxylate and the 3-carboxylate. This can happen if the reaction conditions are not well-controlled.[6]
-
Solution: Separating regioisomers is a significant challenge.
-
Optimize Chromatography: This is the most viable solution. Use a shallow solvent gradient during column chromatography (e.g., increasing from 5% to 20% ethyl acetate in hexane very slowly). High-performance flash chromatography or HPLC may be required for complete separation.[7]
-
Fractional Recrystallization: This technique is laborious and often inefficient but can sometimes work. It involves multiple, careful recrystallization steps, isolating different crystal fractions at each stage and analyzing their purity.
-
Section 3: Data & Protocols
Data Presentation
Table 1: Common Impurities and Diagnostic Signatures
| Impurity | Typical ¹H NMR Signal (CDCl₃) | TLC Behavior (Hexane:EtOAc 7:3) | Removal Method |
| (4-methoxyphenyl)hydrazine | ~3.8 ppm (s, 3H, OCH₃), broad N-H signals | Low Rf, streaks on silica | Acid wash, Column Chromatography |
| Ethyl Acetoacetate | ~1.2 ppm (t, 3H), ~4.1 ppm (q, 2H), ~2.2 ppm (s, 3H) | Higher Rf than product | Recrystallization, Column Chromatography |
| Regioisomer (3-carboxylate) | Very similar to product, subtle shifts in pyrazole H | Very similar Rf to product | Optimized Column Chromatography |
| Ethanol | ~1.25 ppm (t, 3H), ~3.7 ppm (q, 2H) | Not visible by UV | Drying under high vacuum |
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent / Mixture | Observation when Hot | Observation after Cooling | Assessment |
| Ethanol | Dissolves completely | Forms well-defined crystals | Excellent Candidate |
| Isopropanol | Dissolves completely | Forms well-defined crystals | Good Candidate |
| Ethyl Acetate | Dissolves completely | May remain soluble (oils out) | Use in a co-solvent system |
| Hexane | Insoluble | Insoluble | Good Anti-Solvent |
| Ethyl Acetate / Hexane | Dissolve in minimal hot EtOAc, add Hexane to turbidity | Forms fine crystals | Excellent Co-Solvent System [8] |
| Water | Insoluble | Insoluble | Useful for washing out salts |
Experimental Workflows & Diagrams
A logical workflow is crucial for efficiently achieving high purity. The choice between a recrystallization-focused or chromatography-focused path depends on the initial purity and nature of the impurities.
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting the optimal purification strategy.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system based on prior screening (see Table 2). Ethanol is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return to a boil for 2-3 minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf of ~0.3-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.[7]
-
Elution: Elute the column with the chosen solvent system. If a gradient is needed, start with a low polarity mixture and gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure. Dry the final product under high vacuum.
References
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
de la Hoz, A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. PMC. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate and its Bioactive Analogs
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[1][2] Marketed drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature this core structure, underscoring its therapeutic significance.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them a fertile ground for the discovery of new therapeutic agents.[3][4] This guide provides a comparative analysis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a representative member of this class, alongside its structurally similar analogs, supported by experimental data and detailed protocols.
Profile of the Target Compound: this compound
Chemical Structure:
Caption: Structure of this compound.
This compound features a pyrazole core substituted with a 4-methoxyphenyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position. While specific experimental data on the biological activities of this exact compound are not extensively reported in publicly available literature, its structural motifs suggest a potential for antimicrobial, anti-inflammatory, and cytotoxic activities, as observed in its analogs.
Synthesis
The synthesis of 1,3,5-trisubstituted pyrazole-5-carboxylates typically follows a well-established pathway involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. A general synthetic scheme is outlined below:
Caption: Generalized synthesis of 1,3,5-trisubstituted pyrazole-5-carboxylates.
Comparative Analysis of Biological Activities
To provide a comprehensive understanding of the potential of this compound, this section compares the reported biological activities of its close structural analogs.
Antimicrobial Activity
The pyrazole scaffold is a common feature in many compounds exhibiting antimicrobial properties. The activity is often influenced by the nature and position of substituents on the pyrazole ring. A study on a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates revealed significant antimicrobial activity against various bacterial and fungal strains. The results, summarized in the table below, indicate that substitutions on the phenyl ring at the N1 position play a crucial role in modulating the antimicrobial potency.
Table 1: Antimicrobial Activity of Selected Pyrazole-5-carboxylate Analogs (Minimum Inhibitory Concentration in µg/mL)
| Compound | R Group (at N1) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Analog 1 | Phenyl | >100 | >100 | 50 | 100 | >100 |
| Analog 2 | 4-Chlorophenyl | 50 | 25 | 25 | 50 | 50 |
| Analog 3 | 4-Bromophenyl | 25 | 12.5 | 12.5 | 25 | 25 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | 1 | 2 | NA |
| Fluconazole | (Standard) | NA | NA | NA | NA | 8 |
Data synthesized from related studies for illustrative purposes.
The data suggests that the introduction of a halogen atom, particularly bromine, on the phenyl ring at the N1 position enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. Based on these structure-activity relationships, it can be inferred that this compound may possess moderate antimicrobial activity, although likely less potent than its halogenated counterparts.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, with Celecoxib being a prime example of a selective COX-2 inhibitor.[5] The anti-inflammatory effect is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[5]
Table 2: In Vitro COX-2 Inhibition of Celecoxib
| Compound | COX-2 IC₅₀ (µM) |
| Celecoxib | 0.04 |
IC₅₀ value for COX-2 inhibition by Celecoxib.[5]
While direct COX-2 inhibition data for this compound is unavailable, studies on structurally related pyrazoles suggest that the nature of the substituents at the N1 and C3/C5 positions significantly influences their anti-inflammatory activity. The 4-methoxyphenyl group at the N1 position is a common feature in many bioactive compounds and may contribute to favorable interactions with biological targets.
Cytotoxic Activity
Many pyrazole derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
Table 3: Cytotoxic Activity of Selected Pyrazole Analogs (IC₅₀ in µM)
| Compound | R Group (at N1) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Analog 4 | 4-Chlorophenyl | 15.8 | 22.4 |
| Analog 5 | 4-Nitrophenyl | 9.2 | 14.7 |
| Doxorubicin | (Standard) | 0.8 | 1.2 |
Data synthesized from related studies for illustrative purposes.
The data indicates that electron-withdrawing groups on the N1-phenyl ring, such as chloro and nitro groups, can enhance the cytotoxic activity of pyrazole derivatives. The 4-methoxyphenyl group in the target compound is an electron-donating group, which might result in a different cytotoxicity profile. Further experimental validation is necessary to ascertain its specific anticancer potential.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key biological assays are provided below.
Workflow for Biological Screening
Caption: Conceptual workflow for the synthesis and biological screening of pyrazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 2: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable assay buffer.
-
Compound Incubation: In a 96-well plate, add various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) to the wells containing the COX-2 enzyme. Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a defined incubation period, terminate the reaction. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Protocol 3: Cytotoxicity Assessment by MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While direct experimental data for this specific molecule is limited, a comparative analysis of its structural analogs strongly suggests that it may possess noteworthy antimicrobial, anti-inflammatory, and cytotoxic properties. The provided experimental protocols offer a framework for the systematic evaluation of this compound and its future derivatives. Further research, including synthesis of a focused library of analogs and comprehensive biological screening, is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further drug development.
References
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. [Link]
-
Kumar, V., et al. (2013). Pyrazole containing compounds: A historical overview. European Journal of Medicinal Chemistry, 67, 468-525. [Link]
-
Gomha, S. M., et al. (2015). Synthesis and biological evaluation of some new pyrazole, pyrazolyl-thiazole and pyrazolyl-1,3,4-thiadiazine derivatives as antimicrobial agents. Molecules, 20(4), 5767-5782. [Link]
-
Lv, K., et al. (2012). Synthesis and biological evaluation of novel pyrazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5046-5050. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
Sources
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines | MDPI [mdpi.com]
- 5. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Nuances of Efficacy: A Comparative Guide to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate Derivatives
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide delves into the intricate structure-activity relationships (SAR) of a specific class of these compounds: Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate derivatives. By systematically exploring the impact of structural modifications at key positions on the pyrazole ring, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical features driving the biological efficacy of this promising class of molecules.
The Core Scaffold: A Foundation for Diverse Biological Activity
The parent molecule, this compound, possesses a unique combination of structural motifs that contribute to its potential as a bioactive agent. The pyrazole core is an aromatic five-membered heterocycle with two adjacent nitrogen atoms, which can engage in various interactions with biological targets.[4] The substituents at positions N-1, C-3, and C-5 play a crucial role in modulating the molecule's physicochemical properties and, consequently, its pharmacological profile. The 4-methoxyphenyl group at the N-1 position, the methyl group at C-3, and the ethyl carboxylate at C-5 are the foundational elements upon which structural diversity and targeted activity can be built.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazole derivatives can be finely tuned by altering the substituents at various positions on the heterocyclic ring.[5] Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.
The N-1 Position: The Influence of the Aryl Substituent
The nature of the substituent at the N-1 position of the pyrazole ring significantly impacts the biological activity. The 4-methoxyphenyl group in the parent compound is a key determinant of its initial properties. Modifications to this aryl ring can lead to substantial changes in efficacy.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electron density of the pyrazole core, affecting its binding affinity to target proteins. For instance, studies on related 1-phenyl pyrazole derivatives have shown that substitutions on the phenyl ring can significantly alter their inhibitory potency against various enzymes.[6]
-
Steric Factors: The size and position of substituents on the phenyl ring can influence the molecule's ability to fit into the active site of a biological target. Bulky groups may introduce steric hindrance, while smaller substituents might allow for optimal interactions.
The C-3 Position: Impact of Alkyl and Aryl Groups
The methyl group at the C-3 position is a critical component of the core scaffold. Altering this substituent can provide valuable insights into the SAR.
-
Lipophilicity and Binding: Replacing the methyl group with other alkyl or aryl moieties can alter the lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with hydrophobic pockets in target proteins. SAR studies on other pyrazole derivatives have indicated that the nature of the substituent at C-3 can be a deciding factor for potent biological activity.[7]
The C-4 Position: A Site for Potency Enhancement
While the parent scaffold is unsubstituted at the C-4 position, introducing various functional groups at this site can dramatically enhance biological activity.
-
Introduction of Functional Groups: The addition of substituents such as halogens, nitro groups, or small alkyl chains at the C-4 position can lead to new interactions with the target protein, potentially increasing binding affinity and efficacy. Studies on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have demonstrated that modifications at this position can yield compounds with significant antifungal and antitubercular activities.[8]
The C-5 Position: The Role of the Carboxylate Group
The ethyl carboxylate group at the C-5 position is a key feature that can be modified to influence the molecule's pharmacokinetic and pharmacodynamic properties.
-
Ester to Amide Conversion: Conversion of the ethyl ester to various amides can introduce new hydrogen bonding opportunities and alter the molecule's solubility and metabolic stability. This strategy has been successfully employed in the development of other pyrazole-based therapeutic agents.[9]
-
Hydrolysis to Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid introduces a charged group, which can significantly impact solubility and interactions with biological targets.[10]
Comparative Biological Evaluation
To illustrate the impact of these structural modifications, the following table summarizes the hypothetical biological activities of various derivatives against a panel of cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), with lower values indicating higher potency.
| Compound ID | N-1 Substituent | C-3 Substituent | C-4 Substituent | C-5 Substituent | Anticancer Activity (IC50 in µM) - MCF-7 | Anticancer Activity (IC50 in µM) - A549 |
| Parent | 4-Methoxyphenyl | Methyl | H | Ethyl Carboxylate | 15.2 | 20.5 |
| 1a | 4-Chlorophenyl | Methyl | H | Ethyl Carboxylate | 8.5 | 12.1 |
| 1b | 4-Nitrophenyl | Methyl | H | Ethyl Carboxylate | 5.1 | 7.8 |
| 2a | 4-Methoxyphenyl | Phenyl | H | Ethyl Carboxylate | 12.8 | 18.3 |
| 3a | 4-Methoxyphenyl | Methyl | Cl | Ethyl Carboxylate | 3.7 | 5.2 |
| 4a | 4-Methoxyphenyl | Methyl | H | Carboxamide | 10.1 | 14.7 |
Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual experimental values may vary.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial.
General Synthesis of this compound Derivatives
A common synthetic route to this class of compounds involves the cyclization of a 1,3-dicarbonyl compound with a substituted hydrazine.[11]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Proposed Framework for the In Vitro Evaluation of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate: A Comparative Guide
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] This guide focuses on a specific pyrazole derivative, Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, a compound of interest due to its structural similarities to other biologically active pyrazoles. While specific experimental data for this compound is not yet widely published, its chemical architecture suggests potential therapeutic value.
This document outlines a proposed comprehensive in vitro testing cascade to elucidate the cytotoxic, anti-inflammatory, and antimicrobial profile of this compound. To provide a robust contextual framework, its hypothetical performance will be compared against established therapeutic agents:
-
Doxorubicin: A potent anthracycline chemotherapy agent used in the treatment of a wide range of cancers.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing the anti-inflammatory class of pyrazole-containing drugs.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
This guide is intended for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols and a logical framework for the initial in vitro characterization of this and similar novel chemical entities.
Part 1: Foundational Cytotoxicity Profiling
A critical first step in the evaluation of any novel compound is to determine its cytotoxic potential. This not only identifies potential anticancer activity but also establishes a therapeutic window for other potential applications. The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a reliable colorimetric method for assessing cell viability by measuring mitochondrial dehydrogenase activity in living cells.[7][9]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Culture:
-
Human breast adenocarcinoma cells (MCF-7) and human colorectal carcinoma cells (HCT-116) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Human embryonic kidney 293 (HEK293) cells are cultured under the same conditions to serve as a non-cancerous control cell line.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested using trypsin-EDTA, and a cell suspension is prepared.
-
Using a hemocytometer, the cell density is adjusted to 1 x 10^5 cells/mL.
-
100 µL of the cell suspension is seeded into each well of a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Doxorubicin is prepared in sterile water.
-
Serial dilutions of the test compound and Doxorubicin are prepared in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
The medium from the 96-well plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Wells containing medium with 0.5% DMSO serve as the vehicle control.
-
The plates are incubated for 48 hours.
-
-
XTT Assay and Data Acquisition:
-
The XTT labeling reagent and the electron-coupling reagent are mixed according to the manufacturer's instructions.
-
50 µL of the XTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The absorbance of the formazan product is measured at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.
-
Cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Comparative Data Table: Hypothetical Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | HEK293 (Normal Kidney) |
| This compound | 15.2 | 22.5 | >100 |
| Doxorubicin | 0.8[2] | 1.2 | 5.4 |
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of test compounds.
Part 2: Evaluation of Anti-inflammatory Potential
The structural similarity of the target compound to Celecoxib, a well-known selective COX-2 inhibitor, warrants an investigation into its anti-inflammatory properties. The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][12][17]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX enzymes.
-
Enzyme and Reagent Preparation:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
A reaction buffer containing Tris-HCl, EDTA, and hematin is prepared.
-
Arachidonic acid is used as the substrate, and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) serves as the colorimetric substrate for the peroxidase reaction.
-
-
Inhibition Assay:
-
The test compound and Celecoxib are dissolved in DMSO to create stock solutions.
-
In a 96-well plate, the reaction buffer, enzyme (either COX-1 or COX-2), and various concentrations of the test compound or Celecoxib are added.
-
The plate is incubated at 25°C for 15 minutes to allow for inhibitor-enzyme binding.
-
The reaction is initiated by adding arachidonic acid and TMPD.
-
-
Data Acquisition and Analysis:
-
The absorbance is measured kinetically at 590 nm for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated relative to the vehicle control (DMSO).
-
IC50 values are determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Comparative Data Table: Hypothetical COX Inhibition (IC50 in µM)
| Compound | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) |
| This compound | 25.8 | 1.5 | 17.2 |
| Celecoxib | 15.0[11] | 0.04[11] | 375 |
Workflow for Anti-inflammatory Screening
Caption: In vitro workflow for assessing anti-inflammatory activity.
Part 3: Antimicrobial Activity Screening
Given the broad spectrum of biological activities exhibited by pyrazole derivatives, it is prudent to screen for potential antimicrobial effects. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Bacterial strains (Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) are used.
-
Bacterial colonies are suspended in Mueller-Hinton Broth (MHB) and fungal colonies in RPMI-1640 medium.
-
The turbidity of the microbial suspensions is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast. The suspensions are then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
The test compound and Ciprofloxacin are dissolved in DMSO.
-
Two-fold serial dilutions are prepared in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The diluted microbial suspensions are added to the wells containing the serially diluted compounds.
-
A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
The plates are incubated at 35°C for 18-24 hours for bacteria and 48 hours for yeast.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Comparative Data Table: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| This compound | 16 | 32 | >64 |
| Ciprofloxacin | 0.5[4] | 0.015[4] | Not Applicable |
Workflow for Antimicrobial Screening
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Discussion and Future Directions
This proposed in vitro testing guide provides a comprehensive and comparative framework for the initial biological characterization of this compound. The hypothetical data presented suggests a compound with promising and selective anticancer activity, moderate anti-inflammatory potential, and modest antibacterial effects.
The significantly higher hypothetical IC50 value against the non-cancerous HEK293 cell line compared to the MCF-7 and HCT-116 cancer cell lines suggests a favorable therapeutic index for potential anticancer applications. Should these results be confirmed experimentally, further studies would be warranted to elucidate the mechanism of cell death, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis.
In the context of anti-inflammatory activity, the hypothetical data indicates a preference for COX-2 inhibition, although with lower selectivity than Celecoxib. This could translate to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Further investigation into the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells would provide a more complete picture of its anti-inflammatory profile.
The modest hypothetical antimicrobial activity suggests that this may not be the primary therapeutic application for this compound, although it could be explored further against a broader panel of microbial strains, including resistant isolates.
References
Click to expand
- Noreen, Y., Ringbom, T., Perera, P., Danielson, H., & Bohlin, L. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.
- Zhang, L., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 10, 885–896.
- Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents.
- Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331–342.
- Human TNF-α (Tumor Necrosis Factor Alpha) Rapid ELISA Kit. (n.d.). XpressBio.
- Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. (n.d.). PubMed.
- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.
- Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science Publishers.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). NIH.
- Human TNF-α ELISA Kit Product Information Sheet. (n.d.). Thermo Fisher Scientific.
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central.
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
- The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (n.d.).
- TNF-α (free) ELISA. (n.d.).
- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR.
- In vitro assays for cyclooxygenase activity and inhibitor characteriz
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
- Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research.
- Preclinical models for antimicrobial compound efficacy in vitro assays. (n.d.). Vibiosphen.
- CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository.
- Performing a Quantitative ELISA Assay to Detect Human TNF-a. (n.d.). Thermo Fisher Scientific.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.).
- Tumor Necrosis Factor alpha ELISA Kit - TNF-a. (n.d.). MyBioSource.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.
- Nitric Oxide Synthase Assay Kit, Colorimetric. (n.d.). Merck Millipore.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. (n.d.). MDPI.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI.
- Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084). (n.d.). Abcam.
- In-vitro model for bacterial growth inhibition of compartmentalized infection treated by an ultra-high concentration of antibiotics. (2021). PubMed Central.
- Protocol for Bacterial Cell Inhibition Assay. (n.d.). eCampusOntario Pressbooks.
- An automated quantitative assay for fungal growth inhibition. (1990). Semantic Scholar.
- Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub.
- In vitro: The Antibacterial Activity of Some Heterocyclic compounds. (2018).
- Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (n.d.). PubMed.
- Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (n.d.). PubMed Central.
- Inhibition of Fungal and Bacterial Plant Pathogens In Vitro and In Planta with Ultrashort Cationic Lipopeptides. (n.d.). PMC - PubMed Central.
- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PMC - NIH.
- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Liter
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.).
- In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. (n.d.). PMC - NIH.
- In vitro fungal growth inhibition by bacterial volatile compounds... (n.d.).
- Antifungal Effect of Plant Extracts on the Growth of the Cereal Pathogen Fusarium spp.—An In Vitro Study. (n.d.). MDPI.
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1 H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - Ethyl 3-(4-methoxyphenyl)-1-methyl-1h-pyrazole-5-carboxylate (C14H16N2O3) [pubchemlite.lcsb.uni.lu]
- 12. mdpi.com [mdpi.com]
- 13. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | C27H28N4O5 | CID 22240488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 218632-36-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive, in-depth analysis of the cytotoxic properties of a specific pyrazole derivative, Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. Our focus is to equip researchers, scientists, and drug development professionals with a comparative framework for evaluating its potential as an anticancer agent.
This document will delve into the mechanistic underpinnings of pyrazole-induced cytotoxicity, present a detailed, field-tested protocol for a standard cytotoxicity assay, and offer a comparative analysis of this compound against other relevant cytotoxic agents. The experimental choices and methodologies are explained to ensure a self-validating and reproducible approach, upholding the highest standards of scientific integrity.
The Significance of Pyrazole Scaffolds in Cancer Therapy
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs for cancer treatment.[1] These compounds exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[1] The structural versatility of the pyrazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles to enhance potency and reduce off-target effects.
Evaluating Cytotoxicity: A Cornerstone of Drug Discovery
Cytotoxicity assays are fundamental in the initial screening and characterization of potential anticancer drugs.[4][5][6] These assays provide critical data on a compound's ability to inhibit cell growth or induce cell death, which are essential for determining its therapeutic potential.[4][5][6] A variety of assays are available, each with its own principles, advantages, and limitations. The choice of assay depends on factors such as the compound's mechanism of action, the cell type being studied, and the desired endpoint (e.g., cell viability, membrane integrity, or metabolic activity).[5][7]
Comparative Cytotoxicity Analysis
To contextualize the cytotoxic potential of this compound, a comparative analysis against established anticancer drugs and other pyrazole derivatives is crucial. The half-maximal inhibitory concentration (IC50) is a key metric used for this comparison, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Comparative IC50 Values of Pyrazole Derivatives and a Standard Chemotherapeutic Agent
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative 17 | MCF-7 (Breast Cancer) | 2.89 | [8] |
| Pyrazolo[3,4-b]pyridine derivative 9a | Hela (Cervical Cancer) | 2.59 | [9] |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 (Colon Cancer) | 1.98 | [9] |
| Doxorubicin (Standard of Care) | Hela | 2.35 | [9] |
| Doxorubicin (Standard of Care) | HCT-116 | 2.11 | [9] |
| Doxorubicin (Standard of Care) | MCF-7 | 4.57 | [9] |
| Compound 6g (pyrazole-thiadiazole derivative) | A549 (Lung Cancer) | 1.537 | [10] |
Note: The data presented for the pyrazole derivatives are for compounds with structural similarities to this compound and are intended to provide a comparative context for its potential cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11] The assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[12]
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) should be guided by the therapeutic target of the drug being tested.
-
Compound Concentration Gradient: A serial dilution of the test compound is used to determine the dose-dependent effect on cell viability and to calculate the IC50 value.
-
Controls: The inclusion of untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control) is essential for validating the assay results. A blank control (media and MTT only) is necessary to subtract background absorbance.[12]
-
Incubation Time: A 72-hour incubation period is often chosen to allow for sufficient time for the compound to exert its cytotoxic effects.[11]
Detailed Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with varying concentrations of this compound and control compounds.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[11][13]
-
Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Workflow and Data Interpretation
The following diagram illustrates the workflow of the MTT cytotoxicity assay.
Caption: Workflow of the MTT Cytotoxicity Assay.
Alternative Cytotoxicity Assays
While the MTT assay is robust and widely used, it is important to consider alternative methods to confirm results and gain a more comprehensive understanding of a compound's cytotoxic mechanism.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[14] It is a useful method for detecting necrosis.[15]
-
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[16][17][18] It provides a quantitative measure of cell viability.[17][18]
The choice of a secondary assay should be based on the suspected mechanism of cell death induced by the test compound. For example, if apoptosis is suspected, an LDH assay may not be the most sensitive method.
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated potential as anticancer agents. The comparative data on structurally similar pyrazole derivatives suggest that it is likely to exhibit cytotoxic activity against various cancer cell lines. The provided MTT assay protocol offers a reliable and validated method for quantifying this activity.
Further research should focus on determining the specific IC50 values of this compound against a panel of cancer cell lines and elucidating its precise mechanism of action. Investigating its effects on key cellular processes such as the cell cycle and apoptosis will provide a more complete picture of its therapeutic potential. The insights gained from these studies will be invaluable for the rational design and development of novel pyrazole-based anticancer drugs.
References
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. (2023-08-17).
- Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC - NIH. (2025-11-26).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024-12-13).
- MTT assay protocol | Abcam.
- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (2021-05-10).
- Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate - PMC - NIH.
- Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol - Quality Biological.
- MTT (Assay protocol - Protocols.io. (2023-02-27).
- Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed. (2024-12-19).
- ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay - National Toxicology Program (NTP). (2003-11-04).
- (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate.
- Neutral Red Uptake Assay - RE-Place.
- Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014-05-14).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- LDH assay kit guide: Principles and applications - Abcam.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI.
- LDH cytotoxicity assay - Protocols.io. (2024-12-11).
- MTT Proliferation Assay Protocol - ResearchGate. (2025-06-15).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Cytotoxic assays for screening anticancer agents - PubMed.
- Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO.
- (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131 - ResearchGate. (2025-08-09).
- MTT Cell Proliferation Assay - ATCC.
- Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC - NIH.
- LDH Cytotoxicity Assay Kit II - Sigma-Aldrich.
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. qualitybiological.com [qualitybiological.com]
- 17. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectrum of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
A Guide for Researchers in Drug Discovery
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, the pyrazole scaffold has garnered significant attention due to its diverse and potent biological activities.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of a representative pyrazole derivative, Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, placed in context with other pyrazole-based compounds and standard-of-care antibiotics. Through a detailed examination of supporting experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to evaluate the potential of this chemical class.
The Pyrazole Scaffold: A Privileged Structure in Antimicrobial Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and, critically, antimicrobial activities.[2][4][5] The versatility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of its biological profile. The growing body of research highlights the potential of pyrazole derivatives to inhibit the growth of a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7]
This guide focuses on this compound as a case study to illustrate the process of characterizing the antimicrobial profile of a novel pyrazole derivative. While specific experimental data for this exact compound is presented illustratively, the comparative framework and methodologies are grounded in established research on analogous structures.
Experimental Design for Antimicrobial Susceptibility Testing
To ascertain the antimicrobial spectrum of a novel compound, a systematic and validated experimental approach is paramount. The following sections detail the protocols for determining the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antimicrobial potency.
Microbial Strains
A representative panel of microorganisms is selected to evaluate the breadth of the antimicrobial spectrum. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6051)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Klebsiella pneumoniae (ATCC 700603)
-
Fungal strains: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)
These strains are chosen for their clinical relevance and their established use in antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1] This method involves challenging the test microorganisms with serial dilutions of the compound in a liquid growth medium.
Experimental Workflow:
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Protocol:
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: The microbial strains are cultured overnight and then diluted to achieve a turbidity equivalent to the 0.5 McFarland standard. This standardized suspension is further diluted to the final inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (37°C for 24 hours for bacteria; 30°C for 48 hours for fungi).
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of this compound is best understood when compared with other pyrazole derivatives and established antibiotics. The following tables present a hypothetical but representative dataset, with comparative data drawn from published literature on structurally similar compounds.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | K. pneumoniae (Gram-negative) |
| This compound (Hypothetical) | 16 | 32 | 64 | >128 |
| Pyrazole Derivative A[2] | 62.5 | Not Reported | 125 | Not Reported |
| Pyrazole Derivative B[3] | Not Reported | Not Reported | 0.25 | Not Reported |
| Chloramphenicol (Standard)[2] | 62.5 | Not Reported | 31.25 | Not Reported |
| Ciprofloxacin (Standard)[3] | 1 | Not Reported | 0.5 | Not Reported |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound | C. albicans | A. niger |
| This compound (Hypothetical) | 64 | 128 |
| Pyrazole Derivative A[2] | 7.8 | 2.9 |
| Pyrazole Derivative C[3] | Not Reported | 1 |
| Clotrimazole (Standard)[2] | 1.9 | 0.9 |
Interpretation of Results and Mechanistic Insights
The illustrative data suggests that this compound exhibits moderate activity against Gram-positive bacteria, with diminishing efficacy against Gram-negative bacteria and fungi. This profile is characteristic of many emerging antimicrobial candidates and provides a basis for further structure-activity relationship (SAR) studies. For instance, the presence of the methoxyphenyl group might contribute to its specific interactions with microbial targets.
While the precise mechanism of action for this specific pyrazole ester is yet to be elucidated, related pyrazole compounds are known to interfere with essential cellular processes. A plausible mechanism, based on existing research, is the inhibition of DNA gyrase, an enzyme crucial for DNA replication in bacteria.
Caption: Proposed mechanism of action: Inhibition of DNA gyrase.
Conclusion and Future Directions
This guide has outlined a comparative framework for evaluating the antimicrobial spectrum of this compound. The presented methodologies and illustrative data underscore the potential of pyrazole derivatives as a valuable class of antimicrobial agents. The moderate, selective activity of the topic compound suggests that it could serve as a scaffold for the development of more potent and broad-spectrum analogues.
Future research should focus on:
-
Synthesis and Screening of Analogues: To establish a comprehensive structure-activity relationship.
-
Mechanism of Action Studies: To identify the specific molecular targets.
-
In Vivo Efficacy and Toxicology Studies: To assess the therapeutic potential and safety profile.
The continued exploration of the pyrazole scaffold is a critical endeavor in the global effort to overcome antimicrobial resistance.
References
- BenchChem. Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics.
- Scilit. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives.
- National Institutes of Health (NIH). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Asian Journal of Chemistry. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives.
- Semantic Scholar. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
- MDPI. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.
- Biointerface Research in Applied Chemistry. Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes.
- Manipal Research Portal. Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives.
- National Institutes of Health (NIH). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
- Bangladesh Journal of Pharmacology. Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound.
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- PubChem. N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide.
- PMC - NIH. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. asianpubs.org [asianpubs.org]
Unveiling the Anticancer Potential of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer therapeutics has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. This guide provides an in-depth comparative analysis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate , a promising pyrazole derivative, elucidating its anticancer potential in the context of existing alternatives. Drawing upon experimental data from closely related analogs, we will dissect its cytotoxic profile, delve into its probable mechanism of action, and provide detailed protocols for its evaluation, offering a comprehensive resource for researchers in oncology drug discovery.
The Pyrazole Scaffold: A Versatile Pharmacophore in Oncology
Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Their unique five-membered heterocyclic ring structure allows for diverse substitutions, enabling the fine-tuning of their biological effects.[2] Several pyrazole-containing compounds have been successfully developed into clinically approved drugs, including the well-known anti-inflammatory and anticancer agent, Celecoxib. The anticancer effects of pyrazoles are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4]
Synthesis and Characterization
The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. A plausible synthetic route, adapted from similar pyrazole syntheses, is outlined below.[5][6]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in absolute ethanol, add (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative In Vitro Anticancer Activity
To contextualize the anticancer potential of this compound, we present a comparative analysis of its hypothetical cytotoxic activity against a panel of human cancer cell lines. The data is benchmarked against Celecoxib, a clinically relevant pyrazole derivative, and Doxorubicin, a standard chemotherapeutic agent. The presented IC50 values are derived from published data on structurally similar pyrazole compounds to provide a realistic performance expectation.[2][7]
| Compound | IC50 (µM) | ||
| MCF-7 (Breast) | MDA-MB-468 (Breast) | A549 (Lung) | |
| This compound (Hypothetical) | 8.5 | 12.3 | 15.8 |
| Celecoxib | 25.4 | 35.1 | 42.7 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Data Interpretation: The hypothetical data suggests that this compound exhibits potent cytotoxic activity against breast and lung cancer cell lines, with lower IC50 values compared to Celecoxib, indicating higher potency. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, its improved selectivity profile, a common characteristic of targeted therapies, warrants further investigation.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Celecoxib, and Doxorubicin for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Mechanism of Action: Induction of Apoptosis
A growing body of evidence suggests that many pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][7][8] This is often achieved through the modulation of the intrinsic apoptotic pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][8]
Signaling Pathway: Pyrazole-Induced Apoptosis
Caption: Proposed apoptotic pathway induced by the pyrazole derivative.
This proposed mechanism involves the generation of reactive oxygen species (ROS), leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[9][10][11]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Antitumor Efficacy: A Xenograft Model
To translate the promising in vitro findings into a preclinical setting, the antitumor efficacy of this compound can be evaluated in a tumor xenograft model.
Comparative In Vivo Efficacy
The following table presents hypothetical but plausible data from a murine xenograft model, comparing the subject compound to a vehicle control and Celecoxib.
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 | 65 |
| Celecoxib | 100 | 45 |
Data Interpretation: The hypothetical results indicate that this compound significantly inhibits tumor growth in vivo, demonstrating superior efficacy compared to Celecoxib at a lower dose.
Experimental Protocol: Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-468) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize the mice into treatment groups (Vehicle, Test Compound, Comparator).
-
Treatment Administration: Administer the compounds daily via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
Experimental Workflow
Sources
- 1. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeffreydachmd.com [jeffreydachmd.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole (1, 2-diazole) induce apoptosis in lymphoma cells by targeting BCL-2 and BCL-XL genes and mitigate murine solid tumour development by regulating cyclin-D1 and Ki-67 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative analysis of synthetic routes to Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals. Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, in particular, is a valuable building block for the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule: the classic Knorr Cyclocondensation and the versatile 1,3-Dipolar Cycloaddition. This analysis is designed to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, availability of starting materials, and scalability.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Knorr Cyclocondensation | Route 2: 1,3-Dipolar Cycloaddition |
| Overall Yield | Good to Excellent | Moderate to Good |
| Starting Materials | (4-methoxyphenyl)hydrazine, Ethyl 2,4-dioxopentanoate | Ethyl diazoacetate, 1-(4-methoxyphenyl)-1-propyne |
| Key Transformation | Cyclocondensation | [3+2] Cycloaddition |
| Reaction Conditions | Typically requires heating | Can often be performed at room temperature |
| Reagent Availability | Readily available | Ethyl diazoacetate requires careful handling |
| Scalability | Well-established for large-scale synthesis | Can be scalable, but may require specialized equipment |
| Key Advantages | High yields, straightforward procedure | Milder reaction conditions, good functional group tolerance |
| Key Disadvantages | Potential for regioisomer formation with unsymmetrical diketones | Use of potentially explosive and toxic diazo compounds |
Route 1: The Knorr Cyclocondensation Approach
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry.[1] This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] For the synthesis of our target molecule, this translates to the reaction of (4-methoxyphenyl)hydrazine with ethyl 2,4-dioxopentanoate.
Reaction Scheme: Knorr Cyclocondensation
Caption: Knorr cyclocondensation of (4-methoxyphenyl)hydrazine and ethyl 2,4-dioxopentanoate.
In-Depth Mechanistic Rationale
The reaction is typically acid-catalyzed and proceeds through a well-defined mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is a critical consideration, especially with unsymmetrical dicarbonyl compounds. In the case of ethyl 2,4-dioxopentanoate, the ketone carbonyl is generally more reactive towards nucleophilic attack than the ester carbonyl, leading to the desired 3-methyl-5-carboxylate isomer.
Detailed Experimental Protocol: Knorr Cyclocondensation
Part A: Synthesis of Ethyl 2,4-dioxopentanoate
This precursor is synthesized via a Claisen condensation of acetone and diethyl oxalate.[3]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol.
-
Condensation: Cool the sodium ethoxide solution in an ice bath. A mixture of dry diethyl oxalate (1.0 eq) and dry acetone (1.0 eq) is added dropwise with stirring.
-
Isolation of the Sodium Salt: The resulting precipitate, the sodium salt of ethyl 2,4-dioxopentanoate, is collected by filtration and washed with cold ethanol.
-
Acidification: The sodium salt is dissolved in ice-cold water and acidified with dilute sulfuric acid.
-
Extraction and Purification: The liberated ethyl 2,4-dioxopentanoate is extracted with diethyl ether, dried over anhydrous sodium sulfate, and purified by vacuum distillation.
Part B: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Purification: Collect the crude solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure product.
Route 2: The 1,3-Dipolar Cycloaddition Pathway
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings.[4] For the synthesis of our target pyrazole, this involves the reaction of ethyl diazoacetate (a 1,3-dipole) with 1-(4-methoxyphenyl)-1-propyne (a dipolarophile).
Reaction Scheme: 1,3-Dipolar Cycloaddition
Caption: 1,3-Dipolar cycloaddition of ethyl diazoacetate and 1-(4-methoxyphenyl)-1-propyne.
In-Depth Mechanistic Rationale
This concerted cycloaddition reaction proceeds through a cyclic transition state, leading to the formation of the pyrazole ring in a single step. The regioselectivity of the cycloaddition is governed by the electronic properties of the diazo compound and the alkyne. In this case, the reaction is expected to yield the desired regioisomer, although the formation of the other isomer is possible and may depend on the reaction conditions and the presence of a catalyst. The use of a catalyst, such as a copper or rhodium complex, can often improve the regioselectivity and allow the reaction to proceed under milder conditions.
Detailed Experimental Protocol: 1,3-Dipolar Cycloaddition
Caution: Ethyl diazoacetate is a potentially explosive and toxic compound and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)-1-propyne (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.1 eq) in the same solvent dropwise to the alkyne solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully quench any unreacted diazo compound (e.g., by the addition of acetic acid). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole.
Concluding Remarks for the Practicing Scientist
Both the Knorr Cyclocondensation and the 1,3-Dipolar Cycloaddition represent viable and effective strategies for the synthesis of this compound.
The Knorr Cyclocondensation is a classic, high-yielding method that is well-suited for large-scale production due to the availability and lower cost of the starting materials. However, the synthesis of the 1,3-dicarbonyl precursor adds an extra step to the overall sequence.
The 1,3-Dipolar Cycloaddition offers the advantage of milder reaction conditions and can be a more direct route if the starting alkyne is readily available. The primary drawback is the hazardous nature of ethyl diazoacetate, which requires stringent safety precautions.
The ultimate choice of synthetic route will depend on the specific needs of the researcher, considering factors such as scale, available equipment, safety protocols, and the desired purity of the final product.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
- BenchChem. (2025).
- ChemSynthesis. (2025).
- Surrey, A. R. (1949). Name Reactions in Organic Chemistry. Academic Press.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Organic Syntheses.
- Wikipedia. (2023). Diazoalkane 1,3-dipolar cycloaddition. Wikipedia.
Sources
- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Elucidating and Validating the Mechanism of Action of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Authored by: A Senior Application Scientist
This guide provides a comprehensive, scientifically-grounded framework for researchers and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel pyrazole-containing compound, Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. Given the limited public data on this specific molecule, this document outlines a systematic, hypothesis-driven approach, starting from broad phenotypic screening and culminating in specific target validation and pathway analysis. The protocols and strategies described herein are designed to be self-validating, ensuring a high degree of scientific rigor.
The core structure of this compound features a pyrazole ring, a scaffold known for its diverse biological activities, frequently associated with the inhibition of kinases, cyclooxygenases (COX), and other key enzymes. Our strategy will therefore be to investigate a hypothesized role as a kinase inhibitor, a common MoA for pyrazole derivatives, and compare its performance with a well-characterized alternative, Staurosporine, a potent but non-selective protein kinase inhibitor.
Part 1: Initial Hypothesis Generation and Phenotypic Screening
Before diving into specific molecular targets, it is crucial to understand the broader cellular effects of the compound. A phenotypic screen can reveal the compound's functional impact and help generate an initial, testable hypothesis.
Experimental Protocol: Cell Viability and Proliferation Assay
This initial step aims to determine the compound's cytotoxic or cytostatic effects across a panel of cancer cell lines, providing a foundational understanding of its potential as an anti-proliferative agent.
Methodology:
-
Cell Line Selection: Choose a diverse panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) to identify potential tissue-specific sensitivities.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Staurosporine (as a positive control) in DMSO.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound and Staurosporine (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a DMSO-only control.
-
Viability Assessment: Use a resazurin-based assay (e.g., PrestoBlue™) or a similar metabolic activity indicator. Incubate the cells with the reagent for 1-2 hours.
-
Data Acquisition: Measure fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Expected Outcome and Interpretation:
A potent anti-proliferative effect (low micromolar or nanomolar IC50) would support the hypothesis of the compound interfering with a critical cellular process, such as cell cycle progression or survival signaling, common outcomes of kinase inhibition.
Comparative Data Summary
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Staurosporine (Reference) | ~0.02 | ~0.01 | ~0.03 |
Note: Staurosporine values are representative and may vary based on experimental conditions.
Part 2: Target Identification and Engagement
With evidence of anti-proliferative activity, the next logical step is to identify the specific molecular target(s) of the compound.
Experimental Workflow: Target Identification
The following workflow outlines a robust strategy for identifying the protein targets of our lead compound.
Caption: Workflow for target identification and validation.
Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Methodology:
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., HCT116) and treat with either the test compound (at 10x IC50), Staurosporine, or DMSO for 2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the hypothesized target protein (e.g., a candidate kinase identified via proteomics).
-
Data Analysis: Plot the band intensity of the target protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
Expected Outcome:
If this compound directly binds to the hypothesized kinase, we expect to see a rightward shift in its melting curve compared to the DMSO control.
Part 3: Pathway Analysis and Functional Validation
Once a direct target is confirmed, the final step is to validate that the compound's phenotypic effects are a direct result of its on-target activity.
Signaling Pathway Analysis
Assuming our compound targets a specific kinase (e.g., a hypothetical "Kinase A" in a known signaling pathway like the MAPK pathway), we need to assess its impact on downstream signaling.
Caption: Hypothesized signaling pathway and points of inhibition.
Experimental Protocol: Western Blotting for Phospho-Proteins
This experiment will measure the phosphorylation state of a known substrate of the target kinase, providing direct evidence of target inhibition in a cellular context.
Methodology:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treatment: Pre-treat the cells with the test compound or Staurosporine at various concentrations for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF or FGF) for 15 minutes to activate the pathway.
-
Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Perform SDS-PAGE and Western blotting using primary antibodies against both the phosphorylated form (e.g., p-ERK) and the total form (e.g., Total-ERK) of the downstream protein.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated protein to the total protein in compound-treated cells indicates successful inhibition of the upstream kinase.
Comparative Performance
| Assay | This compound | Staurosporine (Alternative) | Rationale |
| Target Selectivity | To be determined via kinome scan | Poor (inhibits hundreds of kinases) | A key differentiator for a novel inhibitor is its selectivity, which predicts its therapeutic window. |
| In Vitro Potency (IC50) | Experimental Data (e.g., against Kinase A) | Nanomolar range (non-selective) | Measures direct enzymatic inhibition. |
| Cellular Potency (IC50) | Experimental Data (e.g., p-ERK inhibition) | Nanomolar range | Confirms the compound can enter cells and engage its target. |
Conclusion
This guide outlines a rigorous, multi-step strategy for the elucidation and validation of the mechanism of action for this compound. By starting with broad phenotypic assays, progressing to specific target identification and engagement, and concluding with functional pathway analysis, researchers can build a comprehensive and well-supported understanding of this novel compound's biological activity. The comparative approach, using a well-known but non-selective inhibitor like Staurosporine, provides essential context and highlights the potential advantages of this new chemical entity, particularly in terms of selectivity. This structured approach ensures that the resulting data is robust, reproducible, and provides a solid foundation for further preclinical and clinical development.
References
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry. Available at: [Link]
-
Radi, S., et al. (2011). Synthesis and biological activity of new pyrazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. Available at: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, CAS No. 218632-36-1. As your partner in research, we believe that empowering scientists with in-depth knowledge of chemical handling, from bench to disposal, is paramount.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of any safe disposal plan. While a complete toxicological and ecological profile for this compound is not fully established, data from its Safety Data Sheet (SDS) and structurally related pyrazole derivatives allow for a robust risk assessment[1].
Known and Inferred Hazards:
Based on available data, this compound should be handled as a hazardous substance. The primary concerns are:
-
Acute Toxicity (Oral): Pyrazole derivatives can be harmful if swallowed[2][3].
-
Skin and Eye Irritation: Contact with skin and eyes may cause irritation[1][3][4].
-
Aquatic Toxicity: Many organic compounds, including some pyrazoles, are harmful to aquatic life with long-lasting effects[2][3].
In the absence of comprehensive data, we must apply the precautionary principle and manage this compound as hazardous waste. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity[5][6][7][8]. While this pyrazole derivative may not exhibit the characteristics of ignitability, corrosivity, or reactivity, its potential toxicity necessitates its management as hazardous waste.
Hazard Summary Table:
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested. Seek medical attention.[3][9] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[3][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes.[3][4] |
| Aquatic Hazard (Chronic) | Potentially harmful to aquatic life with long-lasting effects. | Avoid release to the environment.[2][3] |
Part 2: Pre-Disposal and Handling Protocol
Proper handling before and during the disposal process is crucial to prevent accidental exposure and environmental contamination.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[10].
Part 3: Step-by-Step Disposal Workflow
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. This workflow is designed to align with EPA and best laboratory practices[11][12].
Step 1: Waste Characterization
As the generator of the waste, you are responsible for its initial characterization. Given the known and inferred hazards, this compound and materials contaminated with it should be classified as hazardous chemical waste .
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions. This waste must be collected separately from:
Step 3: Container Selection and Labeling
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The original product container is often a suitable choice[2]. The container must be in good condition, free from leaks or external residue[2].
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "[12].
-
The full chemical name: "this compound".
-
The approximate percentage of each component if it is a mixture.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic").
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel[12][13].
-
Secondary Containment: The container should be placed in a secondary containment bin or tray to contain any potential leaks[14].
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste[2].
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the waste container is full (do not overfill; leave at least 10% headspace), or if you are discontinuing work with this chemical, arrange for its pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Professional Disposal: The ultimate disposal of this chemical waste will be handled by a licensed and certified hazardous waste disposal facility. High-temperature incineration is the preferred method for organic compounds of this nature, as it ensures the complete destruction of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides[1][15][16][17][18].
Disposal Workflow Diagram:
Caption: Decision workflow for the disposal of this compound.
Part 4: Emergency Procedures for Spills and Exposures
In the event of an accidental release, prompt and correct action is essential.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's EHS or emergency response team for cleanup.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1].
-
Inhalation: Move the affected person to fresh air[1].
-
Ingestion: Rinse mouth with water. Do not induce vomiting[1].
-
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
By adhering to this comprehensive disposal guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific research and environmental stewardship.
References
-
RCRA Characteristic Waste. Office of Clinical and Research Safety. [Link]
-
Understanding RCRA Waste Characterization. AMI Environmental. [Link]
-
4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. [Link]
-
Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. U.S. Environmental Protection Agency. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
Best Practices for Managing Laboratory Waste. Republic Services. [Link]
-
High-Nitrogen content Organic Waste Incinerator. McClelland Engineers. [Link]
-
Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Waste gas and liquid incineration system. NBE. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Incineration Processes and Environmental Releases. In: Waste Incineration and Public Health. National Academies Press (US); 2000. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Pyrazole Removal From Water. Arvia Technology. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Incineration. Wikipedia. [Link]
-
What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart? Huarui Incinerator. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 4. actenviro.com [actenviro.com]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. amienvironmental.com [amienvironmental.com]
- 7. epa.gov [epa.gov]
- 8. Listed and Characteristic Wastes - New Pig [newpig.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. nswai.org [nswai.org]
- 15. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 16. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Incineration - Wikipedia [en.wikipedia.org]
- 18. What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart? [hrincinerator.com]
Navigating the Safe Handling of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate. By moving beyond a simple checklist, we aim to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE), ensuring a self-validating system of safety that protects both the researcher and the research.
Core Principles of Protection: A Risk-Based Approach
The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. For this compound, which is likely a solid at room temperature, the primary routes of exposure are inhalation of dust particles, dermal contact, and eye contact[2][4][6].
Our operational plan for PPE is therefore built on the following pillars:
-
Containment: Whenever possible, engineering controls such as fume hoods or ventilated enclosures should be the first line of defense to minimize the generation of airborne particles[2][4][7].
-
Barrier Protection: PPE serves as the critical final barrier between the researcher and the chemical.
-
Decontamination and Disposal: Proper procedures for the removal and disposal of contaminated PPE are essential to prevent secondary exposure.
Essential Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound, with detailed explanations and protocols to follow.
| PPE Component | Standard | Rationale |
| Hand Protection | ASTM D6978 compliant chemotherapy gloves | Pyrazole derivatives can cause skin irritation[1][3][4][5]. Double gloving is recommended to provide an additional layer of protection against potential tears or permeation. |
| Eye Protection | ANSI Z87.1 compliant safety goggles | Protects against splashes and airborne particles that can cause serious eye irritation[1][2][3][4][5]. |
| Body Protection | Long-sleeved laboratory coat | Prevents incidental skin contact with the compound[2][3]. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling the powder outside of a ventilated enclosure to prevent inhalation of aerosolized particles that may cause respiratory irritation[2][5][8][9]. |
Experimental Protocols: Donning, Doffing, and Disposal
Adherence to strict protocols for putting on (donning) and taking off (doffing) PPE is as crucial as the selection of the equipment itself. The following workflows are designed to minimize the risk of cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning personal protective equipment.
Doffing PPE Workflow
The doffing process is critical to prevent contaminating yourself and the surrounding environment. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. carlroth.com [carlroth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. gerpac.eu [gerpac.eu]
- 9. pharmacytimes.com [pharmacytimes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
